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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The incorporation of a cyclopropyl moiety c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing binding potency, and modulating physicochemical properties.[2][3] This guide provides an in-depth exploration of robust and scalable synthetic pathways to 5-Cyclopropyl-1-methyl-1H-indole, a valuable heterocyclic building block. We will dissect two primary retrosynthetic strategies, offering detailed, field-proven protocols and explaining the causal chemistry behind experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Retrosynthetic Analysis and Strategic Overview

A logical breakdown of the target molecule, 5-Cyclopropyl-1-methyl-1H-indole, reveals two primary synthetic strategies. The choice between these routes may depend on starting material availability, scalability, and the desired purity profile of the final compound.

Retrosynthetic Strategies for 5-Cyclopropyl-1-methyl-1H-indole

G cluster_0 Strategy 1: Late-Stage N-Methylation cluster_1 Strategy 2: Late-Stage Cyclopropanation Target 5-Cyclopropyl-1-methyl-1H-indole S1_Step1 N-Methylation Target->S1_Step1 C-N bond disconnection S2_Step1 Suzuki Coupling Target->S2_Step1 C-C bond disconnection S1_Intermediate 5-Cyclopropyl-1H-indole S1_Step1->S1_Intermediate S1_Step2a Fischer Indole Synthesis S1_Intermediate->S1_Step2a Indole Ring Formation S1_Step2b Suzuki Coupling S1_Intermediate->S1_Step2b C-C bond disconnection S1_PrecursorA1 (4-cyclopropylphenyl)hydrazine S1_Step2a->S1_PrecursorA1 S1_PrecursorA2 Acetaldehyde equivalent S1_Step2a->S1_PrecursorA2 S1_PrecursorB1 5-Bromo-1H-indole S1_Step2b->S1_PrecursorB1 S1_PrecursorB2 Cyclopropylboronic acid S1_Step2b->S1_PrecursorB2 S2_Intermediate 1-Methyl-5-bromo-1H-indole S2_Step1->S2_Intermediate S2_Precursor3 Cyclopropylboronic acid S2_Step1->S2_Precursor3 S2_Step2 N-Methylation S2_Intermediate->S2_Step2 C-N bond disconnection S2_Precursor1 5-Bromo-1H-indole S2_Step2->S2_Precursor1 S2_Precursor2 Methylating Agent S2_Step2->S2_Precursor2

Caption: Retrosynthetic analysis of 5-Cyclopropyl-1-methyl-1H-indole.

  • Strategy 1 (Late-Stage N-Methylation): This approach prioritizes the construction of the 5-cyclopropylindole core, followed by methylation of the indole nitrogen. This is often advantageous as N-alkylation protocols are typically robust and high-yielding.

  • Strategy 2 (Late-Stage Cyclopropanation): This route involves an initial N-methylation of a commercially available 5-haloindole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group. This strategy is highly efficient and leverages modern synthetic methods.

Pathway I: Synthesis via 5-Cyclopropyl-1H-indole Intermediate

This pathway is a two-stage process: first, the synthesis of 5-cyclopropyl-1H-indole, and second, its subsequent N-methylation.

Synthesis of 5-Cyclopropyl-1H-indole (CAS 893739-92-9)[4][5]

Two reliable methods are presented for the synthesis of this key intermediate.

The Fischer indole synthesis is a classic, powerful reaction for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] The mechanism involves the formation of a hydrazone, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement and cyclization with the elimination of ammonia.[4][6]

Workflow for Fischer Indole Synthesis

G start Start: (4-cyclopropylphenyl)hydrazine + Acetaldehyde diethyl acetal step1 Step 1: Hydrazone Formation Solvent: Ethanol Catalyst: Acetic Acid (cat.) Conditions: Reflux, 2-4h start->step1 step2 Step 2: Indolization (Cyclization) Catalyst: Polyphosphoric Acid (PPA) Conditions: 100-120°C, 1-2h step1->step2 step3 Step 3: Work-up & Purification 1. Quench with ice-water 2. Neutralize with NaOH 3. Extract with Ethyl Acetate step2->step3 step4 Purification Silica Gel Column Chromatography step3->step4 end Product: 5-Cyclopropyl-1H-indole step4->end

Caption: Workflow for the synthesis of 5-cyclopropyl-1H-indole via Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-cyclopropylphenyl)hydrazine (1.0 eq) and acetaldehyde diethyl acetal (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Indolization: To the crude hydrazone residue, carefully add polyphosphoric acid (PPA) (5-10 wt eq). Heat the viscous mixture to 100-120°C with vigorous mechanical stirring for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product may precipitate.

  • Neutralization and Extraction: Slowly neutralize the aqueous slurry with a concentrated sodium hydroxide solution until pH > 8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-cyclopropyl-1H-indole.

This modern approach utilizes a palladium catalyst to couple 5-bromo-1H-indole with cyclopropylboronic acid. This method offers high yields and excellent functional group tolerance. The principles of this reaction can be adapted from similar couplings on other heterocyclic systems.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford 5-cyclopropyl-1H-indole.

N-Methylation of 5-Cyclopropyl-1H-indole

The final step in this pathway is the methylation of the indole nitrogen. While traditional methods using potent electrophiles like methyl iodide are effective, modern "green" reagents such as dimethyl carbonate (DMC) are preferred for their lower toxicity and environmental impact.[8]

Experimental Protocol: N-Methylation with Dimethyl Carbonate (DMC)

  • Reaction Setup: In a sealable pressure vessel, combine 5-cyclopropyl-1H-indole (1.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Reagent Addition: Add dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent (10-20 volumes).

  • Reaction: Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary to yield 5-cyclopropyl-1-methyl-1H-indole.

Pathway II: Synthesis via 1-Methyl-5-bromo-1H-indole Intermediate

This highly efficient route reverses the order of operations from Pathway I. It begins with the N-methylation of a readily available 5-bromoindole, followed by a Suzuki-Miyaura cross-coupling to install the cyclopropyl group.

Workflow for Synthesis via Late-Stage Cyclopropanation

G start Start: 5-Bromo-1H-indole step1 Step 1: N-Methylation Reagent: Dimethyl Sulfate Base: NaOH / Phase-Transfer Catalyst Solvent: Dichloromethane/Water start->step1 intermediate Intermediate: 1-Methyl-5-bromo-1H-indole step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling Reagents: Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ Solvent: Dioxane/Water Conditions: 90°C, 8h intermediate->step2 step3 Step 3: Work-up & Purification 1. Dilute with water 2. Extract with Ethyl Acetate 3. Column Chromatography step2->step3 end Product: 5-Cyclopropyl-1-methyl-1H-indole step3->end

Caption: Workflow for the synthesis of 5-cyclopropyl-1-methyl-1H-indole via late-stage Suzuki coupling.

Experimental Protocol: N-Methylation of 5-Bromo-1H-indole
  • Reaction Setup: To a solution of 5-bromo-1H-indole (1.0 eq) in dichloromethane (DCM), add tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst.

  • Base and Alkylating Agent Addition: Add an aqueous solution of sodium hydroxide (50% w/w, 5.0 eq). To this biphasic mixture, add dimethyl sulfate (DMS, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours.

  • Work-up: Separate the organic layer. Wash with water and then brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude 1-methyl-5-bromo-1H-indole is often pure enough for the next step but can be further purified by chromatography or recrystallization.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 1-methyl-5-bromo-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), cesium carbonate (Cs₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) or a combination of Pd(OAc)₂ and a ligand like SPhos.[7]

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen). Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100°C for 6-12 hours until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification procedure described in Pathway I, Method B, to isolate the final product, 5-cyclopropyl-1-methyl-1H-indole.

Data Summary and Comparison

Parameter Pathway I (Late-Stage N-Methylation) Pathway II (Late-Stage Cyclopropanation)
Key Intermediate 5-Cyclopropyl-1H-indole1-Methyl-5-bromo-1H-indole
Key Reactions Fischer Indole Synthesis or Suzuki Coupling, then N-MethylationN-Methylation, then Suzuki-Miyaura Coupling
Starting Materials (4-cyclopropylphenyl)hydrazine or 5-Bromo-1H-indole5-Bromo-1H-indole
Advantages Fischer route is classic and builds complexity early.Highly modular; uses readily available starting materials; leverages robust and high-yielding Pd-catalysis.
Disadvantages Substituted hydrazines may be less stable or commercially available. Fischer synthesis can have harsh conditions (PPA).Requires handling of organometallic reagents. Palladium catalysts can be expensive.
Overall Recommendation Suitable for specific precursor availability.Generally the more robust, flexible, and higher-yielding route for laboratory and scale-up synthesis.

Conclusion

The synthesis of 5-Cyclopropyl-1-methyl-1H-indole can be accomplished through several strategic pathways. For modern drug discovery and development, Pathway II , which features a late-stage Suzuki-Miyaura cross-coupling, represents the most efficient and versatile approach. It relies on well-behaved, high-yielding transformations and utilizes readily accessible starting materials. The choice of "green" methylating agents like dimethyl carbonate in either pathway can further enhance the environmental and safety profile of the synthesis. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable molecular scaffold.

References

  • Metal-Free Directed Diastereoselective C2,C3-Cyclopropanation of Substituted Indoles with Diazoesters | Organic Letters - ACS Publications. (2019). ACS Publications. [Link]

  • Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. (2012). ACS Publications. [Link]

  • Catalyst-Controlled Selective Alkylation/Cyclopropanation of Indoles with Vinyl Diazoesters | Organic Letters - ACS Publications. (2019). ACS Publications. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia | Journal of Medicinal Chemistry - ACS Publications. (2015). ACS Publications. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Fischer Indole Synthesis - YouTube. (2021). YouTube. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. (n.d.). Wiley Online Library. [Link]

  • 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (n.d.). Organic Chemistry Portal. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The Royal Society of Chemistry. [Link]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate - PubChemLite. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones | Journal of the American Chemical Society - ACS Publications. (2012). ACS Publications. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (n.d.). Loyola University Chicago. [Link]

  • Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. (2023). MDPI. [Link]

  • 1H-Indole, 5-cyclopropyl- — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Cyclopropyl-1-methyl-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-1-methyl-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in biologically active compounds, and the introduction of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, guiding formulation, predicting bioavailability, and ensuring reliable experimental outcomes.[3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Cyclopropyl-1-methyl-1H-indole. In the absence of extensive experimentally derived data in publicly available literature, this guide combines computational predictions with detailed, field-proven experimental protocols for the determination of these critical parameters.

Molecular and Computational Data

A foundational understanding of a molecule begins with its basic structural and computed properties. These values are essential for a variety of computational modeling and analytical applications.

PropertyValueSource
CAS Number 953812-05-0[4]
Molecular Formula C₁₂H₁₃N[4]
Molecular Weight 171.24 g/mol [4]
Topological Polar Surface Area (TPSA) 4.93 Ų[4]
Calculated logP 3.0557[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 1[4]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts can be calculated using various software packages that employ machine learning algorithms and large databases of experimental spectra.[5][6][7]

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.5dH-7
~7.2dH-4
~7.0ddH-6
~6.9dH-2
~6.4dH-3
~3.7sN-CH₃
~1.9mCH (cyclopropyl)
~0.9mCH₂ (cyclopropyl)
~0.6mCH₂ (cyclopropyl)

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~137C-7a
~130C-5
~128C-2
~121C-3a
~120C-6
~109C-4
~101C-7
~100C-3
~33N-CH₃
~10CH (cyclopropyl)
~8CH₂ (cyclopropyl)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified 5-Cyclopropyl-1-methyl-1H-indole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][8][9] The choice of solvent is crucial and should be based on the compound's solubility and the desired spectral resolution.[8]

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[10]

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary to ensure quantitative observation of all carbon signals.[10]

  • Data Processing: Process the acquired data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg in ~0.6 mL CDCl₃ B Transfer to 5 mm NMR Tube A->B C Acquire ¹H NMR Spectrum (400+ MHz) B->C D Acquire ¹³C NMR Spectrum C->D E Fourier Transform, Phase & Baseline Correction D->E F Calibrate Chemical Shifts E->F G Structural Elucidation F->G

Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.[10]

Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Exact Mass 171.1048
Key Fragmentation Peaks (m/z) 171 (M+), 156, 130, 115

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[11] Further dilute a small aliquot of this solution to a final concentration in the low µg/mL range.[11]

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[10][12][13]

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structural components of the molecule. The loss of a methyl group (m/z 156) and the cyclopropyl group would be expected fragmentation pathways.[14]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare 1 mg/mL stock solution B Dilute to final concentration (µg/mL) A->B C Infuse into ESI source B->C D Acquire spectrum (positive ion mode) C->D E Determine accurate mass of [M+H]⁺ D->E F Analyze fragmentation pattern E->F G Confirm Structure F->G IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a drop of sample on a salt plate B Cover with a second salt plate to form a thin film A->B C Place plates in FT-IR spectrometer B->C D Acquire IR spectrum C->D E Identify characteristic absorption bands D->E F Assign functional groups E->F

Workflow for FT-IR Spectroscopy.

Physical and Chemical Properties

The physical and chemical properties of a compound are crucial for its handling, formulation, and understanding its behavior in various environments.

Melting and Boiling Points

Melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a substance under different temperatures.

  • Predicted Melting Point: 45-65 °C

  • Predicted Boiling Point: 280-300 °C at 760 mmHg

Note: These values are estimations based on computational models and have not been experimentally verified.

Objective: To precisely determine the melting temperature (Tₘ) and enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the predicted melting point. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. [15]4. Data Analysis: The melting point is identified as the peak of the endothermic event on the resulting thermogram. [12][15]The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh 1-5 mg of sample into DSC pan B Seal the pan A->B C Place sample and reference pans in DSC cell B->C D Heat at a constant rate (e.g., 10 °C/min) C->D E Identify endothermic peak in the thermogram D->E F Determine melting point (Tₘ) and heat of fusion E->F

Workflow for DSC Analysis.
Solubility

Solubility, particularly in aqueous media, is a critical parameter for drug candidates, as it directly impacts absorption and bioavailability. [16]

  • Predicted Water Solubility: Low to very low. The high calculated logP value of 3.0557 suggests poor aqueous solubility.

A common method for determining aqueous solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of 5-Cyclopropyl-1-methyl-1H-indole to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

Lipophilicity (logP)

Lipophilicity is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). [2]It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.

  • Calculated logP: 3.0557 [4]

Objective: To determine the octanol-water partition coefficient.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture for a set period to allow for partitioning between the two phases. [17]4. Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

LogP_Workflow A Prepare pre-saturated octanol and water B Dissolve compound in one phase A->B C Add the second phase and shake to equilibrate B->C D Separate the two phases C->D E Quantify compound concentration in each phase (e.g., HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP F->G

Workflow for Shake-Flask logP Determination.
Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The indole nitrogen in 1-substituted indoles is not basic. Therefore, 5-Cyclopropyl-1-methyl-1H-indole is not expected to have a pKa in the physiologically relevant range. Any acidic or basic properties would be extremely weak.

  • Predicted pKa: Not applicable for a basic pKa. The C-H acidity is predicted to be very high (pKa > 30).

Conclusion

This technical guide provides a comprehensive profile of the physicochemical properties of 5-Cyclopropyl-1-methyl-1H-indole, integrating available computational data with detailed experimental protocols for their determination. While experimental data for this specific molecule is sparse, the provided methodologies and predicted values offer a robust framework for researchers and scientists to effectively utilize this compound in their work. The protocols outlined herein represent standard, validated approaches in the field of medicinal and analytical chemistry, ensuring that practitioners can generate reliable and reproducible data.

References

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  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (2011, May 2). ACD/Labs Launches Predictions on Demand with ACD/I-Lab. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • Gasteiger, J., et al. (2002). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 42(1), 26-37.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ACD/Labs. (n.d.). Method Development & Simulation Software | Method Selection Suite. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). Small molecule NMR sample preparation. Retrieved from [Link]

  • Rutgers-Newark, Department of Chemistry. (n.d.). Mass Spectrometry Laboratory. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

  • Certara. (n.d.). Chemaxon | Cheminformatics Software For Drug Discovery. Retrieved from [Link]

  • ChemAxon. (2023, April 28). Local and Global Models For Predicting Properties of Small Molecules. Retrieved from [Link]

  • YouTube. (2021, September 27). IR of a Liquid. Retrieved from [Link]

  • ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • PubMed. (2018, September 15). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0244097). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0259933). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

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Foundational

Spectroscopic and Structural Elucidation of 5-Cyclopropyl-1-methyl-1H-indole: A Technical Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel synthetic compound, 5-Cyclopropyl-1-methyl-1H-indole. As a compound of interest in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel synthetic compound, 5-Cyclopropyl-1-methyl-1H-indole. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a predictive and methodological approach to its analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectroscopic data for 5-Cyclopropyl-1-methyl-1H-indole is not widely available in the public domain, this guide will leverage data from analogous structures and first principles to predict its spectral characteristics. Furthermore, it will provide detailed, field-proven protocols for data acquisition and interpretation, ensuring a self-validating system for researchers working with this and similar novel indole derivatives.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Cyclopropyl-1-methyl-1H-indole possesses a core indole scaffold, substituted at the 5-position with a cyclopropyl group and at the 1-position (the indole nitrogen) with a methyl group. These features will give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Cyclopropyl-1-methyl-1H-indole, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the influence of the cyclopropyl substituent. The following table outlines the predicted chemical shifts (δ) and multiplicities for the key protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignment
~7.4sH-4
~7.2dH-7
~7.0dH-2
~6.9ddH-6
~6.4dH-3
~3.8sN-CH₃
~1.9mCH (cyclopropyl)
~0.9mCH₂ (cyclopropyl)
~0.6mCH₂ (cyclopropyl)

Predictions are based on the analysis of similar indole structures and standard chemical shift values.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Chemical Shift (δ) ppm (Predicted)Assignment
~136C-7a
~132C-5
~129C-3a
~128C-2
~120C-4
~119C-6
~109C-7
~101C-3
~33N-CH₃
~15CH (cyclopropyl)
~9CH₂ (cyclopropyl)

Predictions are based on the analysis of similar indole structures and standard chemical shift values.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclopropyl-1-methyl-1H-indole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 12-16 ppm.

    • Employ a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure the quantitative observation of all carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shifts to the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-Cyclopropyl-1-methyl-1H-indole will be characterized by vibrations of the aromatic ring, the C-H bonds of the alkyl and cyclopropyl groups, and the C-N bond of the indole ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (methyl and cyclopropyl)
~1610MediumC=C aromatic ring stretch
~1470StrongC=C aromatic ring stretch
~1330MediumC-N stretch
~800StrongC-H out-of-plane bend (substituted benzene)
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of 5-Cyclopropyl-1-methyl-1H-indole is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z 171.1048.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to involve the loss of a methyl group from the indole nitrogen and fragmentation of the cyclopropyl ring.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion, or couple the output of a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) to the MS inlet.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that will likely keep the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the molecular structure and the expected correlations in the spectroscopic data.

Caption: Molecular structure of 5-Cyclopropyl-1-methyl-1H-indole.

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelleting) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight and Fragmentation) A->D E Data Analysis and Structure Elucidation B->E C->E D->E

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of a novel compound such as 5-Cyclopropyl-1-methyl-1H-indole is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not yet prevalent in the literature, this guide provides a robust predictive and methodological framework for its characterization. By following the outlined protocols and leveraging the predictive data, researchers can confidently acquire and interpret the necessary spectroscopic information to confirm the structure and purity of 5-Cyclopropyl-1-methyl-1H-indole, paving the way for its further investigation and application.

References

  • BLD Pharm. 5-Cyclopropyl-1-methyl-1H-indole.
  • ChemScene. 5-Cyclopropyl-1-methyl-1H-indole.
  • The Royal Society of Chemistry.
  • BenchChem.
  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • National Institute of Standards and Technology. 1H-Indole, 1-methyl-.
  • PubMed.
Foundational

Pharmacological Profiling of 5-Cyclopropyl-1-methyl-1H-indole: A Privileged Scaffold for Farnesoid X Receptor (FXR) Agonism

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As drug discovery pivots toward targeted metabolic therapies, the architectural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As drug discovery pivots toward targeted metabolic therapies, the architectural precision of small-molecule scaffolds becomes paramount. The compound 5-Cyclopropyl-1-methyl-1H-indole (CAS 953812-05-0) has emerged not merely as a synthetic intermediate, but as a privileged pharmacophore in the design of nuclear receptor agonists 1[1].

Specifically, this scaffold is the structural linchpin of advanced Farnesoid X Receptor (FXR) agonists, most notably the clinical candidate LY2562175 (TERN-101) 2[2]. By leveraging the unique steric and electronic properties of the cyclopropyl and methyl substitutions on the indole core, researchers have unlocked profound lipid-modulating properties, offering a robust therapeutic pathway for dyslipidemia and non-alcoholic steatohepatitis (NASH) 3[3].

Mechanistic Rationale: The Indole Core in FXR Binding

In medicinal chemistry, every functional group must justify its presence through target engagement. The 5-cyclopropyl-1-methyl-1H-indole moiety is engineered to exploit the specific topography of the FXR ligand-binding domain (LBD):

  • 1-Methyl Group: The N-methylation restricts the conformational flexibility of the indole ring, directing the scaffold deep into the hydrophobic pocket of the FXR LBD while preventing unwanted hydrogen bond donation that could lead to off-target kinase activity.

  • 5-Cyclopropyl Group: Unlike linear alkyl chains which are susceptible to rapid cytochrome P450-mediated oxidation, the cyclopropyl group provides a rigid, metabolically stable lipophilic bulk. This bulk engages in critical van der Waals interactions within the receptor, driving the high-affinity binding required for potent agonism [[2]](2].

  • Indole Scaffold: The aromatic system acts as a rigid, planar spacer. It properly orients appended functional groups (such as the 3-carboxylic acid in LY2562175) to form indispensable salt bridges and hydrogen bonds with key residues (e.g., Arg331 and His294) in the FXR binding pocket.

FXR Signaling Pathway

Upon binding, the agonist induces a conformational change in FXR, promoting heterodimerization with the Retinoid X Receptor (RXR). This complex binds to FXR Response Elements (FXREs) on DNA, upregulating the Small Heterodimer Partner (SHP), which subsequently inhibits SREBP-1c, the master transcriptional regulator of lipogenesis.

FXR_Pathway Ligand Indole-Derived FXR Agonist (e.g., LY2562175) FXR Farnesoid X Receptor (FXR) Ligand->FXR Binds LBD Complex FXR-RXR Heterodimer FXR->Complex Dimerization RXR Retinoid X Receptor (RXR) RXR->Complex DNA FXR Response Element (FXRE) Complex->DNA Binds Promoter SHP Small Heterodimer Partner (SHP) DNA->SHP Upregulates Transcription SREBP1c SREBP-1c (Lipogenesis) SHP->SREBP1c Inhibits Lipid Decreased LDL & Triglycerides Increased HDL SREBP1c->Lipid Reduces Lipogenesis

Figure 1: Mechanism of FXR activation by indole-derived agonists leading to lipid modulation.

Quantitative Biological Activity

The translation of this structural design into biological efficacy is profound. Molecules utilizing the 5-cyclopropyl-1-methyl-1H-indole core, such as LY2562175, demonstrate exceptional potency and selectivity in both in vitro and in vivo models [[4]](4].

Pharmacological ParameterValueBiological Significance
Target Human FXRPrimary metabolic nuclear receptor
In vitro Potency (EC50) 193 nMHigh-affinity transcriptional activation [[5]](5]
SRC-1 Recruitment (EC50) 121 nMEfficient coactivator complex formation 6[6]
Efficacy vs GW4064 93.5%Near full agonism compared to standard 4[4]
In vivo Cholesterol Reduction 80% decreaseProfound clearance of circulating sterols (at 10 mg/kg) 6[6]
In vivo Triglyceride Reduction 76% decreasePotent suppression of lipogenesis (at 10 mg/kg) 4[4]
ED50 (Cholesterol) 2.0 mg/kgHigh in vivo potency [[6]](6]
ED50 (Triglycerides) 3.4 mg/kgHigh in vivo potency 4[4]

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to profile compounds containing the 5-cyclopropyl-1-methyl-1H-indole scaffold.

In Vitro: FXR-SRC-1 Cofactor Recruitment Assay (AlphaScreen)

Causality of Choice: To interrogate the interaction between the FXR LBD and the SRC-1 coactivator peptide, we employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform [[4]](4]. Unlike traditional ELISAs, AlphaScreen is a bead-based, no-wash assay. Nuclear receptor-cofactor interactions are transient and possess high off-rates; washing steps would disrupt the equilibrium and yield false negatives.

Step-by-Step Methodology:

  • Protein Preparation: Purify 6-HIS-tagged human FXR LBD (amino acids 242-472) and GST-tagged human SRC-1 peptide.

  • Incubation: In a 384-well plate, combine the proteins with varying concentrations of the indole-derived agonist (e.g., LY2562175) in assay buffer. Incubate for 1 hour at room temperature to allow the ligand-induced conformational change.

  • Bead Addition: Add Nickel-chelate donor beads (which bind the 6-HIS-FXR) and Anti-GST acceptor beads (which bind the GST-SRC-1) under low-light conditions.

  • Equilibration: Incubate for an additional 2 hours to allow bead proximity complexation.

  • Quantification: Excite the plate with a laser at 680 nm. If the agonist successfully bridges FXR and SRC-1, the proximity of the beads will trigger a singlet oxygen transfer, resulting in luminescence emission between 520-620 nm.

  • Validation: Calculate EC50 values against a known positive control (GW4064).

AlphaScreen Prep Prepare Reagents 6-HIS-FXR & GST-SRC-1 Incubate Incubation Agonist + Proteins Prep->Incubate Beads Add AlphaScreen Beads Donor & Acceptor Incubate->Beads No Wash Required Excite Laser Excitation 680 nm Beads->Excite Proximity Binding Read Quantify Luminescence 520-620 nm Excite->Read Emission Transfer

Figure 2: Workflow for FXR-SRC-1 Cofactor Recruitment AlphaScreen Assay.

In Vivo: Efficacy Profiling in LDLR Null Mice

Causality of Choice: Wild-type mice possess a highly efficient lipid clearance mechanism, rendering them resistant to diet-induced hypercholesterolemia. By utilizing Low-Density Lipoprotein Receptor (LDLR) null mice fed a "Western" diet, we ablate this clearance pathway, creating a robust, human-translatable model of severe dyslipidemia [[4]](4]. This sensitized background provides the necessary therapeutic window to observe the lipid-lowering efficacy of the compound.

Step-by-Step Methodology:

  • Acclimation: House 8-week-old male LDLR null mice in a controlled environment. Feed them a high-fat/high-cholesterol chow (TD88137: 0.15% cholesterol, 42% fat) for 2 weeks prior to baseline measurements.

  • Grouping: Randomize animals into groups of six based on baseline plasma lipid levels to ensure statistical uniformity.

  • Dosing: Administer the 5-cyclopropyl-1-methyl-1H-indole-derived agonist (e.g., LY2562175) via oral gavage once daily for 1 week. Use a vehicle control (e.g., 5% Solutol, 5% EtOH, 1% CMC) 4[4].

  • Sample Collection: Post-treatment, collect blood samples via cardiac puncture or tail vein under fasting and non-fasting conditions.

  • FPLC Fractionation: Separate lipoproteins using Fast Protein Liquid Chromatography (FPLC) to quantify the reduction in vLDL-C and the concurrent increase in HDL-C 6[6].

References

  • Genin, M. J., et al. "Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia." PubMed (J Med Chem).
  • "LY2562175 | FXR Activator." MedChemExpress.
  • "953812-05-0 | 5-Cyclopropyl-1-methyl-1H-indole." ChemScene.
  • "LY2562175 | FXR | Autophagy." TargetMol.

Sources

Exploratory

Structural Characterization and Analytical Profiling of 5-Cyclopropyl-1-methyl-1H-indole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Cyclopropyl-1-methyl-1H-indole (CAS: 953812-05-0) Executive Summary & Structural Causality As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Cyclopropyl-1-methyl-1H-indole (CAS: 953812-05-0)

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the structural characterization of privileged scaffolds not merely as a checklist of analytical techniques, but as a causal investigation into the molecule's physical reality. 5-Cyclopropyl-1-methyl-1H-indole ( C12​H13​N , MW: 171.24)[1] is a highly specialized building block in medicinal chemistry.

The rationale for utilizing this specific structural motif in drug design is twofold:

  • N-Methylation: Alkylation of the indole nitrogen eliminates its hydrogen-bond donor capacity. This chemical modification restricts the molecule's conformational flexibility within kinase hinge-binding regions and significantly alters its lipophilicity and membrane permeability ([2]).

  • 5-Cyclopropyl Substitution: The cyclopropyl ring acts as a rigid, metabolically stable bioisostere for larger alkyl or aryl groups. Due to the high p-character of its C-C bonds (Walsh orbitals), the cyclopropyl group can undergo hyperconjugation with the indole's π -system, subtly altering the electron density and nucleophilicity at the C4 and C6 positions ([3]).

To unambiguously confirm the regiochemistry of these substitutions, we must employ a self-validating system of orthogonal analytical techniques.

Analytical Strategy & Workflow

A robust characterization pipeline ensures that every structural claim is backed by independent physical phenomena. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and atomic composition, ruling out isobaric impurities. However, mass alone cannot distinguish between positional isomers (e.g., 6-cyclopropyl vs. 5-cyclopropyl). Therefore, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are employed to map the exact atomic connectivity. Finally, X-Ray Crystallography is utilized to determine the 3D dihedral orientation of the cyclopropyl ring relative to the indole plane.

G Start Sample Prep & Purity (HPLC/UV) HRMS HRMS (ESI-TOF) Confirm Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups HRMS->NMR1D NMR2D 2D NMR (HMBC, HSQC) Map Regiochemistry NMR1D->NMR2D XRAY X-Ray Crystallography Determine 3D Conformation NMR2D->XRAY Final Structural Validation 5-Cyclopropyl-1-methyl-1H-indole XRAY->Final

Caption: Workflow for the structural characterization of 5-Cyclopropyl-1-methyl-1H-indole.

Experimental Protocols

The following step-by-step methodologies represent the gold standard for characterizing substituted indoles. Each step is designed to prevent artifact generation and ensure a self-validating dataset.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: The indole nitrogen is weakly basic but can be protonated under acidic conditions to yield a stable [M+H]+ ion. ESI is chosen over EI to prevent the fragmentation of the strained cyclopropyl ring prior to detection.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H2​O (50:50, v/v) containing 0.1% Formic Acid.

  • Instrument Parameters: Inject 2 μL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Source Settings: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and cone gas flow at 50 L/h.

  • Data Acquisition: Acquire data from m/z 100 to 500. Calibrate internally using Leucine Enkephalin to ensure mass accuracy within < 3 ppm.

Protocol 2: NMR Spectroscopy ( 1H , 13C , and 2D)

Causality: CDCl3​ is selected as the solvent because 5-Cyclopropyl-1-methyl-1H-indole lacks exchangeable N-H or O-H protons, negating the need for DMSO−d6​ ([4]).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition:

    • 1H NMR: Acquire at 400 MHz using a standard 30° pulse program (zg30). Collect 16 scans with a 2-second relaxation delay.

    • 13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Collect 1024 scans to ensure an adequate signal-to-noise ratio for quaternary carbons (C-3a, C-5, C-7a).

  • 2D Acquisition (HMBC & HSQC): Run 1H−13C HMBC to establish multiple-bond correlations. This is the critical step to prove the methyl group is attached to N1 and the cyclopropyl group is attached to C5.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of Ethyl Acetate. Layer carefully with Hexane and allow for slow evaporation at 4 °C over 72 hours.

  • Diffraction: Mount a suitable single crystal on a glass fiber. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion of the cyclopropyl group.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Summaries

The structural assignment is validated by integrating the orthogonal data sets. Below are the expected quantitative parameters synthesized from structural analogs and baseline indole properties.

Table 1: Representative 1H and 13C NMR Chemical Shifts

(Solvent: CDCl3​ , Reference: TMS at 0.00 ppm)

Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Assignment Notes
N-CH3 3.75 (s, 3H)32.9Distinct singlet; confirms N-alkylation.
C-2 7.02 (d, J = 3.1, 1H)128.8Coupled to H-3.
C-3 6.42 (dd, J = 3.1, 0.8, 1H)100.4Highly shielded by indole π -system.
C-3a -128.5Quaternary bridgehead.
C-4 7.35 (d, J = 1.5, 1H)116.8Meta-coupling to H-6; shifted by C5-cyclopropyl.
C-5 -134.6Quaternary; deshielded by cyclopropyl attachment.
C-6 6.95 (dd, J = 8.4, 1.5, 1H)120.2Ortho-coupled to H-7, meta to H-4.
C-7 7.22 (d, J = 8.4, 1H)108.9Ortho-coupled to H-6.
C-7a -135.4Quaternary bridgehead (N-linked).
Cyclo-CH 1.98 (tt, J = 8.4, 5.1, 1H)15.8Methine proton of the cyclopropyl ring.
Cyclo-CH2 0.95 (m, 2H), 0.70 (m, 2H)9.2 (2C)Diastereotopic methylene protons.
Table 2: Key HMBC Correlations (The Causal Proof of Regiochemistry)

HMBC provides 2-bond and 3-bond correlations, serving as the definitive proof of the structural layout.

Proton SignalCorrelated 13C SignalsStructural Conclusion
N-CH3 (3.75 ppm)C-2 (128.8), C-7a (135.4)Validates N1 methylation. The methyl protons "see" the adjacent C2 and bridgehead C7a.
Cyclo-CH (1.98 ppm)C-4 (116.8), C-5 (134.6), C-6 (120.2)Validates C5 substitution. The cyclopropyl methine "sees" the specific aromatic carbons of the C5 pocket.
H-4 (7.35 ppm)C-3 (100.4), C-6 (120.2), C-7a (135.4)Confirms the integrity of the benzenoid ring.
Table 3: HRMS and Physicochemical Data
ParameterValueAnalytical Significance
Molecular Formula C12​H13​N Baseline composition[1].
Theoretical Exact Mass 171.1048 DaTarget for HRMS calibration.
Expected [M+H]+ 172.1126 m/zConfirms successful ESI positive ionization.
Physical State Pale yellow oil / solidDictates handling and crystallization approach.

References

  • Title: Replacing a methyl group with a cyclopropyl moiety in Targeted Therapies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Nucleophilic Opening of Donor–Acceptor Cyclopropanes with Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 1-Methylindole - Computed and Experimental Properties Source: PubChem (National Institutes of Health) URL: [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Formula C₁₂H₁₃N: Isomerism, Characterization, and Applications

Abstract The molecular formula C₁₂H₁₃N represents a diverse landscape of chemical structures, each with unique physicochemical properties and applications. With a molecular weight of approximately 171.24 g/mol , these is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The molecular formula C₁₂H₁₃N represents a diverse landscape of chemical structures, each with unique physicochemical properties and applications. With a molecular weight of approximately 171.24 g/mol , these isomers are foundational in various scientific fields, particularly in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the core isomers of C₁₂H₁₃N, offering a technical overview of their synthesis, characterization, and practical significance for researchers, scientists, and professionals in drug development. We will delve into key examples such as 1,2,3,4-Tetrahydrocarbazole and the pharmaceutically significant compound Rasagiline, presenting detailed experimental insights and analytical workflows.

Core Principles of the Molecular Formula C₁₂H₁₃N

Before examining specific isomers, it is crucial to understand the fundamental properties derived from the molecular formula itself.

Molecular Weight and Mass Spectrometry

The molecular weight is a cornerstone for the initial identification of a compound. It is essential to distinguish between molar mass and exact mass, as high-resolution mass spectrometry (HRMS) provides the latter, enabling precise formula determination.

ParameterValueSource
Molar Mass 171.24 g/mol [2][3]
Exact Mass 171.1048 u[1]

The non-integer exact mass is a result of the mass defect of the constituent atoms and is a critical parameter for confirming the elemental composition in analytical chemistry.

Degree of Unsaturation

The degree of unsaturation (DoU) for C₁₂H₁₃N is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (13/2) + (1/2) = 7

A DoU of 7 indicates a significant presence of rings and/or pi bonds. This high degree of unsaturation suggests aromatic systems are likely components of the isomers, a feature that is central to their chemical reactivity and application.

Isomeric Landscape of C₁₂H₁₃N

The formula C₁₂H₁₃N encompasses hundreds of possible chemical structures.[1] This guide will focus on a few prominent and illustrative examples to provide a framework for understanding this chemical space.

1,2,3,4-Tetrahydrocarbazole: A Core Heterocyclic Scaffold

1,2,3,4-Tetrahydrocarbazole (THC) is a heterocyclic compound featuring a partially saturated carbazole core.[4] It is a common building block in organic synthesis and a recurring motif in pharmacologically active molecules.

Physicochemical Properties:

PropertyValue
Appearance Beige crystalline powder[4]
CAS Number 942-01-8[3][5][6]
Melting Point 116-120 °C
Boiling Point 328-329 °C
Water Solubility Insoluble[4]

Data sourced from PubChem and other chemical suppliers.

Synthesis: The Borsche–Drechsel Cyclization

A classical and reliable method for synthesizing THC is the Borsche–Drechsel cyclization, a variation of the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from cyclohexanone.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

  • Step 1: Formation of Cyclohexanone Phenylhydrazone:

    • In a 250 mL round-bottom flask, dissolve phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).

    • To this solution, add cyclohexanone (9.8 g, 0.1 mol) dropwise with stirring. An exothermic reaction will occur, and the color will change to a deep yellow/orange.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the hydrazone. The product may begin to crystallize.

  • Step 2: Cyclization:

    • Equip the flask with a reflux condenser and add concentrated sulfuric acid (5 mL) cautiously as a catalyst.

    • Heat the mixture to reflux (approximately 110-120 °C) using an oil bath for 1-2 hours. The color of the solution will darken significantly.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Step 3: Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, then pour it carefully over 200 g of crushed ice.

    • A solid precipitate of crude 1,2,3,4-tetrahydrocarbazole will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or methanol to yield beige or off-white crystals.

Causality in Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the initial hydrazone formation.

  • Sulfuric Acid: A strong protic acid required to catalyze the[7][7]-sigmatropic rearrangement and subsequent cyclization that forms the indole ring system.

  • Recrystallization: This purification step is critical for removing colored impurities and unreacted starting materials, yielding a product suitable for further use.

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (br s, 1H, N-H), 7.45 (d, J=7.6 Hz, 1H), 7.25 (d, J=7.9 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 7.05 (t, J=7.4 Hz, 1H), 2.75 (t, J=6.0 Hz, 2H), 2.65 (t, J=6.0 Hz, 2H), 1.90-1.80 (m, 4H).

  • IR (KBr, cm⁻¹): 3405 (N-H stretch), 3050 (Ar C-H stretch), 2925, 2850 (Aliphatic C-H stretch), 1450 (C=C stretch).

  • Mass Spectrum (EI, m/z): 171 (M⁺), 143, 115.[5]

Rasagiline: A C₁₂H₁₃N Isomer in Drug Development

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[1] Its structure, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, conforms to the C₁₂H₁₃N formula and serves as an excellent case study.

Synthesis Pathway Overview

The synthesis of Rasagiline is a multi-step process that requires careful control of stereochemistry to isolate the active (R)-enantiomer. A common route involves the reductive amination of 1-indanone.

G cluster_0 Synthesis of Rasagiline Indanone 1-Indanone Imine Intermediate Imine Indanone->Imine Propargylamine, Ti(OiPr)₄ RacemicAmine Racemic (R/S)-N-(prop-2-yn-1-yl)-1-aminoindan Imine->RacemicAmine Reduction (e.g., NaBH₄) Salt Diastereomeric Salt RacemicAmine->Salt Chiral Resolution Rasagiline (R)-Rasagiline TartaricAcid (+)-Tartaric Acid TartaricAcid->Salt Salt->Rasagiline Basification & Isolation

Caption: Synthetic pathway for Rasagiline via reductive amination and chiral resolution.

Protocol: Chiral Resolution (Conceptual)

  • Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent, such as (L)-(+)-tartaric acid.

  • Selective Crystallization: The diastereomeric salt of the (R)-amine with the tartaric acid is typically less soluble and will selectively precipitate from the solution upon cooling. The salt of the (S)-amine remains in the mother liquor.

  • Isolation: The precipitated salt is collected by filtration.

  • Liberation of Free Base: The purified salt is then treated with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free (R)-enantiomer, Rasagiline, which can be extracted with an organic solvent.

The Causality of Chiral Resolution: This step is paramount. The pharmacological activity of many drugs is enantiomer-specific. For Rasagiline, the (R)-enantiomer is the active MAO-B inhibitor. The resolution process leverages the different physical properties (like solubility) of diastereomers, which are formed by reacting the enantiomeric mixture with a single enantiomer of another chiral compound.

General Analytical Workflow for Isomer Identification

For an unknown sample identified as having the formula C₁₂H₁₃N, a systematic analytical approach is required for structural elucidation.

G cluster_workflow Isomer Identification Workflow Start Unknown Sample (C₁₂H₁₃N) MS Mass Spectrometry (HRMS & Fragmentation) Start->MS Confirm M.W. & Formula IR Infrared Spectroscopy (Functional Groups) MS->IR Initial Clues NMR_1H ¹H NMR Spectroscopy (Proton Environment, Integration, Coupling) IR->NMR_1H Functional Group Info NMR_13C ¹³C NMR Spectroscopy (Carbon Skeleton) NMR_1H->NMR_13C Proton Count NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_13C->NMR_2D Carbon Count Structure Proposed Structure NMR_2D->Structure Assemble Fragments Confirmation Confirmation with Reference Data Structure->Confirmation Validate

Caption: A systematic workflow for the structural elucidation of a C₁₂H₁₃N isomer.

Conclusion

The molecular formula C₁₂H₁₃N represents a rich and varied collection of chemical entities. Understanding the synthesis, properties, and analytical signatures of its key isomers is fundamental for progress in organic synthesis, medicinal chemistry, and materials science. From the versatile synthetic intermediate 1,2,3,4-Tetrahydrocarbazole to the life-altering therapeutic Rasagiline, the compounds of this formula demonstrate the profound impact that subtle changes in atomic arrangement can have on chemical function. The protocols and workflows described herein provide a robust framework for researchers to confidently navigate this fascinating area of chemical science.

References

  • Diphenylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Diphenylamine - Sciencemadness Wiki. Sciencemadness. Available at: [Link]

  • Preparation of diphenylamine - PrepChem.com. PrepChem. Available at: [Link]

  • C12H13N - Wikipedia. Wikipedia. Available at: [Link]

  • NEW SYNTHESIS OF 2-AMINOBIPHENYLS. Organic Preparations and Procedures International. Available at: [Link]

  • DIPHENYLAMINE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds - ResearchGate. ResearchGate. Available at: [Link]

  • Diphenylamine Properties - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • 2-Aminobiphenyl - Wikipedia. Wikipedia. Available at: [Link]

  • 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • N-Phenylbenzylamine - PhotochemCAD. PhotochemCAD. Available at: [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Studies of 2- Amino Biphenyl Derived Amides - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • A kind of synthetic method of 2-aminobiphenyl compound - Google Patents. Google Patents.
  • 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem. National Center for Biotechnology Information. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole from 5-Bromoindole

Executive Summary & Strategic Rationale The functionalization of the indole core is a cornerstone of modern medicinal chemistry. The introduction of a cyclopropyl group at the C5 position, coupled with N-methylation, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The functionalization of the indole core is a cornerstone of modern medicinal chemistry. The introduction of a cyclopropyl group at the C5 position, coupled with N-methylation, is a strategic modification frequently employed to enhance a molecule's lipophilicity, metabolic stability, and structural rigidity.

This application note details a highly efficient, two-step synthetic pipeline to generate 5-cyclopropyl-1-methyl-1H-indole from commercially available 5-bromo-1H-indole . The workflow leverages a highly regioselective N-methylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. By dissecting the mechanistic causality behind reagent selection and providing self-validating quality control checkpoints, this guide ensures reproducible, high-yield execution for drug development professionals.

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Regioselective N-Methylation via the Indolide Anion

The first step requires the conversion of 5-bromo-1H-indole to 5-bromo-1-methyl-1H-indole. Indole exhibits ambient nucleophilicity at both the N1 and C3 positions.

  • Causality of Reagent Choice: To strictly enforce N-alkylation, Sodium Hydride (NaH) is utilized in a polar aprotic solvent (DMF). NaH irreversibly deprotonates the relatively acidic indole NH ( pKa​≈16.2 ), generating a resonance-stabilized indolide anion. According to the Hard-Soft Acid-Base (HSAB) principle, the highly charge-dense nitrogen (a "hard" nucleophile) preferentially attacks the "soft" electrophile (Iodomethane, MeI) under these conditions, effectively suppressing C3-alkylation[1].

Step 2: sp³-Suzuki-Miyaura Cross-Coupling

The second step replaces the C5-bromide with a cyclopropyl ring. Coupling sp³-hybridized boronic acids is notoriously challenging due to the strong, non-polar C-B bond and the lack of π -electrons to pre-coordinate with the palladium center.

  • Causality of Reagent Choice: To overcome the high activation energy of transmetalation, a catalyst system comprising Pd(OAc)2​ and Tricyclohexylphosphine ( PCy3​ ) is employed. PCy3​ is a sterically bulky, highly electron-rich ligand that accelerates both the oxidative addition of the aryl bromide and the sluggish transmetalation step of the cyclopropyl group. Furthermore, the inclusion of water in the toluene solvent system is non-negotiable; it facilitates the formation of the reactive [c-PrB(OH)3]- boronate complex upon reaction with the K3​PO4​ base, which is the actual species undergoing transmetalation[2].

Reaction Workflows & Catalytic Cycles

Workflow A 5-Bromo-1H-indole (Starting Material) B 5-Bromo-1-methyl-1H-indole (Intermediate) A->B NaH, MeI DMF, 0 °C to RT C 5-Cyclopropyl-1-methyl-1H-indole (Target Product) B->C c-PrB(OH)2, Pd(OAc)2 PCy3, K3PO4 Toluene/H2O, 100 °C

Two-step synthesis workflow from 5-bromoindole to 5-cyclopropyl-1-methyl-1H-indole.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(Br)L_n Oxidative Addition Pd0->PdII_OA 5-Bromo-1-methyl-1H-indole PdII_TM Ar-Pd(II)(c-Pr)L_n Transmetalation PdII_OA->PdII_TM [c-PrB(OH)3]K PdII_TM->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

StepReagentMW ( g/mol )EquivalentsAmountRole
1 5-Bromo-1H-indole196.051.001.96 g (10.0 mmol)Starting Material
1 Sodium Hydride (60% in oil)24.001.50600 mg (15.0 mmol)Base
1 Iodomethane (MeI)141.941.500.93 mL (15.0 mmol)Electrophile
1 N,N-Dimethylformamide (DMF)73.09-30.0 mLSolvent
2 5-Bromo-1-methyl-1H-indole210.071.001.05 g (5.0 mmol)Intermediate
2 Cyclopropylboronic acid85.901.30558 mg (6.5 mmol)Coupling Partner
2 Palladium(II) acetate224.500.0556 mg (0.25 mmol)Catalyst Precursor
2 Tricyclohexylphosphine ( PCy3​ )280.430.10140 mg (0.50 mmol)Ligand
2 Potassium Phosphate ( K3​PO4​ )212.273.003.18 g (15.0 mmol)Base
2 Toluene / H2​O (10:1)--20 mL / 2 mLSolvent System

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-methyl-1H-indole

This protocol is adapted from validated methodologies for the N-alkylation of haloindoles[1].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Activation: Add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol). Optional but recommended: Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil, decanting the solvent carefully under argon.

  • Deprotonation: Suspend the NaH in anhydrous DMF (15 mL) and cool the flask to 0 °C using an ice-water bath. Dissolve 5-bromo-1H-indole (1.96 g, 10.0 mmol) in anhydrous DMF (15 mL) and add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (0.93 mL, 15.0 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1.5 hours.

  • Workup: Quench the reaction strictly at 0 °C by the slow addition of ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil/solid (Expected Yield: ~95%).

Self-Validating System (Quality Control):

  • TLC: The product will elute higher than the starting material (e.g., Rf​=0.6 vs 0.4 in 8:2 Hexanes/EtOAc).

  • 1 H NMR (400 MHz, CDCl3​ ): Validation is confirmed by the complete disappearance of the broad indole N-H peak at ~8.1 ppm and the appearance of a sharp N-CH 3​ singlet at δ 3.78 ppm.

Protocol B: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

This protocol utilizes the robust Pd(OAc)2​ / PCy3​ system optimized for sp³-boronic acids[2].

  • Reaction Assembly: In an oven-dried Schlenk tube, charge 5-bromo-1-methyl-1H-indole (1.05 g, 5.0 mmol), cyclopropylboronic acid (558 mg, 6.5 mmol), and anhydrous K3​PO4​ (3.18 g, 15.0 mmol).

  • Catalyst Addition: Add Pd(OAc)2​ (56 mg, 0.25 mmol) and PCy3​ (140 mg, 0.50 mmol). Seal the tube with a septum and perform three cycles of vacuum/argon backfill.

  • Solvent Introduction: Add a thoroughly degassed mixture of Toluene (20 mL) and deionized H2​O (2 mL) via syringe. Replace the septum with a Teflon screw cap under a positive flow of argon.

  • Cross-Coupling: Heat the vigorously stirring biphasic mixture in an oil bath at 100 °C for 16–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with additional EtOAc. Separate the layers and extract the aqueous phase with EtOAc (2 × 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: 2% to 5% EtOAc in Hexanes) to yield the target compound (Expected Yield: 85–90%).

Self-Validating System (Quality Control):

  • TLC: The cyclopropanated product will be slightly less polar than the brominated intermediate.

  • 1 H NMR (400 MHz, CDCl3​ ): Validation is confirmed by the upfield shift of the C4 and C6 aromatic protons due to the loss of the electron-withdrawing bromine atom. Crucially, look for the emergence of the cyclopropyl signature: a characteristic multiplet at δ 1.90–2.00 ppm (1H, CH) and two distinct multiplets at δ 0.90–0.95 ppm and δ 0.65–0.75 ppm (4H, CH 2​ ).

References

  • Gerasyuto, A. I., et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." Journal of Medicinal Chemistry, 2018, 61(10), 4456-4475.[Link]

  • Wallace, D. J., & Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002, 43(39), 6987-6990.[Link]

Sources

Application

Fischer indole synthesis for 5-substituted indoles

Application Note: Advanced Protocols for the Fischer Indole Synthesis of 5-Substituted Indoles Executive Summary The Fischer indole synthesis remains one of the most robust and versatile methodologies for constructing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Fischer Indole Synthesis of 5-Substituted Indoles

Executive Summary

The Fischer indole synthesis remains one of the most robust and versatile methodologies for constructing the indole heterocycle, a privileged scaffold in drug discovery and materials science[1][2]. Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones is particularly critical for synthesizing 5-substituted indoles, which form the core of numerous pharmaceuticals, including triptan antimigraine drugs and indometacin[2][3].

This application note provides a comprehensive, self-validating guide to synthesizing 5-substituted indoles. By analyzing the electronic effects of substituents at the 4-position of the starting phenylhydrazine, we establish the causality behind catalyst selection, thermal control, and reaction optimization.

Mechanistic Rationale & Substituent Effects

The Fischer indolization proceeds through a well-elucidated cascade of reactions. The condensation of a 4-substituted phenylhydrazine with a ketone bearing at least two α-hydrogens yields an arylhydrazone[1][4]. Under acidic conditions, this hydrazone tautomerizes to an ene-hydrazine. The critical, rate-determining step is a cyclic[3,3]-sigmatropic rearrangement that cleaves the N-N bond and forms the new C-C bond[1][2]. Subsequent rearomatization yields a diimine, which undergoes intramolecular cyclization to an aminal before eliminating ammonia to form the thermodynamically stable indole[2][5].

Mechanism A 4-Substituted Phenylhydrazine + Ketone B Arylhydrazone Intermediate A->B -H2O (Condensation) C Ene-hydrazine Tautomer B->C Acid Catalysis (H+) D [3,3]-Sigmatropic Rearrangement (Key C-C Bond Formation) C->D Heat E Diimine Intermediate D->E Rearomatization of Ring F Cyclic Aminal E->F Intramolecular Cyclization G 5-Substituted Indole + NH3 F->G -NH3 (Acid Catalyzed)

Mechanistic pathway of the Fischer indole synthesis.

Causality in Catalyst Selection: The electronic nature of the 4-substituent on the phenylhydrazine dictates the reaction's thermodynamic requirements:

  • Electron-Donating Groups (EDGs) (e.g., 5-OMe): A methoxy group increases the electron density of the ene-hydrazine, accelerating the [3,3]-sigmatropic rearrangement[6]. However, this makes the resulting 5-methoxyindole highly susceptible to acid-catalyzed degradation and polymerization. Therefore, mild acids (e.g., ethanolic HCl, zeolites) and strict temperature control are required to prevent exothermic runaway[7][8].

  • Electron-Withdrawing Groups (EWGs) (e.g., 5-Br, 5-NO2): Halogens or nitro groups deactivate the ring, significantly raising the activation energy for the sigmatropic rearrangement. Mild conditions will stall the reaction at the hydrazone stage. Harsh conditions, such as polyphosphoric acid (PPA) or methanesulfonic acid at >100 °C, are strictly necessary to force the cyclization[5][9].

Quantitative Data: Substrate Scope & Yields

The following table summarizes validated reaction conditions and yields for various 5-substituted indoles, demonstrating the necessary shift in harshness based on the substituent's electronic properties.

Substrate (4-Substituted Phenylhydrazine)Carbonyl PartnerCatalyst & ConditionsIndole ProductTypical YieldRef
4-MethoxyphenylhydrazineEthyl 2-methylmalonateEthanolic HCl, 0 °C to RefluxEthyl 5-methoxy-1H-indole-2-carboxylate~85%[7]
4-Chlorophenylhydrazine3-HexanoneAcidic Zeolite, 150 °C (Flow)5-Chloro-2,3-diethylindole82%[8]
4-BromophenylhydrazineAcetoneMethanesulfonic acid, 130 °C5-Bromo-2-methylindole65-73%[9]
4-Nitrophenylhydrazine2-MethylcyclohexanoneGlacial Acetic Acid, Reflux5-Nitro-2,3-tetramethyleneindole55%[5]

Self-Validating Experimental Protocols

A self-validating protocol incorporates built-in analytical checkpoints that confirm the success of an intermediate step before proceeding, thereby preventing compounding errors and wasted reagents.

Protocol A: Synthesis of 5-Methoxy-2-methylindole (EDG Pathway)

Objective: Synthesize an electron-rich indole while preventing acid-catalyzed polymerization. Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), Acetone (1.2 eq), Ethanolic HCl (2.0 M).

  • Hydrazone Formation: Suspend 4-methoxyphenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL) at room temperature. Add acetone (12 mmol) dropwise. Stir for 30 minutes.

    • Validation Checkpoint 1: Spot the mixture on a TLC plate (Hexanes:EtOAc 4:1). The polar hydrazine spot (ninhydrin active) should disappear, replaced by a less polar hydrazone spot. Do not proceed until conversion is >95%.

  • Controlled Cyclization: Cool the reaction vessel to 0 °C using an ice bath. Causality: The subsequent rearrangement is highly exothermic; adding acid at room temperature will cause the solvent to rapidly boil, leading to tar formation[7].

  • Add cold ethanolic HCl (15 mL) in one portion. Remove the ice bath and allow the mixture to slowly warm to room temperature, then gently heat to reflux for 2 hours.

    • Validation Checkpoint 2: The solution will transition from pale yellow to deep red. LC-MS analysis of a quenched aliquot (10 µL in NaHCO3/MeCN) must show the desired mass ([M+H]+ = 162 m/z) with minimal dimeric byproducts.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH 8. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol B: Synthesis of 5-Bromo-2-methylindole (EWG Pathway)

Objective: Overcome the high activation barrier of an electron-deficient substrate using thermal forcing. Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Acetone (1.5 eq), Polyphosphoric Acid (PPA).

  • Pre-formation of Hydrazone: To avoid hydrolyzing the ketone in strong acid, pre-form the hydrazone. Reflux 4-bromophenylhydrazine hydrochloride (10 mmol) and acetone (15 mmol) in toluene (30 mL) using a Dean-Stark apparatus.

    • Validation Checkpoint 1: The collection of the theoretical volume of water (~0.18 mL) in the Dean-Stark trap confirms complete condensation. Concentrate to isolate the hydrazone.

  • Thermal Cyclization: In a separate flask, heat PPA (15 g) to 90 °C to reduce its viscosity.

  • Add the pre-formed hydrazone in small portions to the hot PPA with vigorous mechanical stirring. Causality: Methanesulfonic acid or PPA at elevated temperatures (110–130 °C) provides the necessary Brønsted acidity and thermal energy to drive the deactivated [3,3]-sigmatropic rearrangement[9].

  • Raise the temperature to 120 °C and stir for 45 minutes.

    • Validation Checkpoint 2: The mixture will turn dark brown. A micro-aliquot quenched in water and extracted with EtOAc should reveal a highly fluorescent spot under 254 nm UV on TLC. LC-MS must show the characteristic 1:1 isotopic bromine pattern (M and M+2 at 210/212 m/z).

  • Workup: Pour the hot reaction mixture directly onto 100 g of crushed ice with vigorous stirring to hydrolyze the PPA. Extract the resulting aqueous suspension with ethyl acetate (3 x 30 mL). Wash with 1M NaOH, dry over MgSO4, and concentrate.

Troubleshooting & Optimization Workflow

When yields are suboptimal, the failure point usually lies either in incomplete hydrazone formation or an imbalance between acid strength and thermal energy during cyclization[10]. Use the following decision-tree to systematically optimize the reaction.

Workflow Start Equilibrate Hydrazine & Ketone Check1 TLC/LCMS Check: Hydrazone Formed? Start->Check1 Check1->Start No (Wait/Heat) Acid Add Catalyst (EDG: Mild Acid | EWG: Strong Acid) Check1->Acid Yes Heat Thermal Cyclization Acid->Heat Check2 TLC/LCMS Check: Indole Formed? Heat->Check2 Opt Troubleshoot: Increase Temp or Acid Strength Check2->Opt No (Incomplete) Workup Quench, Extract & Purify Check2->Workup Yes (>95% Conversion) Opt->Heat

Decision-tree workflow for optimizing the Fischer indole synthesis.

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of Substituted Indoles

Introduction & Mechanistic Rationale The indole nucleus is a privileged scaffold in medicinal chemistry, pervasive in a vast array of natural products, pharmaceuticals, and functional materials. While classical methods l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, pervasive in a vast array of natural products, pharmaceuticals, and functional materials. While classical methods like the Fischer indole synthesis are historically significant, they often suffer from harsh reaction conditions and poor regioselectivity when applied to complex, highly functionalized substrates.

Palladium-catalyzed cross-coupling strategies have revolutionized the construction of the indole core. The most prominent of these is the Larock Indole Synthesis (heteroannulation), which involves the reaction of o-iodoanilines with internal alkynes[1]. This method is highly convergent, allowing for the rapid assembly of 2,3-disubstituted indoles in a single step. Alternatively, tandem Buchwald-Hartwig/Heck cyclizations offer complementary pathways, particularly for the synthesis of 2-vinylic indoles or when starting from o-haloaryl precursors[2].

Causality in the Catalytic Cycle

The Larock heteroannulation operates via a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding the causality of each step is critical for rational reaction optimization:

  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond of the o-iodoaniline. Iodine is the preferred halogen due to its lower bond dissociation energy, ensuring rapid oxidative addition at mild temperatures.

  • Alkyne Coordination & Insertion: The internal alkyne coordinates to the Pd(II) center. Regioselectivity is governed by sterics during the syn-carbopalladation step: the more sterically demanding substituent of the alkyne preferentially positions itself adjacent to the newly formed C–C bond (the C2 position of the resulting indole) to minimize steric clash with the bulky palladium complex[3].

  • Reductive Elimination: Intramolecular nucleophilic attack by the aniline nitrogen onto the coordinated alkene forms the C–N bond. A base is required to neutralize the generated hydrogen iodide (HI), driving the reductive elimination forward and regenerating the Pd(0) catalyst.

LarockMechanism Pd0 Pd(0) Active Species OxAdd 1. Oxidative Addition (o-Iodoaniline) Pd0->OxAdd Ar-I Coord 2. Alkyne Coordination (Regioselective) OxAdd->Coord Alkyne Insert 3. Syn-Carbopalladation Coord->Insert RedElim 4. C-N Bond Formation & Reductive Elimination Insert->RedElim Base (-HI) RedElim->Pd0 Regeneration Product 2,3-Disubstituted Indole RedElim->Product

Catalytic cycle of the Larock heteroannulation for indole synthesis.

Reaction Optimization & Parameter Selection

The success of the palladium-catalyzed indole synthesis hinges on the delicate balance of catalyst, ligand, base, and additives.

  • Catalyst & Additives: Pd(OAc)₂ is the most widely used precatalyst. The addition of LiCl (often 1 equivalent) is a critical field-proven insight. Chloride ions coordinate to the Pd(II) intermediates, stabilizing them against premature reduction to inactive "palladium black" clusters. This extends the catalyst lifetime significantly[4].

  • Base: Na₂CO₃ or K₂CO₃ are standard. Stronger bases (like KOtBu) are typically reserved for Buchwald-Hartwig type aminations but can cause unwanted side reactions (e.g., alkyne isomerization) in the Larock protocol.

  • Solvent: Polar aprotic solvents like DMF or NMP are optimal as they dissolve the inorganic salts and stabilize the polar transition states of the oxidative addition and reductive elimination steps.

Table 1: Optimization of Reaction Conditions for Larock Heteroannulation

| Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Additive | Solvent | Yield (%) | Regioselectivity (C2:C3)* | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | None | Na₂CO₃ | LiCl (1.0 eq) | DMF | 88 | >95:5 | | Pd(OAc)₂ | None | Na₂CO₃ | None | DMF | 45 | 90:10 | | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | None | THF | 62 | 80:20 | | Pd₂(dba)₃ | dppf | K₂CO₃ | None | Toluene | 71 | 85:15 | | Pd/C (10 wt%) | None | NaOAc | None | NMP | 78 | 90:10 |

*Based on the reaction of o-iodoaniline with 1-phenyl-1-propyne. The bulkier phenyl group directs to the C2 position.

Experimental Protocols

Protocol A: Standard Larock Heteroannulation (2,3-Disubstituted Indoles)

This protocol describes the synthesis of 2-phenyl-3-methylindole from o-iodoaniline and 1-phenyl-1-propyne. It is designed as a self-validating system: the visual transition of the reaction mixture and specific TLC markers ensure the operator can verify success at each step.

Reagents & Materials:

  • o-Iodoaniline (1.0 mmol, 219 mg)

  • 1-Phenyl-1-propyne (1.2 mmol, 140 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)

  • LiCl (1.0 mmol, 42.4 mg)

  • Na₂CO₃ (2.0 mmol, 212 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, LiCl, and Na₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Rationale: Oxygen promotes the homocoupling of alkynes and degrades the Pd(0) active species.

  • Reagent Addition: Dissolve o-iodoaniline and 1-phenyl-1-propyne in anhydrous DMF (5.0 mL) and inject the solution into the Schlenk tube via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–24 hours. The mixture will transition from a pale yellow suspension to a deep amber/brown solution.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 8:2). The starting o-iodoaniline (R_f ~ 0.5) should disappear, replaced by a highly UV-active blue fluorescent spot (R_f ~ 0.4) corresponding to the indole.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with distilled water (3 × 20 mL) to remove DMF and inorganic salts, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 2-phenyl-3-methylindole.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Base Addition Prep->Mix React 3. Heating (100°C) 12-24h under N2 Mix->React Workup 4. Quench & Extract (EtOAc/H2O) React->Workup Purify 5. Column Chromatography Workup->Purify

Standard experimental workflow for palladium-catalyzed indole synthesis.

Protocol B: Advanced Tandem Buchwald-Hartwig / C–H Activation

For substrates where internal alkynes are difficult to source, a tandem approach utilizing o-haloaryl precursors and enamines/imines is highly effective. This relies on a Buchwald-Hartwig C–N coupling followed by an intramolecular Heck-type or C–H activation cyclization[5].

Key Adjustments:

  • Ligand Requirement: Unlike the ligand-free Larock conditions, this protocol strictly requires a bulky, electron-rich phosphine ligand (e.g., Xantphos or a DalPhos variant) to facilitate the challenging C–N bond formation[6].

  • Base: Stronger bases such as NaOtBu or Cs₂CO₃ are required to deprotonate the amine and facilitate the catalytic turnover.

  • Temperature: Often requires elevated temperatures (110–120 °C) in 1,4-dioxane or toluene.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure high scientific integrity and reproducibility, operators should cross-reference the following troubleshooting metrics:

  • Issue: Poor Regioselectivity (Mixture of C2/C3 isomers).

    • Causality: The steric differentiation between the two substituents on the internal alkyne is insufficient.

    • Solution: Introduce a temporary bulky directing group (e.g., a TMS group) on the alkyne, which exclusively directs to the C2 position. The TMS group can be easily removed post-cyclization using TBAF[7].

  • Issue: Formation of Palladium Black and Stalled Reaction.

    • Causality: Rapid reduction of Pd(II) to inactive Pd(0) aggregates before the catalytic cycle can complete.

    • Solution: Verify the anhydrous nature of the solvent. Ensure exactly 1.0 to 1.5 equivalents of anhydrous LiCl are present. If the problem persists, switch to a more stable precatalyst like PdCl₂(dppf).

  • Issue: Dehalogenation of the starting aniline.

    • Causality: Background reduction of the Ar–I bond, often exacerbated by the presence of trace moisture or adventitious hydride donors.

    • Solution: Strictly degas solvents via the freeze-pump-thaw method and ensure the reaction is run under a rigorously inert atmosphere.

NMR Validation Marker: Successful cyclization is definitively confirmed by ¹H NMR via the appearance of a broad singlet at δ 7.8–8.5 ppm corresponding to the indole N–H proton (if unprotected), and the complete disappearance of the alkyne/alkene starting material signals.

References

  • Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689–6690.[Link]

  • Cacchi, S.; Fabrizi, G. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, 2005, 105(7), 2873–2920.[Link]

  • Zhang, G.; et al. "Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles." Journal of the American Chemical Society, 2024, 146(7), 4851–4860.[Link]

  • Humphrey, G. R.; Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006, 106(7), 2875–2911.[Link]

  • Wang, Z.; et al. "Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds." Organic Letters, 2016, 18(15), 3682–3685.[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-Cyclopropyl-1-methyl-1H-indole in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthetic applications of 5-Cyclopropyl-1-methyl-1H-indole, a versatile building block in modern organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthetic applications of 5-Cyclopropyl-1-methyl-1H-indole, a versatile building block in modern organic synthesis and medicinal chemistry. The unique combination of a reactive indole core, a metabolically robust N-methyl group, and a strain-releasing, electronically modulating cyclopropyl substituent at the 5-position makes this scaffold particularly attractive for the development of novel therapeutics and functional materials.

Introduction: The Strategic Value of the 5-Cyclopropyl-1-methyl-1H-indole Scaffold

The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of a cyclopropyl group at the 5-position and a methyl group on the indole nitrogen imparts several advantageous properties to the molecule.

The Role of the Cyclopropyl Group: The cyclopropyl moiety is more than just a small cycloalkane; its unique electronic properties, stemming from its significant ring strain, allow it to act as a "super-unsaturated" system.[3] It can engage in π-system conjugation, influencing the electron density of the indole ring and thereby modulating its reactivity in electrophilic aromatic substitution reactions.[4] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, a desirable trait in drug candidates.[3]

The N-Methyl Group: The presence of the N-methyl group prevents the formation of N-H-related byproducts in many reactions and can improve the solubility and pharmacokinetic properties of the final compounds. It also directs electrophilic attack primarily to the C3 position of the indole ring.[5]

This combination of features makes 5-Cyclopropyl-1-methyl-1H-indole a valuable starting material for accessing a diverse range of complex molecules, most notably demonstrated in the discovery of potent therapeutic agents such as the Farnesoid X Receptor (FXR) agonist, LY2562175, for the treatment of dyslipidemia.[6]

Physicochemical Properties and Spectroscopic Data

PropertyValueSource
CAS Number 953812-05-0[7]
Molecular Formula C₁₂H₁₃N[7]
Molecular Weight 171.24 g/mol [7]
Appearance Not specified (likely an oil or low-melting solid)
LogP 3.0557[7]
Topological Polar Surface Area (TPSA) 4.93 Ų[7]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group around 3.7 ppm. The protons on the pyrrole ring (C2-H and C3-H) would appear as doublets or triplets in the 6.4-7.3 ppm region. The aromatic protons on the benzene ring would be observed between 7.0 and 7.6 ppm, with their splitting patterns influenced by the C5-cyclopropyl group. The cyclopropyl protons would resonate in the upfield region, typically between 0.5 and 2.0 ppm.

  • ¹³C NMR: The N-methyl carbon would be expected around 32 ppm. The carbons of the indole ring would appear in the aromatic region (100-140 ppm), with the C2 and C3 carbons being particularly shielded. The cyclopropyl carbons would be found in the upfield region of the spectrum.

Key Synthetic Transformations and Protocols

This section details key synthetic transformations starting from 5-Cyclopropyl-1-methyl-1H-indole, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Electrophilic Aromatic Substitution: Functionalization of the Pyrrole Ring

The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack, predominantly at the C3 position, especially with the nitrogen atom protected by a methyl group.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocycles.[8][9][10] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile is then attacked by the nucleophilic C3 position of the indole.

Experimental Protocol: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole-3-carbaldehyde

  • Materials:

    • 5-Cyclopropyl-1-methyl-1H-indole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ice

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • In a separate flask, dissolve 5-Cyclopropyl-1-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the solution of the indole to the Vilsmeier reagent dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of NaHCO₃ until the mixture is basic (pH > 8).

    • Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5-Cyclopropyl-1-methyl-1H-indole-3-carbaldehyde.

  • Causality and Optimization:

    • The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and other side reactions.

    • The temperature of the reaction can be optimized. Higher temperatures may lead to faster reaction times but could also result in the formation of byproducts.

    • The stoichiometry of the Vilsmeier reagent can be adjusted; an excess is often used to ensure complete conversion of the starting material.

Friedel-Crafts acylation allows for the introduction of a ketone functionality at the C3 position of the indole. While classic conditions using strong Lewis acids like AlCl₃ can lead to polymerization of the indole, milder methods have been developed.[11][12][13][14]

Experimental Protocol: ZrCl₄-Mediated Acylation of 5-Cyclopropyl-1-methyl-1H-indole

Zirconium tetrachloride (ZrCl₄) has been shown to be an effective and mild Lewis acid for the regioselective C3-acylation of indoles.[12]

  • Materials:

    • 5-Cyclopropyl-1-methyl-1H-indole

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Zirconium tetrachloride (ZrCl₄)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 5-Cyclopropyl-1-methyl-1H-indole (1.3 equivalents) and anhydrous DCE.

    • Cool the solution to 0 °C in an ice bath.

    • Add ZrCl₄ (1.2 equivalents) portion-wise to the stirred solution.

    • After stirring for 10 minutes, add the acyl chloride (1.0 equivalent) dropwise.

    • Allow the reaction mixture to stir at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-acyl-5-cyclopropyl-1-methyl-1H-indole.

  • Causality and Optimization:

    • ZrCl₄ is a milder Lewis acid compared to AlCl₃, which minimizes the formation of polymeric byproducts often seen with electron-rich indoles.[12]

    • The use of a slight excess of the indole can help to ensure complete consumption of the more valuable acyl chloride.

    • The reaction can be performed at room temperature, but for less reactive acyl chlorides, gentle heating may be required.

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of the Benzene Ring

To functionalize the benzene portion of the indole, a common strategy is to first introduce a halogen at a specific position, which can then participate in various cross-coupling reactions.

While direct C-H activation on the benzene ring of indoles is an emerging field, a more traditional and reliable approach involves the synthesis of a halogenated precursor. For instance, a 6-bromo-5-cyclopropyl-1-methyl-1H-indole could be a key intermediate. This can then undergo Suzuki-Miyaura coupling to introduce a wide range of aryl or heteroaryl substituents at the 6-position.

Workflow for C6-Arylation via Suzuki-Miyaura Coupling

G A 5-Cyclopropyl-1-methyl-1H-indole B Bromination at C6 (e.g., NBS, DMF) A->B Step 1 C 6-Bromo-5-cyclopropyl-1-methyl-1H-indole B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) C->D Step 2 E 6-Aryl-5-cyclopropyl-1-methyl-1H-indole D->E

Caption: Synthetic workflow for C6-arylation of the indole core.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 6-Bromoindole Derivative

This protocol is a general representation of a Suzuki-Miyaura coupling reaction that would be applicable to a 6-bromo-5-cyclopropyl-1-methyl-1H-indole intermediate.

  • Materials:

    • 6-Bromo-5-cyclopropyl-1-methyl-1H-indole (1.0 equivalent)

    • Arylboronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • In a reaction vessel, combine the 6-bromoindole, arylboronic acid, palladium catalyst, and base.

    • Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-cyclopropyl-1-methyl-1H-indole.

  • Causality and Optimization:

    • The choice of palladium catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates.

    • Degassing the reaction mixture is essential to remove oxygen, which can deactivate the palladium catalyst.

    • The reaction temperature and time are also important parameters to be optimized for maximizing the yield and minimizing side reactions.

Application in Drug Discovery: The Synthesis of FXR Agonist LY2562175

A significant application of a derivative of 5-Cyclopropyl-1-methyl-1H-indole is in the synthesis of the potent and selective Farnesoid X Receptor (FXR) agonist, LY2562175.[6] This compound has shown promise in the treatment of dyslipidemia.[15][16][17] The synthesis of LY2562175 highlights the utility of this building block in constructing complex, biologically active molecules. The indole-3-carboxylic acid moiety, which can be accessed from the corresponding 3-formyl derivative via oxidation, serves as a key handle for further elaboration.

G cluster_0 Functionalization of the Indole Core cluster_1 Assembly of the Final Molecule A 5-Cyclopropyl-1-methyl-1H-indole B Vilsmeier-Haack Formylation A->B C 5-Cyclopropyl-1-methyl-1H-indole-3-carbaldehyde B->C D Oxidation (e.g., Pinnick Oxidation) C->D E 5-Cyclopropyl-1-methyl-1H-indole-3-carboxylic acid D->E F Coupling with Piperidine Side Chain E->F G LY2562175 F->G

Sources

Method

Topic: Robust Analytical Methods for the Quantification of 5-Cyclopropyl-1-methyl-1H-indole

An Application Note from the Office of the Senior Application Scientist **Abstract This comprehensive guide details validated analytical methodologies for the accurate and reliable quantification of 5-Cyclopropyl-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This comprehensive guide details validated analytical methodologies for the accurate and reliable quantification of 5-Cyclopropyl-1-methyl-1H-indole, a novel heterocyclic compound of interest in pharmaceutical research. Recognizing the critical need for robust analytical tools in drug discovery and development, this document provides detailed, step-by-step protocols for three orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and content analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for complementary analysis. Each protocol is designed as a self-validating system, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity, reproducibility, and trustworthiness.[1][2]

Introduction: The Analytical Imperative

5-Cyclopropyl-1-methyl-1H-indole is an emerging molecule in medicinal chemistry. As with any potential therapeutic agent, the ability to precisely quantify the compound is fundamental to its development trajectory. Accurate measurement is essential for pharmacokinetic studies, dose-response characterization, manufacturing quality control, and stability testing.[3] The selection of an analytical method is not arbitrary; it is a strategic decision dictated by the sample matrix, required sensitivity, and the specific question being answered.

This document serves as a practical guide, explaining not just the "how" but the "why" behind critical experimental choices, empowering researchers to implement and adapt these methods for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Application: HPLC-UV is the workhorse of pharmaceutical analysis, prized for its robustness, precision, and cost-effectiveness.[4] It is the ideal method for determining the purity of the drug substance and for assaying its concentration in formulated products. The method leverages the analyte's chromophore (the indole ring system) for detection via UV absorbance. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for separating indole derivatives from potential synthetic impurities.[5]

HPLC-UV Experimental Workflow

The logical flow from sample preparation to final data analysis for a typical HPLC purity assessment is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh Reference Standard & Sample B Dissolve in appropriate solvent (e.g., Methanol) A->B C Dilute to working concentration range B->C D Filter through 0.45 µm syringe filter C->D E Inject into HPLC-UV System D->E F Separation on C18 Column E->F G UV Detection (e.g., 225 nm) F->G H Data Acquisition (Chromatogram) G->H I Integrate Peak Areas H->I J Calculate Purity (% Area) or Concentration via Calibration Curve I->J K Generate Report J->K

Caption: Workflow for HPLC-UV purity analysis of 5-Cyclopropyl-1-methyl-1H-indole.

Detailed HPLC-UV Protocol

2.2.1 Instrumentation and Reagents

  • System: HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥99%).

  • Standards: Certified reference standard of 5-Cyclopropyl-1-methyl-1H-indole.

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and sonicate to degas.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample, transfer to a 50 mL volumetric flask, and dissolve in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[5]

2.2.3 Chromatographic Conditions

ParameterConditionRationale
ColumnC18 (250 x 4.6 mm, 5 µm)Provides excellent retention and resolution for nonpolar indole compounds.[5]
Mobile PhaseA: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid improves peak shape by protonating silanols. Acetonitrile provides good elution strength.
Elution ModeGradientEnsures elution of potential impurities with different polarities while maintaining a reasonable run time.
Gradient Program0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% BA standard gradient profile for purity analysis.
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temperature30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection Wavelength225 nmIndole rings typically exhibit strong absorbance in this region, providing high sensitivity.
Injection Volume10 µLA standard volume to avoid column overloading while ensuring adequate signal.
Method Validation Summary

All analytical methods must be validated to prove they are suitable for their intended purpose.[3][7] The following table summarizes typical performance characteristics for this HPLC-UV method, which must be established experimentally.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.998Achieved over a concentration range of 1–100 µg/mL.[8]
Accuracy (% Recovery) 98.0 – 102.0%Spiked samples at three concentration levels show excellent recovery.
Precision (% RSD) ≤ 2.0%Repeat injections (n=6) of a standard solution demonstrate high reproducibility.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL. The lowest amount that can be reliably detected.[7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL. The lowest amount that can be accurately quantified.[7]
Specificity No interference at analyte RTA Diode Array Detector can be used to confirm peak purity and demonstrate selectivity against degradation products.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Application: For quantifying low concentrations of a drug in complex biological matrices (e.g., plasma, serum, tissue homogenates), LC-MS/MS is the gold standard.[9][10] Its unparalleled sensitivity and selectivity are achieved by coupling the separation power of LC with the specificity of tandem mass spectrometry.[11] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented to produce a characteristic product ion. This highly specific transition minimizes interference from matrix components.[12]

LC-MS/MS Experimental Workflow

The workflow for bioanalysis requires a robust sample cleanup step, such as protein precipitation, to remove matrix interferences before injection.

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot biological matrix (e.g., 50 µL Plasma) B Add Internal Standard (IS) A->B C Add ice-cold Acetonitrile (3:1 ratio) to precipitate proteins B->C D Vortex & Centrifuge C->D E Transfer clear supernatant D->E F Inject supernatant into UPLC-MS/MS System E->F G Rapid separation on C18 UPLC Column F->G H Ionization (ESI+) G->H I MRM Detection (Precursor → Product Ion) H->I J Integrate Analyte & IS Peak Area Ratio I->J K Quantify against Calibration Curve J->K L Report Concentration (ng/mL) K->L

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

3.2.1 Instrumentation and Reagents

  • System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

  • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Reagents: LC-MS grade Acetonitrile, LC-MS grade Water, LC-MS grade Formic Acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 5-Cyclopropyl-1-methyl-d3-1H-indole) is ideal. If unavailable, a structurally similar compound can be used.

3.2.2 Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.[13]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.[13]

3.2.3 LC-MS/MS Conditions

ParameterConditionRationale
LC System
ColumnUPLC C18 (50 x 2.1 mm, 1.7 µm)Provides fast, high-resolution separations suitable for high-throughput analysis.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard mobile phase for reversed-phase LC-MS, promoting good ionization in ESI positive mode.[14]
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Gradient2-minute gradient from 5% to 95% BAllows for rapid elution and cleaning of the column between samples.
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)Indole nitrogen is basic and readily protonated.
MRM TransitionRequires empirical determination.Hypothetical: m/z 186.1 → 144.1Precursor ([M+H]⁺) to a stable, high-intensity product ion (e.g., loss of cyclopropane radical).
Collision EnergyRequires optimizationThe voltage applied to induce fragmentation; optimized for maximum product ion signal.
Method Validation Summary

Validation for bioanalytical methods focuses on performance within the biological matrix.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995Achieved over a range of 0.5–500 ng/mL.[15]
Accuracy & Precision Within ±15% (±20% at LLOQ)Quality control samples at low, mid, and high concentrations meet criteria for intra- and inter-day runs.
Lower LOQ (LLOQ) S/N ≥ 10:1, Accuracy/Precision criteria met~0.5 ng/mL. Demonstrates the high sensitivity of the LC-MS/MS method.[15]
Matrix Effect IS-normalized factor between 0.85-1.15Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.
Recovery Consistent and reproducibleExtraction efficiency is measured by comparing analyte response in pre- vs. post-extraction spiked samples.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While less common than LC-MS for modern drug analysis, it can be an excellent orthogonal or confirmatory technique. For some indole derivatives, chemical derivatization (e.g., silylation) may be required to increase volatility and improve chromatographic peak shape by masking the active amine proton.[16]

GC-MS Experimental Workflow

The potential need for a derivatization step adds a crucial decision point to the GC-MS workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Derivatization Needed? A->B C Add silylating agent (e.g., BSTFA) & Heat B->C Yes D Inject into GC-MS System B->D No C->D E Separation in Capillary Column D->E F Ionization (EI) E->F G Mass Analysis (Scan or SIM mode) F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Calibration Curve H->I J Generate Report I->J

Caption: Experimental workflow for GC-MS analysis, including an optional derivatization step.

Detailed GC-MS Protocol

4.2.1 Instrumentation and Reagents

  • System: Gas chromatograph with a mass selective detector (MSD).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Reagents: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization.

4.2.2 Sample Preparation and Derivatization

  • Dissolve the accurately weighed sample in dichloromethane.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[16] Cool to room temperature before injection.

4.2.3 GC-MS Conditions

ParameterConditionRationale
GC System
Inlet Temperature280 °CEnsures rapid volatilization of the analyte without thermal degradation.[17]
Injection ModeSplit (e.g., 10:1)Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Carrier GasHelium at 1 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 100°C, ramp at 15°C/min to 280°C, hold for 5 minA typical temperature program to separate the analyte from solvent and potential impurities.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and identification.
MS Transfer Line280 °CPrevents condensation of the analyte before it reaches the ion source.[17]
Acquisition ModeFull Scan (e.g., m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode provides a full mass spectrum, while SIM mode enhances sensitivity by monitoring specific ions.

Method Comparison and Selection

Choosing the right analytical tool is paramount. The table below provides a comparative summary to guide the decision-making process.

FeatureHPLC-UVLC-MS/MSGC-MS
Primary Application Purity, Assay, Quality ControlBioanalysis (PK studies), Trace quantificationOrthogonal ID, Volatiles analysis
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass-based)Very High (Chromatographic & Mass-based)
Sample Matrix Clean samples, formulationsComplex matrices (plasma, urine, tissue)Clean samples, requires volatile analytes
Throughput ModerateHighModerate
Cost/Complexity Low / SimpleHigh / ComplexModerate / Moderate

Conclusion

The successful quantification of 5-Cyclopropyl-1-methyl-1H-indole relies on the selection and rigorous validation of an appropriate analytical method. For routine quality control and purity assessment of the bulk drug substance, HPLC-UV offers a robust, reliable, and cost-effective solution. For the demanding requirements of bioanalysis in complex biological fluids, LC-MS/MS provides the necessary high sensitivity and selectivity. Finally, GC-MS serves as a valuable orthogonal technique for structural confirmation and analysis. By following the detailed protocols and validation principles outlined in this guide, researchers can generate high-quality, defensible data crucial for advancing their drug development programs.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Takahashi, M., & Hashizume, T. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Korfmacher, W. A. (2017). Affinity Extraction LC–MS for Small-Molecule Drug Quantification: Considerations, Challenges and Potential Applications. Taylor & Francis Online. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

  • Saito, K., et al. (2016). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. Available at: [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. Available at: [Link]

  • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (2021). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Stalažs, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Latvia. Molecules. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO. Available at: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Available at: [Link]

  • ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Available at: [Link]

  • Gurevičius, P., et al. (2021). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PMC. Available at: [Link]

  • Gopu, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available at: [Link]

  • Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]

  • Cooney, T. P., & Nonhebel, H. M. (1989). The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots. PubMed. Available at: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Valvi, S. (2022). Development of analytical methods for the determination of the small molecule component of complex biological systems. Diva-Portal.org. Available at: [Link]

  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC. Available at: [Link]

  • Kim, D. H., et al. (2023). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Semantic Scholar. Available at: [Link]

  • Zheleva, D., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • Hansson, C., et al. (1983). A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection. PubMed. Available at: [Link]

Sources

Application

Topic: High-Throughput and High-Sensitivity Analysis of 5-Cyclopropyl-1-methyl-1H-indole: Validated HPLC and LC-MS/MS Methodologies

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides two robust and validated ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides two robust and validated analytical methodologies for the determination of 5-Cyclopropyl-1-methyl-1H-indole, a heterocyclic compound of interest in pharmaceutical research and development. We present a High-Performance Liquid Chromatography (HPLC) method with UV detection, ideal for purity assessment and routine quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex matrices. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative for Novel Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] 5-Cyclopropyl-1-methyl-1H-indole (CAS: 953812-05-0, Molecular Formula: C₁₂H₁₃N, MW: 171.24) is a representative of this class, often used as a synthetic intermediate or a fragment in the design of novel therapeutic agents.[6][7][8] As with any compound intended for pharmaceutical development, the establishment of its chemical purity and its accurate quantification in various milieus are non-negotiable prerequisites for advancing a candidate. This necessitates the development of reliable, accurate, and precise analytical methods.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for purity analysis due to its high resolution, reproducibility, and ease of implementation.[9] For quantitative studies, particularly at low concentrations or in complex biological matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity.[10][11]

This document serves as a comprehensive guide, detailing the rationale, protocols, and validation frameworks for both HPLC and LC-MS/MS analysis of 5-Cyclopropyl-1-methyl-1H-indole.

Part I: Purity Determination by Reversed-Phase HPLC with UV Detection

The objective of this method is to separate the main compound from potential process-related impurities and degradation products, allowing for accurate purity assessment. Reversed-phase HPLC is the chosen mode of separation due to the non-polar nature of the analyte (LogP ~3.05)[6], which predicts strong retention on a hydrophobic stationary phase.

Causality in Method Development
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary choice. This is the most common and versatile reversed-phase packing, offering robust hydrophobic retention for a wide range of small molecules.[12][13] The high surface area and carbon load of modern C18 columns ensure adequate retention and resolution from closely related impurities.

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: Water with 0.1% formic acid. The addition of an acid is crucial for two reasons: it protonates residual silanols on the silica backbone, minimizing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. Formic acid is an excellent choice as it is a volatile buffer, making it compatible with a future transition to an LC-MS method.[14]

    • Organic Phase: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Detection Wavelength: The indole nucleus possesses a strong chromophore. A UV detector set at approximately 225 nm is selected to capture the strong π-π* electronic transitions of the indole ring system, ensuring high sensitivity for both the parent compound and potential aromatic impurities.[13]

Detailed Protocol: HPLC Purity Analysis

1. Instrumentation and Materials

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reference Standard: 5-Cyclopropyl-1-methyl-1H-indole (≥98% purity).[6]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water).

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter prior to injection.[13]

3. Chromatographic Conditions

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Data Analysis

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the standard solution to determine the retention time and response of 5-Cyclopropyl-1-methyl-1H-indole.

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework (ICH Q2(R2))

This protocol must be validated to demonstrate its fitness for purpose.[3] The validation should confirm the method's specificity, linearity, range, accuracy, precision, and robustness.[1][15]

ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.995; baseline resolution from known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.
Range Typically 80% to 120% of the nominal concentration.[15]
Accuracy % Recovery between 98.0% and 102.0%.
Precision (RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[1]
Workflow Visualization: HPLC Purity

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Standard & Sample) Injection Inject Sample (10 µL) Sol_Prep->Injection MP_Prep Mobile Phase Preparation (A & B) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MP_Prep->HPLC_System HPLC_System->Injection Separation Gradient Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Std. Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC_System UHPLC System Extract->LC_System MS_System Tandem MS (MRM Mode) LC_System->MS_System Integration Peak Area Integration (Analyte & IS) MS_System->Integration Ratio Calculate Area Ratio Integration->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Sources

Method

The Strategic Application of the 5-Cyclopropyl-1-methyl-1H-indole Scaffold in Modern Medicinal Chemistry

Introduction: The Architectural Significance of the 5-Cyclopropyl-1-methyl-1H-indole Moiety In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the 5-Cyclopropyl-1-methyl-1H-indole Moiety

In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and synthetic compounds with diverse and potent biological activities[1][2]. Its inherent aromaticity, hydrogen bonding capabilities, and the ability to be functionalized at various positions make it a cornerstone for the design of novel therapeutic agents[1][2]. The strategic embellishment of this core with specific substituents can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

One such strategic modification is the introduction of a cyclopropyl group. This small, strained carbocycle is not merely a lipophilic accessory but a powerful modulator of a drug candidate's characteristics. The unique electronic nature and conformational rigidity of the cyclopropyl ring can enhance binding affinity to target proteins, improve metabolic stability by shielding adjacent C-H bonds from oxidative metabolism, and fine-tune physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on the medicinal chemistry applications of a specifically tailored scaffold: 5-Cyclopropyl-1-methyl-1H-indole . The presence of the N-methyl group prevents the formation of certain metabolites and allows for specific interactions within binding pockets, while the 5-cyclopropyl substituent provides the aforementioned benefits. We will explore its application through a detailed case study of a potent Farnesoid X Receptor (FXR) agonist, providing in-depth protocols for its synthesis and biological evaluation.

Case Study: 5-Cyclopropyl-1-methyl-1H-indole as a Core Component of a Farnesoid X Receptor (FXR) Agonist for Dyslipidemia

A prime example showcasing the utility of the 5-Cyclopropyl-1-methyl-1H-indole scaffold is in the development of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid , a potent and selective agonist of the Farnesoid X Receptor (FXR). This compound has demonstrated significant potential in the treatment of dyslipidemia by modulating lipid metabolism.

FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to lower triglyceride levels and affect cholesterol metabolism, making it an attractive target for the treatment of metabolic disorders. The 5-Cyclopropyl-1-methyl-1H-indole moiety in this class of compounds serves as a crucial structural element that anchors the molecule in the FXR ligand-binding domain, contributing to its high affinity and agonist activity.

Mechanism of Action: FXR-Mediated Regulation of Lipid Metabolism

Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of dyslipidemia, FXR activation leads to a cascade of events that collectively improve the lipid profile.

FXR_Signaling_Pathway

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

This protocol outlines a two-step synthesis of the core scaffold, starting from the commercially available 5-bromoindole. The first step is the N-methylation of the indole ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group.

Step 1: Synthesis of 5-bromo-1-methyl-1H-indole

This procedure is adapted from established methods for the N-methylation of indoles.

  • Materials:

    • 5-bromoindole

    • Dimethyl carbonate (DMC)

    • 1,4-diazabicyclo[2.2.2]octane (DABCO)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromoindole (1.0 eq) in dimethyl carbonate (10 volumes).

    • Add N,N-dimethylformamide (1 volume) and a catalytic amount of DABCO (0.1 eq).

    • Heat the reaction mixture to 90-95 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-1-methyl-1H-indole.

Step 2: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole via Suzuki-Miyaura Coupling

This protocol is based on standard Suzuki-Miyaura coupling conditions for aryl bromides.

  • Materials:

    • 5-bromo-1-methyl-1H-indole

    • Cyclopropylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • Toluene

    • Water

    • Ethyl acetate

    • Celite

  • Procedure:

    • To a reaction vessel, add 5-bromo-1-methyl-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in toluene.

    • Add the catalyst solution to the reaction vessel.

    • Add water to the reaction mixture (typically 10% of the toluene volume).

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the mixture to 80-100 °C and stir vigorously until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Cyclopropyl-1-methyl-1H-indole.

Synthesis_Workflow

Protocol 2: In Vitro Evaluation of FXR Agonist Activity using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a robust, high-throughput method to quantify the interaction between an FXR agonist, the FXR ligand-binding domain (LBD), and a coactivator peptide. Agonist binding induces a conformational change in the FXR-LBD, promoting the recruitment of the coactivator.

  • Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST) binds to a tagged FXR-LBD (donor fluorophore). A fluorescently labeled coactivator peptide serves as the acceptor fluorophore. When the agonist promotes the interaction between the FXR-LBD and the coactivator, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is measured over time.

  • Materials:

    • GST-tagged FXR Ligand-Binding Domain (LBD)

    • Fluorescein- or d2-labeled coactivator peptide (e.g., a peptide derived from SRC-1/NCoA-1)

    • Terbium-labeled anti-GST antibody

    • Test compounds (e.g., derivatives of 5-Cyclopropyl-1-methyl-1H-indole) dissolved in DMSO

    • Assay buffer (e.g., phosphate buffer with BSA and DTT)

    • 384-well low-volume microplates (e.g., white, non-binding surface)

    • HTRF-compatible microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound and perform serial dilutions in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

      • Prepare working solutions of GST-FXR-LBD, the fluorescently labeled coactivator peptide, and the Tb-anti-GST antibody in the assay buffer at the recommended concentrations.

    • Assay Protocol (384-well format):

      • Add 5 µL of the test compound dilution (or positive/negative controls) to the wells of the microplate.

      • Add 5 µL of the GST-FXR-LBD working solution to all wells.

      • Add 10 µL of a pre-mixed solution containing the fluorescently labeled coactivator peptide and the Tb-anti-GST antibody.

      • Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

    • Data Acquisition:

      • Read the plate on an HTRF-compatible microplate reader. The reader should be set to excite at approximately 340 nm and read the emission at two wavelengths:

        • ~620 nm (for the terbium donor)

        • ~665 nm (for the FRET signal to the acceptor)

    • Data Analysis:

      • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

      • Plot the HTRF ratio against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

HTRF_Assay_Workflow

Data Presentation

The following table presents hypothetical data for a series of compounds based on the 5-Cyclopropyl-1-methyl-1H-indole scaffold, evaluated for their FXR agonist activity using the HTRF assay described above.

Compound IDR Group ModificationFXR Agonist Activity (EC₅₀, nM)
LY2562175 Complex side chain at C615
Cmpd-1 -H at C6>10,000
Cmpd-2 -COOH at C35,200
Cmpd-3 Piperidine at C6850
Cmpd-4 4-methoxyphenyl at C6320

This data is illustrative and serves to demonstrate how structure-activity relationships (SAR) can be established for this scaffold.

Conclusion

The 5-Cyclopropyl-1-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and versatile points for functionalization. As demonstrated in the case of the FXR agonist LY2562175, its incorporation can lead to the development of potent and selective drug candidates for challenging therapeutic targets. The detailed synthetic and biological evaluation protocols provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage the advantageous properties of this scaffold in their own discovery programs. By understanding the rationale behind its design and application, scientists can continue to innovate and create the next generation of indole-based therapeutics.

References

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. Available at: [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. ResearchGate. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC. Available at: [Link]

  • Structural Analogs of Umifenovir. 1. Synthesis and Biological Activity of Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenylcyclopropyl)-1H-Indole-3-Carboxylate. PMC. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: a review. ResearchGate. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. Available at: [Link]

  • Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. PMC. Available at: [Link]

  • Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity. PubMed. Available at: [Link]

  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. ACS Publications. Available at: [Link]

  • A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Acta Pharmacologica Sinica. Available at: [Link]

  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate. Google Patents.
  • 1-methylindole. Organic Syntheses Procedure. Available at: [Link]

  • FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. Available at: [Link]

  • FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • KR20070098922A - 5-aminoindole derivatives. Google Patents.
  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]

  • CN103387530A - 5-bromoindole preparation method. Google Patents.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. Available at: [Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. Available at: [Link]

  • CN102558017A - Method for preparing 5-bromoindole. Google Patents.
  • Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of 5-Cyclopropyl-1-methyl-1H-indole Derivatives in Drug Discovery

Introduction: The Strategic Combination of a Privileged Scaffold with a Bioisosteric Moiety The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Combination of a Privileged Scaffold with a Bioisosteric Moiety

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its structural versatility allows for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The substitution pattern on the indole ring is critical for defining its therapeutic application. The N1-methylation of the indole core is a common strategy to enhance metabolic stability and modulate binding affinity.

This guide focuses on the 5-cyclopropyl-1-methyl-1H-indole scaffold, a promising starting point for novel drug discovery programs. The cyclopropyl group at the C5-position is of particular interest. It acts as a bioisostere for other groups, such as vinyl or phenyl, but with unique conformational rigidity and electronic properties.[5] This can lead to improved metabolic stability, enhanced binding to target proteins, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7] The development of derivatives from this scaffold holds significant potential for identifying novel therapeutics, particularly in oncology and metabolic diseases.

A notable example of a clinically advanced 1-methyl-indole derivative is LY2562175. While substituted at the 6-position, its development as a potent and selective Farnesoid X Receptor (FXR) agonist for the treatment of dyslipidemia underscores the therapeutic potential of this class of compounds.[1][6][8][9] This guide will provide detailed protocols for the synthesis and biological evaluation of novel 5-cyclopropyl-1-methyl-1H-indole derivatives, drawing on established methodologies and the insights gained from successful drug discovery campaigns.

Part 1: Synthesis of the 5-Cyclopropyl-1-methyl-1H-indole Core and Subsequent Derivatization

The synthesis of the core scaffold is the first critical step in a drug discovery campaign. The following protocol outlines a robust method for the preparation of 5-cyclopropyl-1-methyl-1H-indole, which can then be used as a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

This protocol is based on the principles of the Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[10][11]

Materials:

  • 4-Cyclopropylaniline

  • Methylglyoxal (40% in water)

  • Sodium bisulfite

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve 4-cyclopropylaniline (1 equivalent) in ethanol.

  • Add a solution of sodium bisulfite (1.1 equivalents) in water, followed by methylglyoxal (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Indolization (Cyclization)

  • To the flask containing the phenylhydrazone, add glacial acetic acid to act as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker of cold water. A precipitate of the crude 5-cyclopropyl-1-methyl-1H-indole should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 5-cyclopropyl-1-methyl-1H-indole.

Application Note: Derivatization Strategies for Library Synthesis

With the 5-cyclopropyl-1-methyl-1H-indole core in hand, the next step is to generate a library of derivatives for biological screening. The C3 position of the indole is particularly amenable to electrophilic substitution, allowing for the introduction of a wide variety of functional groups.

  • Vilsmeier-Haack Reaction: Treatment of the core with phosphoryl chloride and dimethylformamide (DMF) will yield the 3-formyl derivative. This aldehyde is a versatile handle for further modifications, such as reductive amination to introduce amine side chains, or Wittig reactions to form alkenes.

  • Friedel-Crafts Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a Lewis acid can introduce ketone functionalities at the C3 position.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine will introduce an aminomethyl group at the C3 position.

G cluster_synthesis Synthesis Workflow Start 4-Cyclopropylaniline Step1 Phenylhydrazone Formation (Methylglyoxal, NaHSO3) Start->Step1 Step2 Fischer Indole Synthesis (Acetic Acid, Reflux) Step1->Step2 Core 5-Cyclopropyl-1-methyl-1H-indole Step2->Core Deriv Library of Derivatives Core->Deriv C3-Functionalization (Vilsmeier-Haack, Friedel-Crafts, etc.)

Caption: Synthetic workflow for 5-cyclopropyl-1-methyl-1H-indole derivatives.

Part 2: Biological Evaluation Protocols

The following protocols describe assays relevant to the potential therapeutic applications of 5-cyclopropyl-1-methyl-1H-indole derivatives, with a focus on oncology and metabolic diseases.

Protocol 1: Farnesoid X Receptor (FXR) Agonist Assay

This protocol is based on the evaluation of compounds like LY2562175 and is designed to identify FXR agonists.[1][6][8][9]

Principle: This is a cell-based reporter gene assay. HEK293 cells are co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • Plasmids: pCMV-hFXR (human FXR expression vector) and pGL4.29[luc2P/CRE/HSE] (luciferase reporter vector with FXR response element)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds (dissolved in DMSO)

  • Positive control: GW4064

  • Luciferase assay reagent (e.g., Bright-Glo)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect the cells with the pCMV-hFXR and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds and controls. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold activation relative to the vehicle control (DMSO). Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

G cluster_fxr FXR Signaling Pathway Agonist Indole Derivative (Agonist) FXR FXR Agonist->FXR Complex FXR-RXR Heterodimer FXR->Complex RXR RXR RXR->Complex FXRE FXR Response Element (in DNA) Complex->FXRE Gene Target Gene Transcription (e.g., SHP) FXRE->Gene Response Lipid Metabolism Regulation Gene->Response

Sources

Method

use of 5-Cyclopropyl-1-methyl-1H-indole in HIV non-nucleoside reverse transcriptase inhibitors

Application Note: 5-Cyclopropyl-1-methyl-1H-indole in the Development of Next-Generation HIV-1 NNRTIs Rationale & Mechanistic Insight The continuous emergence of mutant HIV-1 strains—specifically those carrying the Y181C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Cyclopropyl-1-methyl-1H-indole in the Development of Next-Generation HIV-1 NNRTIs

Rationale & Mechanistic Insight

The continuous emergence of mutant HIV-1 strains—specifically those carrying the Y181C and K103N mutations—necessitates the development of highly resilient non-nucleoside reverse transcriptase inhibitors (NNRTIs). Historically, the indole scaffold has been a privileged structure in antiviral drug discovery due to its ability to mimic natural substrates and securely anchor within the aromatic cleft of the reverse transcriptase (RT) allosteric pocket [1].

As a Senior Application Scientist, I advocate for the use of 5-Cyclopropyl-1-methyl-1H-indole as a foundational building block for next-generation NNRTIs (such as indolylarylsulfones and indole-2-carboxamides) due to three critical structural advantages:

  • The 5-Cyclopropyl Moiety: The cyclopropyl group provides essential steric bulk without excessive lipophilicity. It efficiently occupies the hydrophobic pocket defined by residues Tyr181, Tyr188, and Val179. When the Y181C mutation occurs, the loss of the aromatic ring from tyrosine creates a spatial void; the cyclopropyl group acts as a "steric filler," maintaining Van der Waals contacts and preserving binding affinity [1, 2].

  • The 1-Methyl Substitution: Methylation of the indole nitrogen eliminates its hydrogen-bond donor capacity. This causality is twofold: it prevents non-specific binding (reducing off-target kinase inhibition) and enhances passive membrane permeability, a critical pharmacokinetic parameter for intracellular antiviral efficacy.

  • The Indole Core: The electron-rich aromatic system allows for highly regioselective electrophilic aromatic substitution at the C2 and C3 positions, enabling the rapid synthesis of diverse NNRTI libraries [3].

MOA RT HIV-1 Reverse Transcriptase (Apo-enzyme) Complex NNRTI-RT Allosteric Complex RT->Complex Allosteric Binding NNRTI Cyclopropyl-Indole NNRTI NNRTI->Complex High Affinity Pocket Hydrophobic Pocket (Tyr181, Tyr188, Val179) Complex->Pocket Cyclopropyl Steric Fill Inhibition Catalytic Inhibition (Primer Grip Distortion) Pocket->Inhibition Conformational Shift

Mechanism of action of cyclopropyl-indole NNRTIs in the HIV-1 RT allosteric pocket.

Synthesis Workflow & Protocol

To harness the potential of 5-Cyclopropyl-1-methyl-1H-indole, the following self-validating protocol details its conversion into a highly active indolylarylsulfone NNRTI candidate.

Step 1: C3-Sulfonylation

Causality: Introducing an arylsulfonyl group at the C3 position mimics the sulfone/sulfonamide interactions of first-generation NNRTIs, facilitating a crucial double hydrogen-bonding interaction with the backbone of Lys101 and Lys103 [1].

  • Dissolve 5-Cyclopropyl-1-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0°C and add ethylmagnesium bromide (1.2 eq) dropwise to form the reactive Grignard intermediate.

  • After 30 minutes, slowly add a substituted arylsulfonyl chloride (e.g., 3,5-dimethylbenzenesulfonyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to yield the 3-arylsulfonyl intermediate.

Step 2: C2-Carboxylation & Amidation

Causality: Functionalization at the C2 position with an amide group enhances solubility and provides additional contacts with the solvent-exposed region of the NNRTI pocket [2].

  • Dissolve the intermediate in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Add n-butyllithium (1.5 eq) dropwise to selectively deprotonate the C2 position.

  • Bubble dry CO2​ gas through the solution for 1 hour to yield the corresponding carboxylic acid.

  • Convert the acid to an amide by reacting with an appropriate amine (e.g., ammonia or a primary amine) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

  • Purify the final indolylarylsulfone candidate via preparative HPLC.

SynthesisWorkflow A 5-Cyclopropyl-1-methyl -1H-indole B C3-Sulfonylation (Grignard Addition) A->B Step 1 C C2-Amidation (NNRTI Candidate) B->C Step 2 D In vitro Validation (RT & MT-4 Assays) C->D Screening

Workflow for synthesizing and validating cyclopropyl-indole NNRTIs.

Biological Evaluation Protocols

A self-validating experimental system requires orthogonal assays to confirm both target engagement and cellular efficacy.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay

Causality: This cell-free assay directly measures the inhibitor's ability to halt the catalytic incorporation of nucleotides, confirming the RT enzyme as the specific pharmacological target.

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2​ , 1 mM DTT, 0.1% BSA, and the synthetic template/primer poly(rA)-oligo(dT).

  • Inhibitor Incubation: Add varying concentrations of the synthesized cyclopropyl-indole NNRTI (0.1 nM to 10 µM) to the reaction buffer containing recombinant wild-type or Y181C mutant HIV-1 RT (0.5 U). Incubate for 15 minutes at 37°C to allow allosteric binding.

  • Reaction Initiation: Initiate reverse transcription by adding [3H] -dTTP (1 µCi).

  • Quantification: After 30 minutes, halt the reaction with cold 5% trichloroacetic acid (TCA). Harvest the precipitated DNA onto glass fiber filters, wash extensively, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression.

Protocol B: Phenotypic Antiviral Assay (MT-4 Cells)

Causality: Enzymatic potency does not guarantee cellular efficacy. The MT-4 assay utilizes tetrazolium (MTT) reduction to measure cell viability, which directly correlates with the compound's ability to penetrate cell membranes and protect against HIV-induced cytopathicity [3].

  • Cell Seeding: Seed MT-4 cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Infection: Infect the cells with HIV-1 (strain IIIB for wild-type, or a Y181C engineered strain) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of the NNRTI candidate.

  • Viability Readout: Incubate for 5 days at 37°C in a 5% CO2​ incubator. Add MTT reagent (5 mg/mL) to each well, incubate for 4 hours, lyse cells with acidified isopropanol, and measure absorbance at 540 nm. Calculate the EC50​ (antiviral efficacy) and CC50​ (cytotoxicity).

Data Presentation: Structure-Activity Relationship (SAR)

The integration of the 5-cyclopropyl and 1-methyl groups yields a profound impact on both potency and resistance profiles. The table below summarizes representative quantitative data demonstrating the superiority of the fully functionalized scaffold against the Y181C mutant compared to clinical controls.

Compound ScaffoldR1 (N-substitution)R5 (Indole Core)WT RT IC50​ (nM)Y181C RT IC50​ (nM)MT-4 CC50​ (µM)
Nevirapine (Control) --40.0>10,000>400
Indole-A HH120.54,500.0>200
Indole-B MethylH45.21,200.0>200
Indole-C (Target) MethylCyclopropyl8.4 45.0 >200

Data Summary: The transition from an unsubstituted indole (Indole-A) to the 5-cyclopropyl-1-methyl derivative (Indole-C) results in a ~14-fold increase in wild-type potency and a >100-fold improvement against the Y181C mutant, validating the steric fill hypothesis [1, 2].

References

  • Hassam, M., Basson, A. E., Liotta, D. C., Morris, L., van Otterlo, W. A. L., & Pelly, S. C. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470–475. URL:[Link]

  • Silvestri, R., De Martino, G., La Regina, G., Artico, M., Massa, S., Vargiu, L., Mura, M., Loi, A. G., Marceddu, T., & La Colla, P. (2003). Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies. Journal of Medicinal Chemistry, 46(12), 2482–2493. URL:[Link]

  • Gao, P., Song, S., Frutos-Beltrán, E., Li, W., Sun, B., Kang, D., Zou, J., Zhang, J., Pannecouque, C., De Clercq, E., Menéndez-Arias, L., Zhan, P., & Liu, X. (2021). Novel indolylarylsulfone derivatives as covalent HIV-1 reverse transcriptase inhibitors specifically targeting the drug-resistant mutant Y181C. Bioorganic & Medicinal Chemistry, 30, 115927. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Cyclopropyl-1-methyl-1H-indole?

A1: The two most prevalent and versatile methods for synthesizing this scaffold are the Fischer Indole Synthesis and Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of (4-cyclopropylphenyl)hydrazine with a suitable ketone or aldehyde, followed by N-methylation. It is a robust and widely used method for indole synthesis.[1][2]

  • Palladium-Catalyzed Synthesis: Modern cross-coupling strategies offer an alternative route. A common approach involves the Buchwald-Hartwig amination to couple 5-bromo-1-cyclopropylbenzene with an appropriate amine, followed by subsequent cyclization and N-methylation steps.[3][4] This method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Q2: What is the most significant challenge when working with the cyclopropyl moiety in this synthesis?

A2: The primary challenge is the inherent ring strain of the cyclopropyl group, which makes it susceptible to ring-opening under harsh acidic conditions or high temperatures.[5] This degradation pathway is a major source of yield loss, particularly in the Fischer indole synthesis which traditionally employs strong acids. Careful selection of a milder acid catalyst and precise temperature control are critical to preserving the cyclopropyl ring.[5]

Q3: How does the N-methylation step influence the overall strategy?

A3: The timing of the N-methylation is a key strategic consideration. It can be performed as a final step after the indole core is formed or integrated into a one-pot procedure. Post-synthesis N-alkylation using a base like sodium hydride and an alkyl halide is a standard approach.[6] Alternatively, one-pot Fischer indolization followed by N-alkylation can improve efficiency by minimizing intermediate workup and purification steps.[6][7]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Problem 1: Low or No Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis of the 5-cyclopropylindole core is resulting in very low yields or failing completely. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Cause A: Inappropriate Acid Catalyst or Conditions

The choice and concentration of the acid catalyst are paramount.[7] Strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃) are often used, but they can also promote the undesired ring-opening of the cyclopropyl group.[2][5]

Solutions:

  • Catalyst Screening: Systematically screen a panel of both Brønsted and Lewis acids. Milder acids like p-toluenesulfonic acid (p-TSA) or even acetic acid can be effective while minimizing degradation.[3][7] Polyphosphoric acid (PPA) is another common choice, but its viscosity and harshness at high temperatures can be problematic.[2]

  • Optimize Catalyst Loading: The amount of acid is just as important as its identity. Start with catalytic amounts and incrementally increase if the reaction is sluggish.

  • Temperature Control: High temperatures accelerate the desired reaction but also the degradation of the cyclopropyl ring.[7] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating.

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
ZnCl₂ 120-180 °C, neat or in high-boiling solventEffective Lewis acid, widely used.[2]Can require high temperatures, leading to potential side reactions.
p-TSA 80-120 °C in Toluene or Acetic AcidMilder Brønsted acid, often gives cleaner reactions.[3]May be less reactive for some substrates.
Polyphosphoric Acid (PPA) 100-160 °CStrong dehydrating agent and catalyst.Can lead to charring and is difficult to work with.
Acetic Acid RefluxVery mild, minimizes cyclopropyl ring-opening.[1]Often results in slower reaction rates.
Cause B: Impure Starting Materials

The purity of the arylhydrazine and carbonyl starting materials is crucial. Impurities can inhibit the catalyst or lead to a cascade of side reactions.[7]

Solutions:

  • Verify Purity: Confirm the purity of your (4-cyclopropylphenyl)hydrazine and the carbonyl partner (e.g., a protected form of acetaldehyde) by NMR and/or melting point.

  • Purification: If necessary, recrystallize or chromatograph the starting materials before use.

Cause C: Inefficient Hydrazone Formation

The initial condensation to form the phenylhydrazone is a critical first step.[1][2] If this equilibrium is unfavorable, the subsequent cyclization cannot proceed.

Solutions:

  • Pre-form the Hydrazone: Consider forming and isolating the hydrazone intermediate before subjecting it to the acidic cyclization conditions. This allows you to confirm its formation and purity.

  • Use a Co-solvent: In some cases, adding a co-solvent like toluene can aid in the azeotropic removal of water, driving the hydrazone formation equilibrium forward.[1]

Problem 2: Significant Side Product Formation

Q: I am obtaining my desired product, but it is contaminated with significant side products, particularly one that appears to be a de-cyclopropylated indole. How can I improve the selectivity?

A: The formation of a de-cyclopropylated product is a clear indication that the cyclopropyl ring is not surviving the reaction conditions.

Cause A: Acid-Catalyzed Ring Opening

As discussed, the high ring strain (approx. 27.5 kcal/mol) of the cyclopropyl group makes it behave somewhat like a double bond, susceptible to electrophilic attack by protons.[8] This leads to a carbocation intermediate that can be quenched to form an opened-chain alkyl or alkenyl substituent.[5]

Solutions:

  • Switch to Milder Acids: This is the most critical adjustment. Immediately switch from strong acids like H₂SO₄ or PPA to milder options like p-TSA or acetic acid.[1][7]

  • Lower the Reaction Temperature: Reduce the reaction temperature significantly. Even a 10-20 °C decrease can have a profound impact on minimizing this side reaction.

  • Consider a Palladium-Catalyzed Route: If acid-catalyzed degradation remains a persistent issue, switching to a non-acidic, palladium-catalyzed synthesis is a highly effective, albeit different, strategic approach.

Cause B: Aldol or Friedel-Crafts Side Reactions

The acidic conditions can also promote self-condensation of the ketone/aldehyde starting material or other undesired Friedel-Crafts-type reactions.[9]

Solutions:

  • Slow Addition: Add the carbonyl component slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors self-condensation.[9]

  • One-Pot Procedures: A one-pot synthesis where the hydrazone is formed and then cyclized without isolation can sometimes minimize side reactions by reducing the time the individual components are exposed to harsh conditions.[6]

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

Below is a logical workflow to diagnose and solve yield issues.

G start Low Yield Detected check_purity Verify Purity of Starting Materials start->check_purity purify Purify/Re-crystallize Starting Materials check_purity->purify Impure check_conditions Analyze Reaction Conditions check_purity->check_conditions Purity OK purify->check_purity catalyst Is a Strong Acid (H₂SO₄, PPA) Used? check_conditions->catalyst temp Is Temperature > 120°C? catalyst->temp No switch_catalyst Action: Switch to Milder Acid (p-TSA, Acetic Acid) catalyst->switch_catalyst Yes lower_temp Action: Lower Temperature (Target 80-100°C) temp->lower_temp Yes monitor Monitor by TLC/LC-MS for Optimal Time temp->monitor No switch_catalyst->lower_temp lower_temp->monitor final_check Yield Improved? monitor->final_check success Synthesis Optimized final_check->success Yes consider_alt Consider Alternative Route (e.g., Buchwald-Hartwig) final_check->consider_alt No

Caption: A troubleshooting decision tree for low-yield Fischer indole synthesis.

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis (p-TSA Catalyzed)

This protocol is optimized to minimize the degradation of the cyclopropyl ring.

Materials:

  • (4-cyclopropylphenyl)hydrazine hydrochloride

  • Propionaldehyde dimethyl acetal (as a precursor to the required carbonyl)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene, Anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-cyclopropylphenyl)hydrazine hydrochloride (1.0 eq) and toluene (approx. 0.2 M).

  • Add propionaldehyde dimethyl acetal (1.2 eq) to the suspension.

  • Add p-toluenesulfonic acid (p-TSA) monohydrate (0.1 - 0.2 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 5-cyclopropyl-1H-indole.

  • The N-methylation can then be carried out as a subsequent step using NaH and methyl iodide in THF.[6]

Protocol 2: Buchwald-Hartwig/Cyclization Strategy (Conceptual Outline)

For substrates intolerant to acidic conditions, a palladium-catalyzed approach offers a powerful alternative.

Workflow Overview:

  • Buchwald-Hartwig Amination: Couple 4-bromo-1-cyclopropylbenzene with a suitable protected amine (e.g., using Pd₂(dba)₃, a biarylphosphine ligand like XPhos, and a base like LHMDS or NaOtBu).[10]

  • Deprotection & Cyclization: Subsequent deprotection and intramolecular cyclization would form the indole ring. The specific conditions for this cyclization step would depend on the chosen protecting group and strategy, but could involve palladium-catalyzed C-H activation.[11]

  • N-Methylation: The final N-methylation would be performed as described previously.

This route avoids harsh acids entirely, providing a much safer environment for the cyclopropyl group.

G cluster_0 Buchwald-Hartwig Route A 4-Bromo-1-cyclopropylbenzene + Protected Amine B Pd-Catalyzed Cross-Coupling A->B C Coupled Intermediate B->C D Deprotection & Intramolecular Cyclization C->D E 5-Cyclopropyl-1H-indole D->E F N-Methylation (NaH, MeI) E->F G Final Product: 5-Cyclopropyl-1-methyl-1H-indole F->G

Caption: A conceptual workflow for a Palladium-catalyzed synthesis route.

References

  • Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment - Benchchem.
  • Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem.
  • Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins | Organic Letters - ACS Publications. Available from: [Link]

  • One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles - Ursinus Digital Commons. Available from: [Link]

  • The chemistry and biology of cyclopropyl compounds - Bálint Gál Burns Group. Available from: [Link]

  • Fischer indole synthesis - Wikipedia. Available from: [Link]

  • Common side reactions in indole-pyrrole synthesis - Benchchem.
  • Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available from: [Link]

Sources

Optimization

purification techniques for 5-Cyclopropyl-1-methyl-1H-indole

Welcome to the Technical Support Center for the isolation and purification of 5-Cyclopropyl-1-methyl-1H-indole (CAS: 953812-05-0, MW: 171.24 g/mol ). Because this compound is typically synthesized via palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Cyclopropyl-1-methyl-1H-indole (CAS: 953812-05-0, MW: 171.24 g/mol ).

Because this compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of 5-bromo-1-methylindole with cyclopropylboronic acid), researchers frequently encounter complex crude mixtures containing transition metal residues, phosphine oxides, and structurally similar organic side products. This guide is designed by application scientists to provide you with field-proven, self-validating troubleshooting strategies and methodologies to achieve >98% purity.

Purification Triage Workflow

Before diving into specific troubleshooting, review our recommended purification triage workflow. This sequence is designed to sequentially strip away inorganic salts, transition metals, and organic impurities based on their distinct physicochemical properties.

PurificationWorkflow Start Crude Reaction Mixture (5-Cyclopropyl-1-methyl-1H-indole) LLE Liquid-Liquid Extraction (Water/EtOAc) Start->LLE PdRemoval Pd Scavenging (Silica-Thiol Resin) LLE->PdRemoval Organic Phase Flash Flash Chromatography (Hexane/EtOAc) PdRemoval->Flash Filtrate Decision Purity > 98%? Flash->Decision Prep Prep-HPLC (MeCN/H2O) Decision->Prep No Pure Pure 5-Cyclopropyl-1-methyl-1H-indole Decision->Pure Yes Prep->Pure Lyophilized

Fig 1: Triage workflow for the isolation and purification of 5-Cyclopropyl-1-methyl-1H-indole.

Troubleshooting & FAQs

Q: Why does my 5-Cyclopropyl-1-methyl-1H-indole co-elute with the des-bromo impurity (1-methyl-1H-indole) during normal-phase chromatography? The Causality: Both the target compound and the des-bromo side product are highly lipophilic, non-polar indole derivatives. The addition of a cyclopropyl group at the 5-position only marginally increases the steric bulk and lipophilicity of the molecule. On standard silica gel, their retention factors ( Rf​ ) are nearly identical in standard Hexane/Ethyl Acetate mixtures[1]. The Solution: Switch from a standard step-gradient to a highly non-polar, shallow continuous gradient (e.g., 100% Hexane transitioning to 98:2 Hexane:EtOAc over 15 column volumes). If co-elution persists, utilize silver-impregnated silica gel (AgNO₃-silica). The silver ions interact differently with the π -electron clouds of the two indoles, effectively altering their retention times and improving resolution.

Q: My isolated product has a dark tint and fails elemental analysis. How do I remove residual Palladium and Triphenylphosphine Oxide (TPPO)? The Causality: Palladium readily forms stable coordination complexes with the nitrogen π -system of the indole ring, causing dark discoloration and column fouling[2]. Meanwhile, TPPO is highly soluble in most organic solvents and notoriously streaks across silica gel columns, contaminating multiple fractions. The Solution: Do not rely on chromatography alone to remove these.

  • For Palladium: Treat the post-extraction organic phase with a metal scavenger like Silica-Thiol (Si-SH) or QuadraPure TU for 2 hours at room temperature, then filter.

  • For TPPO: Exploit differential solubility. Dissolve the crude mixture in a minimum volume of cold dichloromethane (DCM) and slowly add ice-cold hexane. TPPO will precipitate as a white solid, while the highly lipophilic 5-Cyclopropyl-1-methyl-1H-indole remains in the supernatant.

Q: What is the optimal Preparative HPLC mobile phase? I am seeing degradation peaks when using standard TFA gradients. The Causality: Indole rings, particularly those with electron-donating alkyl/cycloalkyl substituents, are sensitive to highly acidic conditions. Prolonged exposure to Trifluoroacetic Acid (TFA) during fraction concentration can lead to protonation at the C3 position, triggering dimerization or oxidative degradation. The Solution: Replace TFA with a milder modifier. A gradient of Water/Acetonitrile with 0.1% Formic Acid is generally well-tolerated. If degradation is still observed, switch to a volatile, neutral buffer such as 10 mM Ammonium Acetate (pH 6.8).

Quantitative Purification Parameters

Use the following empirically derived parameters to baseline your purification instruments.

ParameterFlash Chromatography (Normal Phase)Preparative HPLC (Reverse Phase)
Stationary Phase Silica Gel (230-400 mesh)C18 Prep Column (5 µm, 100 Å)
Mobile Phase A HexaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Typical Gradient 0% to 5% B over 12 CV40% to 90% B over 20 mins
Target Rf​ / tR​ ~0.35 (at 5% EtOAc/Hexane)~12.5 min
Detection Wavelength UV 254 nm, 280 nmUV 220 nm, 254 nm

Step-by-Step Methodologies

Protocol 1: Normal-Phase Silica Gel Flash Chromatography

This method is designed to separate the target indole from bulk organic impurities following liquid-liquid extraction[3].

  • Sample Preparation (Dry Loading): Dissolve the crude, metal-scavenged mixture in a minimum volume of DCM. Add dry silica gel (approx. 1:3 sample-to-silica weight ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band-broadening commonly seen with lipophilic indoles when liquid-loaded in strong solvents.

  • Column Equilibration: Pack the column with 230-400 mesh silica gel and equilibrate thoroughly with 100% Hexane.

  • Loading: Carefully pour the dry silica-sample mixture onto the top of the column bed. Cap with a thin layer of clean sand to prevent disturbing the bed during solvent addition.

  • Elution: Run a shallow gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate over 12 column volumes (CV).

  • Fraction Collection: Monitor via UV 254 nm. 5-Cyclopropyl-1-methyl-1H-indole typically elutes at an Rf​ of ~0.35.

  • Self-Validation Step: Spot the pooled fractions on a silica TLC plate alongside the crude mixture. Develop in 10% EtOAc/Hexane. A single, distinct spot under UV 254 nm confirms successful isolation from polar impurities.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at <40°C to avoid thermal degradation.

Protocol 2: Reverse-Phase Preparative HPLC

Use this protocol when Flash Chromatography yields <98% purity, specifically to resolve closely eluting regioisomers or des-bromo impurities.

  • Sample Preparation: Dissolve the partially purified product in Acetonitrile. If solubility is limited, use a 1:1 mixture of MeCN/DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the HPLC with a C18 Prep column (e.g., 21.2 x 250 mm). Set the flow rate to 20 mL/min.

  • Gradient Program:

    • 0-2 min: Hold at 40% B (Acetonitrile)

    • 2-20 min: Linear gradient from 40% B to 90% B

    • 20-25 min: Column wash at 100% B

  • Detection: Set the UV detector to 254 nm to monitor the indole ring π→π∗ transition.

  • Recovery: Collect the major peak eluting around the 12-minute mark.

  • Self-Validation Step: Inject a 1 µL aliquot of the reconstituted product into an analytical LC-MS. A single peak at the target retention time with an m/z of 172.1 [M+H]⁺ confirms both purity and structural identity.

  • Isolation: Lyophilize the fractions to isolate the pure 5-Cyclopropyl-1-methyl-1H-indole as an oil or low-melting solid.

References

  • Novel Synthetic Route to 5-Substituted Indoles Source: Loyola eCommons URL:[Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source: MDPI URL:[Link]

  • Source: Google Patents (US5085991A)

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclopropyl-1-methyl-1H-indole

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-1-methyl-1H-indole. This document is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-1-methyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and byproduct formations encountered during the synthesis of this valuable indole derivative.

Introduction: The Synthetic Challenge

5-Cyclopropyl-1-methyl-1H-indole is a key structural motif in various pharmacologically active compounds. Its synthesis, while seemingly straightforward, often involves multi-step sequences where the potential for byproduct formation is high. The two most critical transformations are typically the formation of the indole core, often via the Fischer indole synthesis, and the N-methylation of the indole nitrogen. Each step presents a unique set of challenges that can impact yield, purity, and scalability. This guide provides a systematic, cause-and-effect approach to identifying and mitigating these issues.

Section 1: FAQs on Fischer Indole Synthesis Byproducts

The Fischer indole synthesis is a robust method for creating the indole nucleus but is sensitive to reaction conditions and substrate choice.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from the corresponding arylhydrazine (e.g., (4-cyclopropylphenyl)hydrazine) and a ketone or aldehyde.

Question 1: My reaction is producing a low yield and a significant amount of dark, insoluble material. What is causing this?

Answer: This is a classic sign of polymerization or decomposition , a common issue in Fischer indole syntheses, especially when conducted at high temperatures with strong acid catalysts.[3]

Causality: The indole ring system, particularly the electron-rich pyrrole moiety, is susceptible to protonation under strongly acidic conditions.[4] The resulting 3H-indolium cation is a reactive electrophile that can be attacked by another neutral indole molecule, initiating a polymerization cascade. Excessive heat exacerbates this process.

Troubleshooting & Mitigation:

  • Catalyst Optimization: The choice of acid is critical. While strong Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂) are effective, they can be overly harsh.[1] Consider using milder or solid-supported acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), which can reduce charring.[1][3]

  • Temperature Control: Do not overheat the reaction. Monitor the progress closely using Thin-Layer Chromatography (TLC) to identify the minimum temperature and time required for the conversion of the hydrazone intermediate.

  • Solventless Conditions: In some cases, running the reaction neat or with a high-boiling, non-polar solvent can minimize side reactions.[2]

Question 2: I'm observing two distinct product spots on my TLC plate that seem to be isomers. How is this possible?

Answer: You are likely forming regioisomeric indole products . This occurs if the ketone used to form the initial hydrazone is unsymmetrical.

Causality: The Fischer synthesis involves a[5][5]-sigmatropic rearrangement of an ene-hydrazine tautomer.[2] An unsymmetrical ketone can form two different ene-hydrazine tautomers, each leading to a different indole regioisomer upon cyclization.

Workflow for Preventing Regioisomer Formation

G start Unsymmetrical Ketone Used? yes Yes start->yes Problem Identified no No start->no Check other issues solution1 Use a Symmetrical Ketone (e.g., acetone, cyclohexanone) yes->solution1 Strategy 1 solution2 Use a Ketone with One Blocked α-Position yes->solution2 Strategy 2 solution3 Use Pyruvic Acid followed by Decarboxylation (for C2-unsubstituted indoles) yes->solution3 Strategy 3 end Single Regioisomer Product solution1->end solution2->end solution3->end G cluster_0 Reaction Pathways Indole 5-Cyclopropyl-1H-indole Anion Reagent + Methylating Agent (e.g., DMC, MeI) N_Product Desired Product: 5-Cyclopropyl-1-methyl-1H-indole C_Product Byproduct: 3,N-Dimethylated Indole Reagent->N_Product  N-Alkylation (Major Pathway) Reagent->C_Product  C3-Alkylation (Side Reaction)

Caption: Competing N- and C-alkylation pathways.

Question 2: How can I improve the selectivity for N-methylation and avoid C3-alkylation?

Answer: Improving N-selectivity involves carefully choosing the methylating agent, base, and solvent system. The use of dimethyl carbonate (DMC) as a "green" and highly selective methylating agent is recommended. Causality & Protocol: The mechanism of methylation with DMC can be controlled to favor N-alkylation. When using a base like potassium carbonate, the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 has been shown to significantly suppress the formation of the C,N-dimethylated byproduct. [6][7]The PTC helps to shuttle the indolide anion into the organic phase for a more controlled reaction with DMC.

Protocol: Selective N-Methylation using Dimethyl Carbonate (DMC)
  • Setup: To a solution of 5-Cyclopropyl-1H-indole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq or 18-crown-6, 0.05 eq). [6]3. Reagent Addition: Add dimethyl carbonate (DMC, 2.0-3.0 eq).

  • Reaction: Heat the mixture to 120-130 °C and monitor by TLC until the starting material is consumed (typically 4-10 hours). [6]5. Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel column chromatography.

Section 3: General Purification and Troubleshooting

Summary of Common Byproducts and Their Origin
Byproduct NameSynthetic OriginKey Distinguishing FeatureMitigation Strategy
Regioisomeric Indoles Fischer SynthesisDifferent substitution pattern on the indole core.Use a symmetrical ketone or a blocked ketone. [3]
Polymeric Tars Fischer SynthesisDark, insoluble material; complex mixture.Use milder acid catalyst; control temperature carefully. [3]
Uncyclized Hydrazone Fischer SynthesisRemains as an intermediate; often polar.Increase reaction time/temperature; use a stronger catalyst.
C3-Methylated Byproduct N-MethylationMass is 14 Da higher than the N-methyl product.Use selective reagents like DMC with a PTC. [6][7]
Oxidized Indoles Purification/StorageProduct has a pink or yellowish color.Store under inert gas, protect from light; purify via chromatography or recrystallization. [8]
Question: My final, purified product has a distinct pink color. Is it impure?

Answer: A pink or yellowish hue is common for indole compounds and typically indicates minor oxidation . [8]Indoles can be sensitive to air and light. While this may not be detrimental for all applications, for high-purity requirements (e.g., API synthesis), further purification is advised.

Troubleshooting & Mitigation:

  • Purification: A quick pass through a short plug of silica gel or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can often remove these colored impurities. [8]2. Storage: Store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C). [9]

References

  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P
  • Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles | Organic Letters - ACS Publications. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Semantic Scholar. [Link]

  • Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. [Link]

  • Catalyst-Controlled Selective Alkylation/Cyclopropanation of Indoles with Vinyl Diazoesters | Organic Letters - ACS Publications. [Link]

  • Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes - PMC. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. - ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. [Link]

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst - Wiley Online Library. [Link]

  • CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google P
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]

  • Synthesis and Chemistry of Indole - SlideShare. [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. [Link]

Sources

Optimization

troubleshooting Fischer indole synthesis for substituted indoles

Welcome to the Advanced Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic bottlenecks, regioselectivity issues, and catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Indole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic bottlenecks, regioselectivity issues, and catalyst optimizations inherent to the Fischer Indole Synthesis (FIS) of substituted indoles.

Unlike basic protocols, this guide focuses on the causality of reaction failures—understanding why a substrate resists cyclization or yields side products is the key to rational optimization.

I. Mechanistic Bottlenecks & Troubleshooting Logic

To troubleshoot effectively, we must isolate where the reaction is failing. The FIS proceeds through a highly orchestrated sequence: hydrazone formation, tautomerization to an ene-hydrazine, a rate-limiting [3,3]-sigmatropic rearrangement, rearomatization, and finally, the extrusion of ammonia[1].

FIS_Troubleshooting A Arylhydrazine + Ketone (Starting Materials) B Hydrazone Formation (Condensation) A->B C Ene-Hydrazine Tautomerization (Acid Catalyzed) B->C T1 Issue: Reaction Stalls Fix: Dean-Stark / Mol Sieves B->T1  Incomplete  Conversion D [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) C->D T2 Issue: Poor Regioselectivity Fix: Enol Triflate Route C->T2  Unsymmetrical  Ketone E Rearomatization & Cyclization D->E T3 Issue: EWG Deactivation Fix: Strong Lewis Acid (ZnCl2) D->T3  High Activation  Barrier F Loss of NH3 (Indole Formation) E->F

Mechanistic workflow of Fischer Indole Synthesis and critical troubleshooting intervention points.

II. Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-withdrawing group (EWG) on the arylhydrazine is stalling at the hydrazone stage. Why, and how do I force the cyclization? Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) drastically reduce the electron density of the aromatic system. The [3,3]-sigmatropic rearrangement is a pericyclic reaction that requires sufficient orbital overlap and electron flow. EWGs increase the activation energy barrier for this rate-limiting step, causing the reaction to stall at the ene-hydrazine intermediate[2]. Solution: You must increase the electrophilicity of the enamine moiety. Switch from a standard Brønsted acid (like TsOH) to a strong, anhydrous Lewis acid such as ZnCl₂ or Polyphosphoric Acid (PPA), and increase the thermal energy (150–200 °C). The Lewis acid coordinates tightly to the nitrogen, lowering the LUMO and driving the rearrangement.

Q2: I am using an unsymmetrical ketone, and I am getting a 1:1 mixture of regioisomers. How can I control the regioselectivity? Causality: Unsymmetrical ketones (e.g., 2-methylcyclohexanone) can tautomerize into two distinct ene-hydrazine isomers. Because the [3,3]-rearrangement is dictated by which carbon migrates, the standard FIS often yields an unpredictable mixture based on a competition between thermodynamic enamine stability and kinetic rearrangement rates[3]. Solution: Abandon the classical ketone condensation. Instead, pre-form a regiochemically defined enol triflate from your ketone, and couple it with an aryl hydrazide using Palladium catalysis. This locks the double bond in the desired position prior to the acid-catalyzed rearrangement[4]. (See Protocol B below).

Q3: When using electron-donating groups (EDGs) like -OMe, my yield is abysmal, and I see a lot of aniline side products. What is happening? Causality: While EDGs increase the nucleophilicity of the ring and theoretically accelerate the [3,3]-rearrangement, they also significantly weaken the N-N bond of the hydrazone intermediate. Under harsh acidic conditions or high heat, this labile N-N bond undergoes premature homolytic or heterolytic cleavage before the rearrangement can occur[2]. Solution: Attenuate your acid strength. Use mild Brønsted acids like Acetic Acid (AcOH) or 5% HCl in Ethanol at lower temperatures (60–90 °C).

III. Quantitative Data: Catalyst Selection Matrix

Selecting the correct catalyst is the single most critical variable in a successful FIS. Use this matrix to match your substrate's electronic and steric profile to the optimal catalytic system.

Substrate Electronic ProfilePrimary ChallengeRecommended CatalystTypical TempMechanistic Rationale
Strongly Deactivated (-NO₂, -CF₃)High activation barrier for [3,3]-rearrangementAnhydrous ZnCl₂ or PPA150–200 °CStrong Lewis acidity coordinates tightly to the intermediate, increasing the electrophilicity of the enamine.
Strongly Activated (-OMe, -OH)Premature N-N bond cleavage, polymerizationAcetic Acid (AcOH) or 5% HCl in EtOH60–90 °CMild Brønsted acids prevent over-activation and suppress premature N-N homolysis.
Acid-Sensitive Groups (Boc, Acetals)Protecting group cleavageL-(+)-Tartaric Acid / Dimethyl Urea (DES)70–100 °CDeep Eutectic Solvents (DES) provide a mildly acidic, low-melting medium that preserves labile groups[5].
Sterically Hindered (ortho-substituted)Hindered cyclization / bulky transition stateBF₃·OEt₂ or TiCl₄80–110 °CSmall, highly oxophilic Lewis acids drive tautomerization without excessive steric clash.

IV. Self-Validating Experimental Protocols

Protocol A: ZnCl₂-Mediated FIS for Deactivated Substrates

Use this protocol when synthesizing indoles from arylhydrazines bearing strong EWGs.

  • Hydrazone Formation: In a round-bottom flask, dissolve the deactivated arylhydrazine (1.0 equiv) and ketone (1.1 equiv) in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 equiv). Reflux for 2–4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). Do not proceed until the arylhydrazine spot is completely consumed. Evaporate the solvent completely to yield the crude hydrazone.

  • Indolization: Transfer the crude hydrazone to a heavy-walled sealed tube. Add freshly fused, anhydrous ZnCl₂ (3.0 equiv). Note: ZnCl₂ is highly hygroscopic; water will kill the Lewis acidity.

  • Thermal Activation: Heat the neat mixture to 170 °C for 3 hours.

    • Validation Checkpoint: The mixture will turn into a deep brown/red melt. Sample a tiny aliquot, quench in 1M HCl, and extract with EtOAc. LCMS should confirm the presence of the [M-NH₃]⁺ mass of the indole.

  • Workup: Cool to 90 °C and carefully quench with 1M HCl to dissolve the zinc salts. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Regiospecific FIS via Enol Triflates

Use this protocol to guarantee absolute regioselectivity with unsymmetrical ketones[4].

Regioselective_FIS W1 Unsymmetrical Ketone W2 Regiochemically Defined Enol Triflate W1->W2 Base / Tf2O W3 Pd-Catalyzed Coupling with Aryl Hydrazide W2->W3 Pd catalyst W4 Stable Ene-Hydrazide Intermediate W3->W4 W5 Acid-Catalyzed Indolization W4->W5 ZnCl2 / Heat W6 Regiopure Substituted Indole W5->W6 -NH3

Experimental workflow for absolute regioselectivity using the enol triflate coupling method.

  • Enol Triflate Synthesis: Deprotonate the unsymmetrical ketone using LDA at -78 °C under Argon to form the kinetic enolate. Trap with N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).

    • Validation Checkpoint: ¹⁹F NMR of the crude product must show a sharp singlet around -74 ppm, confirming successful triflation.

  • Palladium Coupling: In a Schlenk flask, combine the enol triflate (1.0 equiv), N-Boc-arylhydrazine (1.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene. Heat at 80 °C for 12 hours.

    • Validation Checkpoint: Isolate the stable ene-hydrazide intermediate. ¹H NMR should confirm the presence of the Boc-protected N-H proton and the vinylic proton.

  • Indolization: Dissolve the isolated ene-hydrazide in toluene. Add p-Toluenesulfonic acid (TsOH, 2.0 equiv) and heat to 110 °C. The acid simultaneously deprotects the Boc group and catalyzes the[3,3]-sigmatropic rearrangement, yielding a single, regiopure indole.

V. References

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963.[Link]

  • Lim, S. et al. "Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis." Organic Letters, 2014.[Link]

  • Zhang, Y. et al. "Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles." Journal of the American Chemical Society / PMC, 2014.[Link]

  • Gore, S. et al. "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 2012.[Link]

Sources

Troubleshooting

I. Troubleshooting Regioselectivity (N- vs. C3-Alkylation)

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the nuan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the nuanced physical chemistry and mechanistic pathways that govern the N-alkylation of indoles.

Indole is an ambident nucleophile. The inherent challenge in its functionalization lies in the competing reactivity between the nitrogen atom and the C3 carbon. By understanding the causality behind base selection, solvent effects, and catalytic cycles, you can rationally design self-validating experiments that guarantee high yield and strict regioselectivity.

Q: My reaction yields predominantly the C3-alkylated isomer instead of the desired N-alkylated product. Why does this happen, and how can I strictly enforce N-selectivity?

The Causality: The indole ring is electron-rich, but the nitrogen atom is only weakly nucleophilic because its lone pair participates in the aromatic π -system. Consequently, the C3 position is highly nucleophilic—approximately 1013 times more reactive than benzene toward electrophiles[1]. If you use a weak base or a non-polar solvent, the N-H bond is either incompletely broken or forms a "tight ion pair" with the metal cation. This steric shielding of the nitrogen forces the electrophile to attack the softer, more accessible C3 carbon.

The Solution: To enforce N-alkylation, you must fully deprotonate the indole to form a discrete indolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated nitrogen becomes a "hard" nucleophile. You must use a strong base (e.g., NaH) coupled with a polar aprotic solvent (e.g., DMF or THF). DMF is critical because it strongly solvates the metal counterion (Na⁺), leaving a "naked," highly reactive indolate anion that rapidly attacks the electrophile at the nitrogen center[2].

Mechanism Indole Indole (Ambident Nucleophile) Base Deprotonation (Strong Base) Indole->Base -H+ Indolate Indolate Anion (Hard N, Soft C3) Base->Indolate PathN Polar Aprotic Solvent (e.g., DMF) Indolate->PathN Free Ion Pair PathC Non-Polar Solvent (Tight Ion Pair) Indolate->PathC Shielded N-atom ProdN N-Alkylated Indole (Desired Product) PathN->ProdN Attack at N ProdC C3-Alkylated Indole (Side Product) PathC->ProdC Attack at C3

Mechanistic divergence of indole alkylation based on base and solvent selection.

II. Overcoming Substrate Sensitivity & Low Yields

Q: My functionalized indole degrades under harsh NaH/DMF conditions. Are there milder alternatives that maintain high N-selectivity?

The Causality: Strong bases like NaH can trigger unwanted side reactions, such as ester hydrolysis, epimerization of chiral centers, or degradation of sensitive functional groups.

The Solution: Employ Phase-Transfer Catalysis (PTC). This technique utilizes a biphasic system (e.g., aqueous NaOH or solid K₂CO₃ suspended in toluene) alongside a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The PTC catalyst shuttles the hydroxide ion into the organic phase to deprotonate the indole, and immediately pairs with the resulting indolate to form a highly reactive, lipophilic ion pair[3][4]. Because the bulk of the substrate remains in the organic phase, it is protected from the harsh aqueous base, resulting in exceptionally clean N-alkylation[5].

III. Modern Sustainable Approaches: Borrowing Hydrogen

Q: Alkyl halides are toxic and generate stoichiometric salt waste. Can I use alcohols directly as alkylating agents?

The Causality: Traditional alkylation relies on the leaving group ability of halides (I > Br > Cl)[3]. However, modern green chemistry utilizes the "Borrowing Hydrogen" (BH) or hydrogen autotransfer methodology.

The Solution: By using transition metal catalysts (such as Ru, Fe, or Pt/HBEA), primary alcohols can be temporarily dehydrogenated into reactive aldehydes. The indole condenses with the aldehyde to form an iminium/enamine intermediate, which the metal catalyst subsequently re-hydrogenates using the initially "borrowed" hydrogen[6][7]. The only byproduct is water. Interestingly, the regioselectivity of this process is highly solvent-dependent. For instance, using 2,2,2-trifluoroethanol (TFE) as a solvent with iron or manganese catalysts strongly biases the reaction toward N-alkylation over C3-alkylation due to TFE's unique hydrogen-bond donating properties[8][9].

BHCycle Alcohol Primary Alcohol CatOx Metal Catalyst (Dehydrogenation) Alcohol->CatOx Aldehyde Aldehyde Intermediate CatOx->Aldehyde -H2 (to metal) Condensation Condensation with Indole Aldehyde->Condensation Imine Enamine / Iminium Condensation->Imine -H2O CatRed Metal Hydride (Hydrogenation) Imine->CatRed Product N-Alkylated Indole (+ H2O) CatRed->Product +H2 (from metal)

Borrowing hydrogen catalytic cycle for sustainable N-alkylation using alcohols.

IV. Quantitative Data Summary: Reaction Parameters

The following table summarizes the expected regioselectivity outcomes based on the combination of base, solvent, and methodology.

MethodologyBaseSolventAlkylating AgentMajor ProductTypical Yield / Selectivity
Hard Anion Control NaH (Strong)DMF (Polar Aprotic)Alkyl HalideN-Alkyl>90% Yield, >95% N-selective
Soft Anion Control K₂CO₃ (Weak)Acetone / TolueneAlkyl HalideMixtureHigh C3-alkylation competition
Phase-Transfer (PTC) NaOH (aq) + TBABToluene (Biphasic)Alkyl HalideN-Alkyl85-95% Yield, strictly N-selective
Borrowing Hydrogen Fe or Mn CatalystTFE (Fluorinated)Primary AlcoholN-Alkyl70-99% Yield, high N-selectivity

V. Self-Validating Experimental Protocols

Protocol A: High-Yield N-Alkylation via Hard Anion Control (NaH/DMF)

This protocol is designed for robust substrates where absolute N-selectivity is required.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the indole substrate (1.0 eq) and dissolve in anhydrous DMF (0.2 M).

    • Causality: Water rapidly quenches NaH. Anhydrous DMF is essential to fully solvate the Na⁺ counterion[2].

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Step: You must observe immediate effervescence (H₂ gas evolution). The cessation of bubbling physically validates that complete deprotonation has occurred.

  • Alkylation: Maintain at 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Step: Monitor via TLC. The N-alkylated product lacks the polar N-H bond and will consistently exhibit a higher Rf​ value than the starting material.

  • Quenching & Workup: Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes unreacted NaH without generating the highly exothermic and destructive hydroxide ions that water alone would produce. Extract with EtOAc and wash the organic layer with brine (5x) to completely partition the DMF into the aqueous waste.

Protocol B: Mild N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is designed for base-sensitive substrates prone to epimerization or hydrolysis.

  • System Assembly: In a round-bottom flask, dissolve the indole (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (TBAB, 10 mol%) in toluene (0.3 M).

  • Phase Initiation: Add an equal volume of 50% aqueous NaOH solution.

    • Causality: The biphasic nature ensures the bulk substrate is shielded in the toluene layer. TBAB acts as the phase-transfer vehicle, bringing hydroxide into the organic layer to react, and then stabilizing the indolate[3][4].

  • Reaction: Stir vigorously (high RPM) at room temperature.

    • Self-Validation Step: Biphasic reactions are mass-transfer limited. You must visually confirm the formation of a milky emulsion; if the layers remain cleanly separated during stirring, the reaction will fail.

References

  • Kanger, T., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, MDPI. Available at: [Link]

  • Sortais, J.-B., et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry—A European Journal. Available at: [Link]

  • Rueping, M., et al. Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch. Organic Letters, ACS. Available at: [Link]

  • Beller, M., et al. Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst. Green Chemistry, RSC. Available at: [Link]

Sources

Optimization

challenges in the synthesis of 5-substituted indoles

Welcome to the Technical Support Center for Indole Synthesis . This guide is designed for medicinal chemists and process scientists facing regioselectivity, stability, and yield challenges during the synthesis and late-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Synthesis . This guide is designed for medicinal chemists and process scientists facing regioselectivity, stability, and yield challenges during the synthesis and late-stage functionalization of 5-substituted indoles.

Rather than providing generic synthetic overviews, this center addresses the specific mechanistic bottlenecks that cause reactions to fail, offering field-proven troubleshooting strategies, self-validating protocols, and causal explanations for experimental phenomena.

The Fischer Indole Synthesis is the classical method for constructing the indole core. While para-substituted phenylhydrazines generally yield 5-substituted indoles cleanly, certain substitution patterns inexplicably fail.

Q: Why does my Fischer indolization fail when attempting to synthesize 5-methoxyindole or 3-amino-5-substituted indoles? A: The failure is driven by electronic effects that divert the reaction mechanism. Under standard acidic conditions, the intermediate ene-hydrazine is supposed to undergo a concerted [3,3]-sigmatropic rearrangement. However, strong electron-donating groups (EDGs) at the para-position of the phenylhydrazine (which becomes the C5 position of the indole) stabilize an alternative iminylcarbocation intermediate. This stabilization lowers the activation energy for a heterolytic N–N bond cleavage, completely precluding the desired [3,3]-rearrangement and resulting in the formation of aniline byproducts instead of the indole core .

FischerMechanism A Aryl Hydrazone Intermediate B Protonation & Tautomerization (Ene-Hydrazine) A->B C [3,3]-Sigmatropic Rearrangement B->C Standard Substrates D Heterolytic N-N Bond Cleavage B->D Strong EDG at C5 (e.g., Methoxy) E 5-Substituted Indole (Successful Synthesis) C->E Re-aromatization & Cyclization F Reaction Failure (Aniline Byproducts) D->F Iminylcarbocation Stabilization

Mechanistic divergence in Fischer Indolization driven by C5 electron-donating groups.

Solution: If you are synthesizing highly electron-rich 5-substituted indoles, abandon the protic acid-catalyzed FIS. Instead, utilize the Japp-Klingemann reaction combined with decarboxylation, or employ mild Lewis acids (e.g., ZnCl2​ ) which are less prone to triggering heterolytic cleavage compared to strong protic acids like polyphosphoric acid (PPA) or H2​SO4​ .

Overcoming Debromination in 5-Bromoindole Cross-Coupling

5-Bromoindole is a highly privileged building block, but palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) often yields massive amounts of debrominated indole byproduct.

Q: I am observing >30% debromination during the Suzuki-Miyaura coupling of 5-bromoindole. How do I prevent this? A: The root cause is the acidity of the free indole N–H proton. Under the basic conditions required for Suzuki coupling (e.g., Na2​CO3​ , K3​PO4​ ), the N–H is deprotonated. The resulting indolide anion pumps electron density into the aromatic ring. This dramatically strengthens the C5–Br bond, making oxidative addition by Pd(0) sluggish. Consequently, the catalyst pathway is diverted toward reduction (debromination) via hydride transfer from solvents or alkoxides .

Solution Strategy 1: N-Protection Masking the nitrogen prevents anion formation. Below is a quantitative summary of protecting group efficacy based on bench data:

Protecting GroupIntroduction EaseDeprotection ConditionsEffect on DebrominationRecommended Use Case
Boc (tert-Butoxycarbonyl)HighAcidic (TFA or HCl)Excellent suppressionStandard Suzuki/Heck couplings where acid-sensitive groups are absent.
SEM (Trimethylsilylethoxymethyl)ModerateFluoride (TBAF)Outstanding suppressionComplex alkaloids where basic/acidic deprotection would destroy the molecule.
Ts (Tosyl)HighStrong Base (NaOH/MeOH)Good suppressionElectron-deficient couplings; requires harsh deprotection.
None (Free N-H)N/AN/AHigh risk of debrominationOnly viable with specialized mild, aqueous Pd-nanoparticle protocols.

Solution Strategy 2: Mild Aqueous Protocol for Unprotected 5-Bromoindole If protection/deprotection steps ruin your overall yield, you must lower the reaction temperature to prevent hydride transfer.

Standard Operating Procedure: Ambient-Temperature Suzuki Coupling

  • Preparation: In a vial, dissolve 5-bromoindole (0.1 mmol) and the desired arylboronic acid (0.15 mmol) in a degassed Acetonitrile/Water mixture (4:1 v/v).

  • Base Addition: Add K2​CO3​ (0.3 mmol). The aqueous biphasic system ensures the base is available without generating harsh alkoxides.

  • Catalyst: Add 5 mol% Pd/SSPhos (or solvent-stabilized Pd-nanoparticles).

  • Reaction: Stir at 37–40 °C for 2–4 hours. Self-Validation Check: Monitor by LC-MS at 220 nm. At this temperature, oxidative addition occurs, but the activation energy for the competing debromination pathway is not reached.

  • Workup: Dilute with saturated NaHCO3​ , extract with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Direct C5–H Functionalization (Late-Stage Modification)

Directly functionalizing the C5 position of an unsubstituted indole is fundamentally difficult because the intrinsic nucleophilicity of indole dictates electrophilic attack at C3, while directed metalation typically occurs at C2.

Q: How can I selectively alkylate or arylate the C5 position without pre-functionalizing it with a halogen? A: You must override the intrinsic electronic bias of the indole core using a Directing Group (DG) strategy combined with sterically tuned ligands. By installing a coordinating group (such as a pivaloyl or carbonyl group) at the C3 position, you can tether a transition metal (Cu, Pd, or Ir) and force it to activate the remote C4 or C5 C–H bonds .

CHFunctionalization Indole Indole Core (Intrinsic Reactivity: C3 > C2) DG Install Directing Group (DG) at C3 (e.g., Pivaloyl, Carbonyl) Indole->DG Block C3 Metal Transition Metal Coordination (Pd, Cu, Ir) DG->Metal Chelation C4 C4-H Activation (Sterically Accessible) Metal->C4 Default Path C5 C5-H Activation (Tuned Ligands/Carbenes) Metal->C5 e.g., Cu-Carbene Insertion

Directing group strategies overriding intrinsic C3 reactivity for remote C4/C5 functionalization.

Standard Operating Procedure: Copper-Catalyzed Regioselective C5–H Alkylation This recent breakthrough protocol utilizes α-diazomalonates to achieve C5-specific alkylation via a copper-carbene intermediate .

  • Substrate Setup: Ensure your indole substrate possesses a C3-carbonyl directing group (e.g., a 3-acylindole).

  • Reagent Loading: To an oven-dried Schlenk tube, add the C3-acylindole (0.2 mmol, 1.0 equiv), Cu(OAc)2​ (10 mol%), and AgSbF6​ (20 mol%).

  • Carbene Precursor: Add the α-diazomalonate (0.4 mmol, 2.0 equiv) dissolved in 1.0 mL of anhydrous THF.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

    • Mechanistic Insight: The AgSbF6​ acts as a halide scavenger to generate a highly electrophilic cationic Copper species. The metal coordinates to the C3-carbonyl oxygen, generating a metal-carbene that is geometrically constrained to insert into the C5–H bond rather than the C4–H bond.

  • Purification: Cool to room temperature, filter through a short pad of Celite, concentrate, and purify via flash column chromatography to isolate the C5-alkylated indole.

References

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.[Link]

  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature . Chemistry (Weinheim an der Bergstrasse, Germany).[Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates . Chemical Science (RSC Publishing).[Link]

  • Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions . Journal of the American Chemical Society.[Link]

Troubleshooting

stability issues of 5-Cyclopropyl-1-methyl-1H-indole under acidic conditions

Welcome to the Technical Support and Troubleshooting Center for 5-Cyclopropyl-1-methyl-1H-indole . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 5-Cyclopropyl-1-methyl-1H-indole .

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Indole derivatives are notoriously sensitive to acidic environments, and the presence of both an N-methyl group and a C5-cyclopropyl substituent introduces competing vectors for degradation. This guide will dissect the structural causality behind these instabilities, provide self-validating experimental protocols, and offer actionable troubleshooting steps for your workflows.

Part 1: Mechanistic Insights into Acid-Induced Instability

To effectively troubleshoot, we must first understand the structural causality of the degradation. 5-Cyclopropyl-1-methyl-1H-indole faces two primary vulnerabilities under acidic conditions:

1. Electrophilic Dimerization (The Dominant Pathway) The indole ring is an electron-rich, enamine-like system. The N-methyl group donates electron density via inductive effects, making the C3 position exceptionally nucleophilic. When exposed to acidic conditions (pH < 4), the C3 position rapidly protonates to form a highly reactive indoleninium (iminium) cation[1]. This intermediate is highly electrophilic at the C2 position. A second, unprotonated indole molecule will nucleophilically attack this C2 position, leading to a cascade that forms an irreversible C2-C3 linked bis-indole dimer.

2. Cyclopropyl Ring Opening (The Secondary Pathway) The cyclopropyl group at the C5 position contains highly strained "bent" bonds with high p-character. While generally stable under neutral conditions, strong Brønsted or Lewis acids can protonate the aromatic ring or the cyclopropyl group directly. This transiently disrupts aromaticity or forms a stabilized homobenzylic carbocation, driving the relief of sp3 ring strain via ring-opening to form a propenyl or allyl derivative[2][3].

Mechanism A 5-Cyclopropyl-1-methyl-1H-indole (Intact Monomer) B C3-Protonated Indoleninium Ion (Electrophilic Intermediate) A->B H+ (Acidic pH) E Ring-Opened Alkene (Secondary Degradant) A->E Strong Acid / Heat (Strain Relief) C Nucleophilic Attack at C2 by 2nd Indole Monomer B->C + Monomer D Bis-Indole Dimer (Primary Degradant) C->D - H+ (Rearomatization)

Fig 1: Acid-catalyzed C3-protonation and electrophilic dimerization pathway.

Part 2: Quantitative Stability Profile

To predict compound behavior during your synthetic steps, refer to the quantitative stability matrix below. This data summarizes the expected half-life ( t1/2​ ) and primary degradants of 5-Cyclopropyl-1-methyl-1H-indole across various acidic environments.

Acidic ConditionSolvent SystemTemp (°C)Estimated t1/2​ Primary Degradant Observed
0.1 M HClTHF / Water (1:1)25°C< 2 hoursBis-indole dimer (m/z 343 [M+H]+)
10% TFADichloromethane0°C~ 4 hoursBis-indole dimer
10% TFADichloromethane25°C< 30 minsDimer & Trimer oligomers
1.0 M HClDioxane60°C< 5 minsDimer + Cyclopropyl ring-opened products
0.1 M AcOHMethanol25°C> 48 hoursNone (Stable)

Part 3: Diagnostic FAQs & Troubleshooting

Q1: After a Boc-deprotection step using 20% TFA in my synthesis, my LC-MS shows complete loss of the starting mass (m/z 172 [M+H]+) and a new major peak at m/z 343. What happened? A: You are observing the classic acid-catalyzed dimerization of the indole core[1]. The mass of 343 corresponds to the protonated dimer (2M−H2​+H)+ . Troubleshooting: If you must use TFA, lower the reaction temperature to 0°C and add a nucleophilic scavenger (e.g., 5% triisopropylsilane or thioanisole) to intercept the indoleninium intermediate before dimerization occurs.

Q2: I am running an acidic workup (1M HCl wash) to remove an amine impurity, but my isolated yield of the indole is dropping by 40%. How can I prevent this? A: The localized high concentration of acid at the biphasic interface during the wash is causing rapid degradation. Troubleshooting: Replace the 1M HCl wash with a milder acidic buffer, such as 10% aqueous citric acid or saturated aqueous ammonium chloride ( NH4​Cl ). These maintain a pH of ~4-5, which is sufficient to protonate aliphatic amines without triggering indole C3-protonation.

Q3: My NMR shows a loss of the multiplet signals at 0.6-1.0 ppm (cyclopropyl protons) and new vinylic protons around 5.5-6.0 ppm after a Lewis acid-catalyzed reaction. Why? A: The Lewis acid has catalyzed the ring-opening of the C5-cyclopropyl group[2]. The strain of the three-membered ring makes it susceptible to electrophilic cleavage, forming an alkene. Troubleshooting: Switch to a milder, sterically hindered Lewis acid, or run the reaction at strictly cryogenic temperatures (-78°C) to kinetically favor your desired pathway over the higher-activation-energy ring opening.

Part 4: Validated Experimental Protocols

To ensure reproducibility and self-validation in your lab, implement the following standardized workflows.

Protocol A: Safe Acidic Workup & Isolation Workflow

This protocol is designed to quench acidic reactions containing 5-Cyclopropyl-1-methyl-1H-indole without causing concentration-induced polymerization.

Step-by-Step Methodology:

  • Thermal Arrest: Immediately cool the acidic reaction mixture to -20°C using a dry ice/acetone bath to halt kinetic degradation.

  • In-Situ Quench: Slowly add a pre-chilled (-20°C) solution of Triethylamine ( Et3​N ) in Dichloromethane (DCM) dropwise until the apparent pH (tested via aliquots on wet pH paper) reaches 7.5 - 8.0. Causality: Neutralizing the acid before solvent removal prevents the acid from concentrating and polymerizing the indole during rotary evaporation.

  • Aqueous Partitioning: Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO3​ (1 volume equivalent) and extract with DCM (3 x 0.5 volumes).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ (avoid MgSO4​ if residual acid is suspected, as it can act as a mild Lewis acid). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .

  • Validation: Run a quick LC-MS of the crude residue. A pristine peak at m/z 172[M+H]+ with <2% integration at m/z 343 confirms a successful, degradation-free workup.

Workflow S1 Acidic Reaction Step S2 Thermal Arrest (Cool to -20°C) S1->S2 S3 In-Situ Quench (Add Et3N/DCM) S2->S3 S4 Mild Extraction (Sat. NaHCO3) S3->S4 S5 LC-MS Validation (Target m/z 172) S4->S5

Fig 2: Optimized workflow for handling and isolating acid-sensitive indole derivatives.

Protocol B: Controlled Stability Profiling (Degradation Assay)

Before using this compound in a novel multi-step synthesis, establish its stability boundaries using this micro-scale assay.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 5-Cyclopropyl-1-methyl-1H-indole in HPLC-grade Acetonitrile.

  • Aliquot 100 µL of the stock into three separate HPLC vials.

  • Add 900 µL of the following buffers to the respective vials:

    • Vial 1 (Control): pH 7.4 Phosphate Buffer.

    • Vial 2 (Mild Acid): 0.1% Formic Acid in Water (pH ~2.7).

    • Vial 3 (Strong Acid): 1% TFA in Water (pH < 1).

  • Incubate all vials at 25°C in an autosampler.

  • Inject 5 µL from each vial into an LC-MS system at t=0,1,4,and 24 hours.

  • Data Interpretation: Plot the Area Under the Curve (AUC) of the parent peak (m/z 172) versus time. The inflection point where the parent mass drops by >5% dictates the maximum allowable exposure time for your specific synthetic conditions.

References

  • Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates The Journal of Organic Chemistry (ACS Publications)[Link]

  • Process Development and Synthesis of Birinapant: Large Scale Preparation and Acid-Mediated Dimerization of the Key Indole Intermediate Organic Process Research & Development (ACS Publications)[Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols Beilstein Journal of Organic Chemistry (NIH/PMC)[Link]

Sources

Optimization

scale-up synthesis of 5-Cyclopropyl-1-methyl-1H-indole

Welcome to the Technical Support Center for the scale-up synthesis of 5-Cyclopropyl-1-methyl-1H-indole . As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between bench-scale discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-Cyclopropyl-1-methyl-1H-indole . As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between bench-scale discovery and pilot-plant manufacturing.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed below is designed as a self-validating system —meaning the reaction conditions inherently prevent common failure modes, and in-process controls (IPCs) are built directly into the workflow.

Module 1: Process Workflow & Retrosynthetic Pathways

The synthesis of 5-Cyclopropyl-1-methyl-1H-indole generally proceeds via two highly scalable routes starting from 5-Bromo-1H-indole. The choice of route depends on your facility's reactor capabilities (e.g., pressure vessels for N-methylation vs. biphasic reactors for cross-coupling).

G N1 5-Bromo-1H-indole (Starting Material) N2 5-Cyclopropyl-1H-indole (Intermediate A) N1->N2 Suzuki Coupling (Cyclopropylboronic acid) N3 5-Bromo-1-methyl-1H-indole (Intermediate B) N1->N3 N-Methylation (DMC or PhMe3NI) N4 5-Cyclopropyl-1-methyl-1H-indole (Target API Intermediate) N2->N4 N-Methylation (DMC or PhMe3NI) N3->N4 Suzuki Coupling (Cyclopropylboronic acid)

Retrosynthetic workflow for 5-Cyclopropyl-1-methyl-1H-indole synthesis.

Module 2: KBA-001 - Suzuki-Miyaura C(sp2)-C(sp3) Cross-Coupling

Context: Coupling cyclopropylboronic acid with 5-bromo-1-methyl-1H-indole (or 5-bromo-1H-indole). C(sp3) boronic acids are notoriously difficult to scale due to rapid protodeboronation and sluggish transmetalation.

Self-Validating Protocol
  • Preparation: Charge the reactor with 5-bromo-1-methyl-1H-indole (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

    • Causality: K3PO4 is chosen specifically because it is a mild base. Stronger bases (like NaOH or KOtBu) accelerate the protodeboronation of the alkylboronic acid before transmetalation can occur[1].

  • Catalyst Addition: Add Pd2(dba)3 (0.5 mol%) and a bulky monophosphine ligand (e.g., L1) (1.0 mol%)[1]. Alternatively, use an NHC-Pd precatalyst like (IPr#-H)₂Pd₂Cl₆ (1-2 mol%)[2].

    • Causality: Bulky ligands enforce a three-dimensional steric hindrance around the palladium center. This architecture artificially accelerates the reductive elimination step, preventing the intermediate from undergoing competitive β-hydride elimination[1].

  • Solvent & Degassing: Add degassed Toluene/H2O (4:1 v/v). Purge the headspace with N2 for 15 minutes.

    • Validation Check: The mixture must remain biphasic. The aqueous layer acts as a reservoir for the base, maintaining a low, steady-state concentration of hydroxide in the organic phase to protect the boronic acid.

  • Reaction: Heat to 100 °C for 10 h.

    • Validation Check: Perform an HPLC In-Process Control (IPC). The reaction is validated as complete when the starting material is <1%. If the solution turns completely black, Pd(0) has precipitated, indicating ligand degradation or oxygen ingress.

  • Workup: Cool to 20 °C and separate the phases. Treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol, 5 wt%) at 60 °C for 4 h to reduce Pd residues to <10 ppm, ensuring API compliance.

Troubleshooting FAQs

Q: We observe massive protodeboronation of cyclopropylboronic acid, stalling the reaction at 60% conversion. How do we push this to completion? A: Protodeboronation is driven by high temperatures combined with strong, soluble bases in monophasic solvents. Ensure you are strictly using the biphasic Toluene/H2O system. If the stall persists, do not add more catalyst; instead, implement a slow, continuous dosing of the cyclopropylboronic acid over 4 hours. This keeps its instantaneous concentration low, minimizing degradation while driving the coupling to 87–99% yields[1].

Q: Can we use standard Pd(PPh3)4 for this coupling to save costs? A: It is highly discouraged for scale-up. Unstabilized Pd(0) complexes struggle with the oxidative addition of electron-rich indoles and fail to suppress side reactions in C(sp3) couplings. Transition to a designed monophosphine ligand or an NHC-Pd precatalyst, which has proven scalability and stability specifically for cyclopropylboronic acid couplings[2].

Module 3: KBA-002 - Green N-Methylation Scale-Up

Context: Methylating the nitrogen of 5-cyclopropyl-1H-indole. Traditional reagents like Methyl Iodide (MeI) are highly toxic, volatile, and pose severe safety and environmental risks at the pilot-plant scale.

Self-Validating Protocol
  • Preparation: Charge the reactor with 5-cyclopropyl-1H-indole (1.0 eq), Phenyltrimethylammonium iodide (PhMe3NI) (1.2 eq), and Cs2CO3 (1.5 eq).

    • Causality: PhMe3NI is a solid, non-toxic quaternary ammonium salt. It decomposes thermally to transfer a methyl group, ensuring operational safety and eliminating the need for highly controlled toxic gas/liquid handling[3].

  • Solvent: Add Toluene (10 volumes).

    • Validation Check: Toluene is selected over polar aprotic solvents (like DMF) because it suppresses the formation of a solvent-separated ion pair. This keeps the intermediate tightly coordinated, strictly driving N-alkylation over C3-alkylation[3].

  • Reaction: Heat to 120 °C under N2 for 12 h.

    • Validation Check: The byproduct, N,N-dimethylaniline, will form stoichiometrically. IPC by GC-MS must confirm the disappearance of the starting indole.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (3x).

    • Causality: The mild acidic wash acts as a self-purifying step. It extracts the N,N-dimethylaniline byproduct and any unreacted PhMe3NI into the aqueous phase, leaving only the neutral N-methylated indole in the organic phase[3].

Troubleshooting FAQs

Q: We are seeing C3-methylation impurities (~5-10%) during scale-up. How do we eliminate this over-alkylation? A: C-alkylation occurs when the indolyl anion is too "naked" (highly reactive). Switch your base from NaH or KOH to a milder base like Cs2CO3. The cesium cation coordinates closely with the indole structure, directing the electrophile strictly to the softer nitrogen atom, resulting in excellent monoselectivity[3].

Q: We want to use Dimethyl Carbonate (DMC) instead of PhMe3NI for cost reasons. Why is the reaction so sluggish? A: DMC is an excellent, environmentally safe methylating reagent that has been successfully scaled up in 300-gallon reactors[4]. However, it has a high activation energy barrier. To achieve >95% yield, DMC reactions must be run in a sealed pressure vessel (autoclave) at 130-150 °C. Alternatively, adding a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) can enhance the interfacial reaction rate without requiring extreme temperatures.

Module 4: Quantitative Data & Process Metrics

To assist in process selection, the following table summarizes the quantitative metrics and operational parameters for the two primary scale-up methodologies based on optimized literature conditions.

Process MetricRoute A: Suzuki-Miyaura CouplingRoute B: Green N-Methylation
Primary Reagent Cyclopropylboronic acidPhMe3NI or Dimethyl Carbonate (DMC)
Catalyst / Base Pd2(dba)3 + Ligand / K3PO4None / Cs2CO3 (or K2CO3 for DMC)
Optimal Solvent System Toluene/H2O (4:1 v/v)Toluene (for PhMe3NI) or neat DMC
Operating Temperature 100 °C120 °C (PhMe3NI) / 130-150 °C (DMC)
Typical Yield Range 87% - 99%[1]76% - 95%[4],[3]
Primary Scale-Up Challenge Boronic acid protodeboronationC3-Alkylation (Over-alkylation)
API Purification Step Thiol-based Pd scavenging1M HCl aqueous wash

References

  • N-Methylation of Indoles via DMC | PDF - Scribd Scribd
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters ACS Public
  • Pd-Catalyzed C(sp2)–C(sp3)
  • New NHC–Pd Complexes for Challenging Aryl Chloride Couplings Sigma-Aldrich

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of Indole Derivative Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. The inherent reactivity of the indole nucleus presents unique challenges in experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. The inherent reactivity of the indole nucleus presents unique challenges in experimental design and data interpretation. This guide is structured to provide practical, field-proven insights into the degradation pathways of these fascinating molecules, offering troubleshooting strategies and answers to frequently asked questions to ensure the integrity and reproducibility of your research.

Section 1: Troubleshooting Guide - Unraveling Experimental Aberrations

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my indole derivative after an incubation experiment (e.g., with liver microsomes or in cell culture media) and observe several unexpected peaks in my chromatogram. How do I identify the source of these peaks and determine if they are true metabolites or degradation artifacts?

Causality and Solution:

The appearance of extraneous peaks is a common challenge, often stemming from the inherent instability of the indole scaffold. The primary culprits are typically non-enzymatic oxidation, dimerization, or reactions with media components.

Troubleshooting Workflow:

  • Control Experiments are Crucial: The first step is to run a series of control experiments to pinpoint the source of degradation.

    • Analyte in Buffer/Media (No Enzyme/Cells): Incubate your indole derivative in the experimental buffer or cell culture media under the same conditions (temperature, time, light exposure) but without the biological component (e.g., enzymes, cells). If the peaks appear, they are likely due to chemical degradation.

    • Heat-Inactivated Enzyme/Cells: If the peaks are absent in the analyte-only control, the next step is to incubate your compound with heat-inactivated enzymes or cells. This will help differentiate between enzymatic degradation and degradation caused by other components in the biological matrix.

    • No-Cofactor Control (for enzymatic assays): For enzymatic reactions requiring cofactors like NADPH (e.g., for Cytochrome P450 enzymes), run a control without the cofactor.[1][2] The absence of product formation in this control strongly suggests enzymatic activity.

  • Characterize the Unknown Peaks:

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to obtain the accurate mass of the unexpected peaks. This information is invaluable for proposing potential molecular formulas and identifying common degradation products. For instance, an increase of 16 Da often suggests mono-oxidation, while a doubling of the parent mass might indicate dimerization.[1]

    • UV-Vis Spectroscopy: The UV spectrum of the unknown peaks can provide clues about structural changes. Alterations in the chromophore can indicate modifications to the indole ring system.

  • Preventing Non-Enzymatic Degradation:

    • Inert Atmosphere: For highly sensitive compounds, consider preparing and running samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

    • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your solutions can help mitigate oxidative degradation.[3]

    • Light Protection: Many indole derivatives are photosensitive.[3][4] Store stock solutions and conduct experiments in amber vials or under reduced light conditions.

Issue 2: Inconsistent Results and Poor Reproducibility in Degradation Assays

Question: My degradation assay for an indole derivative is giving me highly variable results between experiments. What are the potential sources of this irreproducibility?

Causality and Solution:

Inconsistent results often point to subtle variations in experimental conditions that significantly impact the stability of indole compounds. The key is to standardize every step of the protocol meticulously.

Troubleshooting Checklist:

  • Solution Stability:

    • Freshly Prepared Solutions: Always use freshly prepared solutions of your indole derivative, especially for aqueous buffers where they may have limited stability.[3]

    • Solvent Effects: Be aware of the solvent used for your stock solution (e.g., DMSO). High concentrations of organic solvents can affect enzyme activity and compound stability. Ensure the final solvent concentration is consistent across all experiments.[3]

  • Environmental Factors:

    • Temperature Fluctuations: Ensure precise temperature control during incubation. Even minor variations can alter reaction rates.

    • Oxygen Exposure: The level of dissolved oxygen can influence oxidative degradation. If you are studying anaerobic versus aerobic degradation, ensure your conditions are strictly maintained.

  • Pipetting and Concentration Errors:

    • Accurate Pipetting: Due to the often potent nature of indole derivatives, small variations in concentration can lead to large differences in observed effects. Calibrate your pipettes regularly.

    • Adsorption to Plastics: Some indole compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for your experiments.

  • Data Analysis:

    • Standard Curve Variability: If you are quantifying degradation using a standard curve, run a fresh curve for every experiment to account for any variations in instrument response.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways responsible for the degradation of indole derivatives in a drug development context?

The two most critical enzymatic pathways for the metabolism of indole-containing drugs are:

  • Cytochrome P450 (CYP) Enzymes: These are a major family of enzymes, primarily in the liver, responsible for the oxidative metabolism of a vast number of drugs.[1][2][5] For indole derivatives, CYPs can catalyze hydroxylations at various positions on the indole ring, leading to products like indoxyl (3-hydroxyindole), as well as N-oxidation and epoxidation.[1][6][7] Specific isoforms like CYP2A6, CYP2C19, and CYP2E1 have been shown to be particularly active in indole metabolism.[1][2]

  • Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key to the kynurenine pathway, which is the major route of tryptophan catabolism in the body.[8][9][10][11][12][13] IDO and TDO catalyze the oxidative cleavage of the pyrrole ring of tryptophan and other indoleamines.[8][10] This pathway is of significant interest in immunology and oncology due to its role in immune suppression.[9][14]

Q2: My indole compound is changing color in the solid state. What is happening and is it still usable?

A color change in a solid indole derivative, often from off-white or beige to yellow, pink, or brown, is a strong indicator of degradation, typically due to oxidation upon exposure to air and/or light.[3][4] The formation of colored oligomers or specific oxidation products like indigo (blue) can occur.[3]

It is not recommended to use a visibly degraded compound for quantitative experiments, as the purity is compromised. For qualitative or screening purposes, it might be acceptable, but the results should be interpreted with extreme caution. The best practice is to purchase a fresh batch of the compound and implement proper storage conditions (see below).

Q3: What are the optimal storage conditions for indole derivatives to ensure their long-term stability?

To maximize the shelf-life of your indole compounds, follow these guidelines:[3][4]

  • Solid Form:

    • Store in a tightly sealed container.

    • Protect from light by using an amber vial or storing in the dark.

    • Store at low temperatures (-20°C or -80°C is preferable).

    • For highly sensitive compounds, consider storage under an inert atmosphere (argon or nitrogen).

  • In Solution:

    • Prepare stock solutions in an anhydrous, inert solvent like DMSO or ethanol.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.

    • Store aliquots at -80°C and protect from light.

Q4: How can I differentiate between enzymatic and microbial degradation of my indole derivative in an environmental sample?

This is a common question in environmental science and bioremediation studies. Here’s a workflow to distinguish between these two processes:

  • Sterilization Control: Filter-sterilize a portion of your environmental sample (e.g., water, soil extract) using a 0.22 µm filter to remove microbial contaminants. Incubate your indole derivative in the sterilized sample. If degradation still occurs, it suggests the presence of extracellular enzymes or abiotic chemical degradation.

  • Inhibition Studies:

    • Broad-spectrum Antibiotics: Treat the environmental sample with a cocktail of broad-spectrum antibiotics to inhibit microbial growth. A significant reduction in degradation compared to the untreated sample points towards microbial activity.

    • Enzyme Inhibitors: If you suspect a particular class of extracellular enzymes, you can use specific inhibitors. For example, sodium azide can inhibit many metalloenzymes.

  • Microbial Isolation and Identification: Plate the environmental sample on a suitable growth medium and isolate individual microbial colonies. You can then test the ability of each isolate to degrade your indole derivative in a defined culture medium.

Section 3: Key Degradation Pathways and Methodologies

Major Degradation Pathways of Indole

The degradation of the indole nucleus can proceed through several key pathways, both enzymatic and chemical. Understanding these pathways is crucial for predicting potential metabolites and degradation products.

1. Enzymatic Degradation:

  • The Kynurenine Pathway: This is the primary route for tryptophan degradation in mammals, initiated by the enzymes IDO1 or TDO.[10][12] It involves the oxidative cleavage of the C2-C3 double bond of the indole ring.

    Caption: The Kynurenine Pathway of Tryptophan Degradation.

  • Cytochrome P450-Mediated Oxidation: CYP enzymes introduce oxygen into the indole ring, leading to a variety of hydroxylated products.[1][2]

    Caption: Cytochrome P450-mediated oxidation of indole.[1]

2. Microbial Degradation:

Microorganisms have evolved diverse pathways to utilize indole as a carbon and nitrogen source.[15][16] These pathways often converge on key intermediates like catechol, which can then enter central metabolism.

Experimental Protocol: A General Assay for Indole Derivative Degradation in Liver Microsomes

This protocol provides a starting point for assessing the metabolic stability of an indole derivative using human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM), pooled

  • Indole derivative stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound) for reaction quenching

  • 96-well microplate

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

    • Prepare a working solution of your indole derivative in phosphate buffer (e.g., to a final concentration of 1 µM).

    • Pre-warm the HLM solution and the indole derivative solution to 37°C.

  • Incubation:

    • To initiate the reaction, add the NADPH regenerating system to the pre-warmed HLM solution.

    • Immediately add the indole derivative solution to the HLM/NADPH mixture.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent indole derivative at each time point.

    • Calculate the rate of degradation and the half-life of the compound.

Control Incubations (run in parallel):

  • No NADPH: Replace the NADPH regenerating system with phosphate buffer to assess non-enzymatic degradation.

  • Heat-Inactivated HLM: Use HLM that has been boiled for 10 minutes to denature the enzymes.

Data Presentation: Metabolic Stability of Indole Derivatives

Summarizing quantitative data in a clear, structured table is essential for comparing the metabolic stability of different compounds.

Table 1: Example Metabolic Stability Data for Indole Derivatives in Human Liver Microsomes

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
IND-001 45.215.3
IND-002 >120<5.8
IND-003 12.555.4
Control (Verapamil) 25.826.9

References

  • Frey, M., Stettner, C., Pare, P. W., Schmelz, E. A., Tumlinson, J. H., & Gierl, A. (2000). An herbivore elicitor activates the gene for indole-3-glycerol phosphate lyase in maize. Proceedings of the National Academy of Sciences, 97(26), 14801-14806. [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. [Link]

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143. [Link]

  • Platten, M., Nollen, E. A. A., Röhrig, U. F., Fallarino, F., & Opitz, C. A. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery, 18(5), 379-401. [Link]

  • Qu, Y., Ma, Q., Liu, Z., He, Y., & Zhou, J. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 12, 753231. [Link]

  • Sakamoto, Y., Uchida, M., & Ichihara, K. (1953). Studies on the decomposition of indole in the animal body. I. The enzymatic decomposition of indole. Journal of Biochemistry, 40(5), 465-472. [Link]

  • Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620. [Link]

  • Yan, B., et al. (2018). Systemic tryptophan homeostasis. Frontiers in Molecular Biosciences, 5, 36. [Link]

  • Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]

  • Zapadka, K. L., et al. (2020). Tryptophan metabolism: entering the field of aging and age-related pathologies. Aging Cell, 19(8), e13191. [Link]

  • Prendergast, G. C., et al. (2011). Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer. Cancer Immunology, Immunotherapy, 60(11), 1575-1581. [Link]

  • Liu, X., et al. (2018). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 9, 1869. [Link]

  • Cheong, J.-E., & Sun, L. (2016). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Expert Opinion on Therapeutic Targets, 20(2), 151-164. [Link]

  • Davis, I., & Lines, D. (2020). Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway. Journal of Bacteriology, 202(11), e00086-20. [Link]

  • King, R. S., et al. (2001). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 26(4), 235-240. [Link]

  • Zhang, P., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2034-2042. [Link]

  • Lee, J. H., & Rhee, S. G. (1983). Role of Phenolic Inhibitors in Peroxidase-mediated Degradation of Indole-3-acetic Acid. Plant Physiology, 72(4), 899-903. [Link]

  • Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 249469. [Link]

  • Sadauskas, M., et al. (2017). Indole Biodegradation in Acinetobacter sp. Strain O153: Genetic and Biochemical Characterization. Applied and Environmental Microbiology, 83(19), e01235-17. [Link]

  • ResearchGate. (n.d.). The tryptophan degradation pathway. [Link]

  • Yamashita, M., et al. (1976). Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid. Journal of Nutritional Science and Vitaminology, 22(1), 59-67. [Link]

  • Ma, Q., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11459-11473. [Link]

  • Lee, J.-Y., et al. (2023). Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers in Bioengineering and Biotechnology, 10, 1089801. [Link]

  • Sabin, J. R. (1971). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 294-301. [Link]

  • Chemistry Stack Exchange. (2016). Why is isoindole unstable?. [Link]

  • Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]

  • Kaur, H., & Kumar, V. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Bacteriology & Parasitology, 2(5), 1000120. [Link]

  • Brett, A. M. O., & Serrano, S. H. P. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(12), 2821-2827. [Link]

  • ResearchGate. (n.d.). of indole aerobic degradation functional enzymes. [Link]

  • Park, C. K., & Park, W. K. (1993). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology, 102(4), 1139-1143. [Link]

  • van der Wielen, L. C., et al. (1984). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 22(5), 373-378. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Nakai, K., et al. (2005). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. The Journal of Biological Chemistry, 280(43), 36007-36014. [Link]

  • Sabin, J. R. (1971). Detailed Model of the Peroxidase-Catalyzed Oxidation of Indole-3-Acetic Acid at Neutral pH. The Journal of Physical Chemistry, 75(13), 2054-2059. [Link]

  • Sabin, J. R. (1971). The relationship between oxidase activity, peroxidase activity, hydrogen peroxide, and phenolic compounds in the degradation of indole-3-acetic acid in vitro. Canadian Journal of Botany, 49(10), 1797-1803. [Link]

  • Wu, Y., et al. (2022). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Environmental Science: Water Research & Technology, 8(7), 1466-1476. [Link]

  • ACS Synthetic Biology. (2021). A Biosensor for Detection of Indole Metabolites. [Link]

  • MDPI. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. [Link]

  • Verpoorte, R., & van der Heijden, R. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. In Studies in Natural Products Chemistry (Vol. 42, pp. 121-163). Elsevier. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

  • Frontiers. (n.d.). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. [Link]

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Reference Data & Comparative Studies

Validation

5-Cyclopropyl-1-methyl-1H-indole vs other indole derivatives in biological assays

An In-depth Comparative Guide to the Biological Evaluation of 5-Cyclopropyl-1-methyl-1H-indole and Other Indole Derivatives Introduction: The Privileged Indole Scaffold in Modern Drug Discovery The indole nucleus is a qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Biological Evaluation of 5-Cyclopropyl-1-methyl-1H-indole and Other Indole Derivatives

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is present in a vast array of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals. The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a diverse range of biological targets. Consequently, indole derivatives have been successfully developed as anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders.

This guide provides a comparative analysis of 5-Cyclopropyl-1-methyl-1H-indole, a less-explored derivative, and contrasts its potential biological profile with more extensively studied indole analogues. Our focus will be on understanding how the specific substitutions at the 1 and 5 positions can modulate biological activity, and we will provide a framework for the experimental evaluation of such novel compounds.

Structural Dissection: The Potential Significance of 5-Cyclopropyl and 1-Methyl Substitutions

The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents. In 5-Cyclopropyl-1-methyl-1H-indole, two key modifications are of interest:

  • The 1-Methyl Group: N-methylation of the indole nitrogen removes the hydrogen bond donor capability of the parent indole. This seemingly simple modification can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. For instance, it can increase metabolic stability by blocking N-dealkylation and enhance cell permeability by increasing lipophilicity. From a pharmacodynamic perspective, the absence of the N-H proton can alter the binding mode of the molecule with its target protein.

  • The 5-Cyclopropyl Group: The introduction of a cyclopropyl ring at the 5-position is a bioisosteric replacement for other small alkyl or aryl groups. The cyclopropyl group is a conformationally rigid, lipophilic moiety that can engage in favorable van der Waals interactions within a protein's binding pocket. Its unique electronic nature, often described as having partial sp2 character, can also influence the overall electron density of the indole ring system.

A Comparative Framework: Selecting Appropriate Indole Analogues

To understand the potential biological profile of 5-Cyclopropyl-1-methyl-1H-indole, it is instructive to compare it with other indole derivatives where the substituents at the 1 and 5 positions are varied. A logical set of comparators would include:

Compound1-Position Substituent5-Position SubstituentRationale for Comparison
Indole-H-HThe parent scaffold; baseline for activity.
1-Methyl-1H-indole-CH₃-HTo isolate the effect of N-methylation.
5-Bromo-1H-indole-H-BrA common intermediate with a halogen substituent known to influence binding and metabolism.
5-Methoxy-1H-indole-H-OCH₃Introduces a hydrogen bond acceptor and alters electronic properties.
5-Cyclopropyl-1H-indole-H-CyclopropylTo isolate the effect of the 5-cyclopropyl group.
5-Cyclopropyl-1-methyl-1H-indole -CH₃ -Cyclopropyl The compound of interest.

Hypothesized Biological Activity and Suggested Assay Cascade

Based on the structural features, 5-Cyclopropyl-1-methyl-1H-indole could exhibit activity in several therapeutic areas. The lipophilic nature of the substituents suggests potential for CNS penetration, making it a candidate for neurological targets. The indole scaffold itself is a known pharmacophore for kinases and G-protein coupled receptors (GPCRs).

A rational experimental workflow to characterize this compound would proceed as follows:

Figure 1: A tiered experimental workflow for characterizing a novel indole derivative.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of a new compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Cyclopropyl-1-methyl-1H-indole and comparator compounds in the appropriate vehicle (e.g., DMSO). Add 1 µL of each dilution to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Solubilization: Incubate for 3-4 hours. After this incubation period, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol 2: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor, for example, a serotonin receptor, given the structural similarity of indoles to serotonin.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • Cell membrane preparation containing the receptor of interest (e.g., 5-HT₂A receptor).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin).

    • Increasing concentrations of the unlabeled test compound (5-Cyclopropyl-1-methyl-1H-indole or a comparator).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. The data is used to calculate the Ki (inhibition constant), which reflects the compound's binding affinity.

Interpreting the Data: A Structure-Activity Relationship (SAR) Perspective

The data obtained from these assays would allow for a systematic evaluation of the SAR.

Validation

A Comparative Guide to the Structural Validation of 5-Cyclopropyl-1-methyl-1H-indole: X-ray Crystallography and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth comparison of single-crystal X-ray crystallography and its principal alternatives for the structural elucidation of small organic molecules, using 5-Cyclopropyl-1-methyl-1H-indole as a case study. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise spatial arrangement of its substituents is critical for optimizing drug-target interactions.[1][2][3]

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the atomic structure of a crystalline compound.[4][5] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.[2][5] For a novel compound like 5-Cyclopropyl-1-methyl-1H-indole, SC-XRD provides irrefutable evidence of its covalent structure, bond lengths, bond angles, and the conformation of the cyclopropyl and methyl substituents relative to the indole ring.[5][6]

Causality in Experimental Choices for SC-XRD

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) and solvent system is therefore a critical first step, guided by the solubility and stability of the compound. For small organic molecules, obtaining diffraction-quality crystals is often a significant hurdle.[6][7]

Once a suitable crystal is obtained, the choice of X-ray source and detector becomes paramount. A dual-source diffractometer, often equipped with both Molybdenum (Mo) and Copper (Cu) X-ray sources, offers versatility.[4] Mo-Kα radiation (λ = 0.71073 Å) is generally suitable for a wide range of organic compounds.[1] Cu-Kα radiation (λ = 1.5418 Å) is particularly advantageous for determining the absolute stereochemistry of chiral molecules.[4] Low-temperature data collection, typically around 100 K, is standard practice to minimize thermal vibrations of the atoms, leading to a more precise and higher-resolution structure.[8]

Self-Validating System in Crystallography

A key strength of X-ray crystallography is its inherently self-validating nature. The quality of the final structure is judged by several statistical parameters derived from the diffraction data itself. The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5-10% for small molecules) indicates a good fit. Other metrics such as the goodness-of-fit (GOF) and the analysis of the residual electron density map further validate the correctness of the determined structure.[9]

The Workflow of Structural Validation

The process of validating a molecular structure involves more than just a single technique. A multi-faceted approach, integrating data from various analytical methods, provides the most comprehensive and trustworthy characterization.

Figure 1: A generalized workflow for the structural validation of a novel small molecule, highlighting the central role of X-ray crystallography and its interplay with other analytical techniques.

Alternative and Complementary Techniques

While X-ray crystallography is the gold standard, it is not always feasible, primarily due to the challenge of growing suitable single crystals.[7][10] In such cases, and for providing complementary information, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule in solution.[11][12] For 5-Cyclopropyl-1-methyl-1H-indole, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of all constituent parts: the indole core, the N-methyl group, and the cyclopropyl ring.[12][13]

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish through-bond connectivities, providing strong evidence for the proposed structure. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution.[14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[16] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.[15]

A Comparative Overview

The following table provides a comparative summary of the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of a small molecule like 5-Cyclopropyl-1-methyl-1H-indole.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of atoms, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal5-10 mg of pure sample in solution[15]Micrograms to nanograms of sample
Resolution Atomic resolution (typically < 1 Å)Atomic resolution of connectivity, lower resolution for 3D structureProvides molecular formula, not atomic coordinates
Key Advantage Unambiguous determination of 3D structure[5][6]Provides information on dynamics in solution[11][17]High sensitivity and accuracy for molecular formula
Key Limitation Requires a single crystal of sufficient quality and size[6][10]Can be complex to interpret for large molecules, less definitive for 3D structure than XRD[17]Provides limited information on stereochemistry and connectivity

Experimental Protocol: X-ray Crystallographic Validation of 5-Cyclopropyl-1-methyl-1H-indole

The following is a detailed, step-by-step methodology for the structural validation of 5-Cyclopropyl-1-methyl-1H-indole using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Rationale: To obtain a single crystal of sufficient size and quality for diffraction.
  • Procedure: Dissolve approximately 10-20 mg of purified 5-Cyclopropyl-1-methyl-1H-indole in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like hexane/ethyl acetate). Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment. Alternatively, use vapor diffusion by placing the vial containing the sample solution inside a larger sealed container with a more volatile anti-solvent.

2. Crystal Mounting and Data Collection:

  • Rationale: To mount the crystal on the diffractometer and collect the diffraction data at a low temperature to minimize thermal motion.
  • Procedure: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop using a small amount of paratone oil.[8] Place the mounted crystal on the goniometer head of the single-crystal X-ray diffractometer.[8] Cool the crystal to 100 K using a cryostream.[4] Collect a series of diffraction images by rotating the crystal in the X-ray beam (Mo-Kα radiation, λ = 0.71073 Å).

3. Data Processing and Structure Solution:

  • Rationale: To integrate the raw diffraction data and solve the "phase problem" to obtain an initial structural model.
  • Procedure: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Determine the unit cell parameters and the crystal system. Solve the crystal structure using direct methods, which are computational algorithms that can determine the phases of the diffracted X-rays.[18]

4. Structure Refinement and Validation:

  • Rationale: To refine the initial structural model to best fit the experimental data and to validate the final structure.
  • Procedure: Refine the atomic positions and thermal displacement parameters against the experimental diffraction data using a least-squares minimization algorithm. Locate and add hydrogen atoms to the model.[9] The quality of the final model is assessed by the R-factor, goodness-of-fit, and the residual electron density map.[9]

Visualizing the Process

Figure 2: A step-by-step workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Conclusion

The structural validation of a novel chemical entity such as 5-Cyclopropyl-1-methyl-1H-indole is a critical step in the drug discovery pipeline. While techniques like NMR and mass spectrometry provide essential and complementary information regarding connectivity and molecular formula, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms.[5][6] A comprehensive approach that leverages the strengths of each of these techniques ensures the highest level of scientific rigor and provides a solid foundation for subsequent structure-activity relationship studies and lead optimization efforts.

References

  • School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Ibragimov, B., Sereda, S., & Gurbanov, A. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1478–1484. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Wogan, T. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1799–1809. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. [Link]

  • Fiuza, S. M., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5897. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082–2089. [Link]

  • ResearchGate. X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. [Link]

  • Zhou, F., et al. (2023). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 25(40), 7358–7363. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(16), 2572–2585. [Link]

  • Newton, A. S., et al. (2021). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Journal of Medicinal Chemistry, 64(1), 743–757. [Link]

  • Krivoshey, A. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1480. [Link]

  • Li, X., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723–728. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • ResearchGate. Structure of 5i, as determined by single X-ray diffraction crystallography (ellipsoids at the 30% probability level). [Link]

  • Alghamdi, S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 859-869. [Link]

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Comparative

comparative analysis of different synthetic routes to 5-substituted indoles

Executive Summary The indole nucleus is a privileged scaffold in drug discovery, forming the structural foundation for thousands of natural products and synthetic therapeutics (e.g., sumatriptan, indomethacin). Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a privileged scaffold in drug discovery, forming the structural foundation for thousands of natural products and synthetic therapeutics (e.g., sumatriptan, indomethacin). Within this chemical space, 5-substituted indoles are particularly critical due to their enhanced binding affinities in serotonin receptor targeting and kinase inhibition.

For researchers and drug development professionals, selecting the optimal synthetic route is a balance of regiochemical control, functional group tolerance, and scalability. This guide objectively compares the three most prominent methodologies for synthesizing 5-substituted indoles: the Fischer Indole Synthesis , the Leimgruber-Batcho Synthesis , and the Larock Heteroannulation .

Mechanistic Causality & Route Selection

The decision of which synthetic pathway to employ should never be arbitrary; it must be dictated by the target molecule's substitution pattern and the chemical stability of the 5-position substituent.

RouteSelection Start Target: 5-Substituted Indole Q1 Are C2/C3 substituents required? Start->Q1 Larock Larock Heteroannulation (Pd-catalyzed) Q1->Larock Yes (Complex 2,3,5-trisubstituted) Q2 Is the 5-substituent acid-sensitive? Q1->Q2 No (Unsubstituted at C2/C3) LB Leimgruber-Batcho (Mild reduction) Q2->LB Yes (e.g., acetals, basic amines) Fischer Fischer Indole Synthesis (Acid-catalyzed) Q2->Fischer No (Robust substituents)

Decision matrix for selecting the optimal synthetic route for 5-substituted indoles.

In-Depth Route Comparison

Fischer Indole Synthesis (The Classical Approach)

The1[1] remains a staple for scalable manufacturing. It involves the acid-catalyzed[3,3]-sigmatropic rearrangement of an arylhydrazone.

  • Causality of Regioselectivity: The rearrangement of the enamine tautomer is the rate-determining and regiochemistry-defining step. When starting with a 4-substituted phenylhydrazine, the rearrangement is directed exclusively to the two equivalent unsubstituted ortho positions (C2 and C6 of the phenyl ring). This inherent symmetry guarantees a single 5-substituted indole product, avoiding the challenging regiochemical mixtures often seen when cyclizing 3-substituted phenylhydrazines.

  • Limitations: The requirement for harsh acidic conditions (e.g., PPA, ZnCl₂, or TsOH) often degrades acid-sensitive functional groups (like acetals or Boc-protected amines) at the 5-position.

Leimgruber-Batcho Synthesis (The Gold Standard for C2/C3-Unsubstituted Targets)

For 5-substituted indoles lacking C2/C3 substituents, the 2[2] is unparalleled in efficiency.

  • Causality of Enamine Formation: The electron-withdrawing nitro group drastically increases the CH acidity of the ortho-methyl protons on the 2-nitrotoluene precursor. This thermodynamic activation allows for efficient condensation with electrophilic N,N-dimethylformamide dimethyl acetal (DMF-DMA). The addition of pyrrolidine acts as a nucleophilic catalyst, transaminating the DMF-DMA to form a highly reactive intermediate[3].

  • Causality in Reduction: The subsequent reductive cyclization is modular, but causality dictates the choice of reductant. Catalytic hydrogenation (Pd/C, H₂) will cause catastrophic dehalogenation of 5-haloindoles. Therefore, chemical reductants like Fe/AcOH or Raney Nickel must be explicitly chosen to preserve halogen substituents.

Larock Heteroannulation (The Precision Tool)

The 4[4] utilizes palladium-catalyzed cross-coupling between an ortho-iodoaniline and an internal alkyne.

  • Causality of Regioselectivity: Following the oxidative addition of Pd(0) into the C-I bond, the regioselectivity of the carbopalladation step is strictly governed by sterics. The more sterically demanding group of the internal alkyne positions itself adjacent to the forming C-C bond (C2 of the indole) to minimize steric clash with the bulky palladium complex. This allows for highly predictable 2,3-disubstitution patterns on the resulting 5-substituted indole.

Mechanisms cluster_LB Leimgruber-Batcho Pathway cluster_Larock Larock Heteroannulation LB_A 4-Substituted 2-Nitrotoluene LB_B Enamine Intermediate LB_A->LB_B DMF-DMA Pyrrolidine LB_C 5-Substituted Indole (C2/C3 Unsubstituted) LB_B->LB_C Reduction (Fe/AcOH or Pd/C) LK_A 4-Substituted 2-Iodoaniline LK_B Palladacycle Intermediate LK_A->LK_B Pd(OAc)2 Base LK_C 2,3,5-Trisubstituted Indole LK_B->LK_C Internal Alkyne Reductive Elimination

Mechanistic workflows for Leimgruber-Batcho and Larock indole syntheses.

Quantitative Performance Matrix

Synthetic RoutePrimary PrecursorC2/C3 Substitution CapabilityTypical YieldsFunctional Group ToleranceKey Limitation
Fischer 4-Substituted phenylhydrazine + ketoneDependent on ketone (often symmetric)40–75%Low (Acid-sensitive groups degrade)Requires harsh acidic conditions
Leimgruber-Batcho 4-Substituted 2-nitrotolueneUnsubstituted (C2/C3 are bare)70–90%High (Requires tailored reductant)Limited to C2/C3 unsubstituted targets
Larock 4-Substituted 2-iodoaniline + internal alkyneHighly customizable (alkyne-dependent)60–85%Very HighHigh cost of Pd catalysts and precursors

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Synthesis of 5-Bromoindole via Leimgruber-Batcho

This protocol utilizes Fe/AcOH to prevent the debromination that would occur under standard Pd/C hydrogenation.

Step 1: Enamine Formation

  • Charge a flame-dried flask with 4-bromo-2-nitrotoluene (10.0 mmol) and anhydrous DMF (15 mL).

  • Add DMF-DMA (15.0 mmol) and pyrrolidine (1.0 mmol, 10 mol%).

  • Heat the mixture to 110 °C under nitrogen for 3 hours.

  • Validation Checkpoint: The reaction mixture will shift to a deep red/purple color, indicating enamine formation. Complete consumption of the starting material must be verified by TLC (Hexane/EtOAc 4:1) before proceeding, as unreacted nitrotoluene will contaminate the final indole.

Step 2: Reductive Cyclization

  • Concentrate the crude enamine under reduced pressure to remove excess DMF-DMA.

  • Dissolve the residue in glacial acetic acid (30 mL) and heat to 70 °C.

  • Add iron powder (50.0 mmol) portion-wise over 30 minutes to control the exothermic reduction. Stir for an additional 2 hours at 80 °C.

  • Filter the mixture hot through a pad of Celite, washing with ethyl acetate. Neutralize the filtrate with sat. NaHCO₃, extract, and dry over MgSO₄.

  • Validation Checkpoint: The purified indole product will fluoresce under UV 254 nm and stain blue/purple with Ehrlich's reagent. ¹H NMR must show the characteristic pyrrole doublet at ~6.5 ppm (C3-H).

Protocol B: Synthesis of 2,3-Diphenyl-5-methoxyindole via Larock Annulation

This protocol demonstrates the synthesis of a highly substituted indole core.

  • Charge a Schlenk tube with 4-methoxy-2-iodoaniline (5.0 mmol), diphenylacetylene (7.5 mmol), Pd(OAc)₂ (0.25 mmol, 5 mol%), Na₂CO₃ (10.0 mmol), and LiCl (5.0 mmol).

  • Evacuate and backfill the tube with nitrogen (3 cycles).

  • Add anhydrous DMF (20 mL) and heat the sealed tube to 100 °C for 12 hours.

  • Validation Checkpoint: The success of the oxidative addition is visually indicated by the dissolution of the Pd catalyst and a color change to deep yellow/orange.

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexane/EtOAc).

  • Validation Checkpoint: Post-reaction, ¹H NMR validation must confirm the disappearance of the aniline NH₂ protons (~4.0 ppm) and the appearance of the indole NH proton (>8.0 ppm).

References

  • The Benzyne Fischer-Indole Reaction Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Dearomatization Strategy and Palladium-Catalyzed Domino Reaction: Construction of Azepino[5,4,3-cd]indoles from 2-Alkynylanilines Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of 4,7-Difunctionalized Indoles via Imino Exchange and Sulfinyl Migration Organic Letters (ACS Publications) URL:[Link]

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Validation

A Comparative Guide to the Biological Activity of 5-Cyclopropyl-1-methyl-1H-indole Analogs as Cannabinoid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of 5-Cyclopropyl-1-methyl-1H-indole analogs, with a particular focus on their interaction with the cannabinoid receptors, CB1 and CB2. As key components of the endocannabinoid system, these G protein-coupled receptors (GPCRs) are implicated in a wide array of physiological processes and represent significant therapeutic targets for various pathologies.[3][4]

The introduction of a cyclopropyl group at the 5-position of the indole ring, combined with N1-methylation, confers unique conformational and electronic properties to the molecule. These modifications can profoundly influence receptor binding affinity, selectivity, and functional activity. This guide will dissect these structure-activity relationships (SAR), offering a valuable resource for the rational design of novel cannabinoid receptor modulators.

Comparative Analysis of Biological Activity

The biological activity of indole analogs is critically dependent on the nature and position of substituents on the indole core. The following table summarizes the in vitro activity of a series of indole analogs at human CB1 and CB2 receptors, highlighting the impact of modifications at the 5-position and other key locations.

Compound ID5-SubstituentN1-SubstituentC3-Acyl GrouphCB1 Ki (nM)hCB2 Ki (nM)hCB2 EC50 (nM)hCB2 % EfficacyReference
Analog A CyclopropylMethylTetramethylcyclopropyl>10001.53.095Fictionalized Data for Illustration
Analog B HydrogenMethylTetramethylcyclopropyl8505.28.198Fictionalized Data for Illustration
Analog C MethoxyMethylTetramethylcyclopropyl6503.86.592Fictionalized Data for Illustration
Analog D CyclopropylPentylTetramethylcyclopropyl2500.81.2105Fictionalized Data for Illustration
Analog E CyclopropylMethylAdamantyl>10002.14.590Fictionalized Data for Illustration

Note: The data presented in this table is a representative compilation based on trends observed in the literature and is intended for illustrative and comparative purposes. Actual values may vary based on specific experimental conditions.

From this comparative data, several key SAR insights emerge:

  • The 5-Cyclopropyl Moiety: The introduction of a cyclopropyl group at the 5-position (Analog A vs. Analog B) can enhance selectivity for the CB2 receptor. This is likely due to the unique spatial and electronic properties of the cyclopropyl ring, which may favor interactions within the CB2 binding pocket.

  • N1-Substitution: The substituent at the N1 position of the indole ring plays a crucial role in determining affinity and potency.[3][5] A longer alkyl chain, such as a pentyl group (Analog D), can increase affinity for both CB1 and CB2 receptors compared to a methyl group (Analog A).

  • C3-Acyl Group: The bulky, lipophilic group at the C3 position is a critical determinant of cannabinoid receptor activity. Both tetramethylcyclopropyl and adamantyl groups (Analog A vs. Analog E) can confer high affinity for the CB2 receptor.[4]

  • 5-Position Substitution: Comparison of analogs with different substituents at the 5-position (Analogs A, B, and C) reveals that while a hydrogen or a methoxy group can be tolerated, the cyclopropyl group appears to offer a favorable balance of potency and selectivity.[6]

Experimental Protocols: Unveiling Biological Activity

The characterization of 5-Cyclopropyl-1-methyl-1H-indole analogs necessitates a suite of robust in vitro assays to determine their binding affinity, functional activity, and selectivity for cannabinoid receptors.

Radioligand Binding Assay for Cannabinoid Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK-293 cells stably expressing either the human CB1 or CB2 receptor.

  • Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Incubation: The reaction is incubated at 30°C for 90 minutes to allow for binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to act as an agonist or inverse agonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: CHO-K1 cells co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.

  • Forskolin Stimulation: Cells are stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.

  • Compound Treatment: Cells are then treated with varying concentrations of the test compound.

  • cAMP Measurement: Agonist activation of the Gi-coupled cannabinoid receptors will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This change is detected using a luminescent or fluorescent cAMP detection kit.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal efficacy (%Emax).

Visualizing the Molecular Landscape

To better understand the mechanisms of action, it is crucial to visualize the signaling pathways and experimental workflows involved.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for cannabinoid receptors upon agonist binding.

Cannabinoid Receptor Signaling cluster_membrane Plasma Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Indole Analog (Agonist) Agonist->CB_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines the key steps in evaluating the biological activity of novel indole analogs.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5-Cyclopropyl-1-methyl-1H-indole Analogs Purification Purification & Structural Verification Synthesis->Purification Binding Radioligand Binding (CB1 & CB2) Purification->Binding Functional Functional Assays (e.g., cAMP) Purification->Functional Data Determine Ki, EC50, Efficacy Binding->Data Functional->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for synthesis, in vitro evaluation, and SAR analysis of indole analogs.

Conclusion

The exploration of 5-Cyclopropyl-1-methyl-1H-indole analogs represents a promising avenue for the development of novel and selective cannabinoid receptor modulators. The unique structural features of these compounds offer a fine-tunable platform for optimizing pharmacological properties. The comparative analysis and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this field, enabling the informed design and evaluation of the next generation of indole-based therapeutics. The continued investigation into the structure-activity relationships of this chemical series holds significant potential for uncovering new therapeutic agents with improved efficacy and safety profiles.

References

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (n.d.). KoreaScience. Retrieved March 28, 2026, from [Link]

  • Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB 1 in vitro and in silico dynamics. (2025, November 3). Acta Pharmacologica Sinica. Retrieved March 28, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Cell Biology. Retrieved March 28, 2026, from [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (n.d.). Journal of Pharmacology and Experimental Therapeutics. Retrieved March 28, 2026, from [Link]

  • Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. (2016, May 17). Forensic Toxicology. Retrieved March 28, 2026, from [Link]

  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. (1993, November). Molecular Pharmacology. Retrieved March 28, 2026, from [Link]

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2024, July 1). Biomolecules and Therapeutics. Retrieved March 28, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PubMed. Retrieved March 28, 2026, from [Link]

  • A brief review of the biological potential of indole derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central. Retrieved March 28, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. Retrieved March 28, 2026, from [Link]

  • Functional assays for screening GPCR targets. (2005, October 28). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PubMed Central. Retrieved March 28, 2026, from [Link]

  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Functional assays for screening GPCR targets. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024, June 23). Natural Resources for Human Health. Retrieved March 28, 2026, from [Link]

  • Synthesis andPreclinical Evaluation of Fluorinated5-Azaindoles as CB2 PET Radioligands. (2023, August 16). The University of Sydney. Retrieved March 28, 2026, from [Link]

  • Indole: A Promising Scaffold For Biological Activity. (n.d.). International Journal of Current Science Publication. Retrieved March 28, 2026, from [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (2022, September 12). Impact Factor. Retrieved March 28, 2026, from [Link]

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Comparative

structure-activity relationship (SAR) of 5-cyclopropyl-indole derivatives

A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[1] The introduction of a cyclopropyl group at the 5-position of the indole ring has emerged as a particularly fruitful strategy in the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-cyclopropyl-indole derivatives, with a primary focus on their well-established role as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and their emerging potential as kinase inhibitors.

I. The 5-Cyclopropyl-Indole Core: A Gateway to Potent HIV-1 NNRTIs

The discovery of indole-based compounds as potent NNRTIs has been a significant advancement in anti-HIV therapy.[2] The 5-cyclopropyl-indole scaffold, in particular, has been shown to effectively occupy the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT).[2] The cyclopropyl group, being a small, rigid, and lipophilic moiety, fits snugly into a hydrophobic pocket within the NNIBP, contributing significantly to the binding affinity.[2]

A. Key Structural Features and their Impact on Anti-HIV Activity

The SAR of 5-cyclopropyl-indole derivatives as NNRTIs is well-defined, with specific substitutions at various positions of the indole ring playing a crucial role in modulating potency and resistance profiles.

1. Substitutions at the Indole N1-Position: The N1-position of the indole ring is critical for establishing hydrogen bonding interactions with the main chain of Lys101 in the NNIBP.[2] Typically, this position remains unsubstituted to act as a hydrogen bond donor.

2. Modifications at the C2-Position: The C2-position is a key point for introducing substituents that can interact with the solvent-exposed region of the NNIBP. Small, hydrogen bond accepting groups are generally favored.

  • Carboxamides: An amide group at this position can act as a hydrogen bond acceptor, further anchoring the molecule in the binding pocket.

  • Esters: While esters have been explored, they generally exhibit lower potency compared to the corresponding amides, suggesting the importance of the N-H group of the amide for optimal interactions.[2]

3. The Crucial Role of the C3-Substituent: The C3-position offers a vector for extending into the hydrophobic "western" wing of the NNIBP, where interactions with aromatic residues like Tyr181 and Tyr188 are possible.

  • Aromatic Rings: The introduction of a phenyl or other aromatic groups at C3 can lead to favorable π-π stacking interactions with Tyr181 and Tyr188, significantly enhancing potency.

  • Sulfonyl Groups: Phenylsulfonyl groups at this position have been shown to be highly effective, with the sulfonyl oxygen atoms potentially forming additional interactions.[2]

4. The 5-Cyclopropyl Group and its Analogs: The 5-cyclopropyl group is a key determinant of activity, fitting into a small hydrophobic pocket near Val179.[2]

  • Stereochemistry: The orientation of the cyclopropyl group can influence binding.

  • Analogs: Replacement of the cyclopropyl group with other small, lipophilic groups can be tolerated, but often leads to a decrease in potency, highlighting the optimal fit of the cyclopropyl moiety.

B. Comparative Performance Against Wild-Type and Resistant HIV-1 Strains

A significant challenge in NNRTI development is the emergence of drug-resistant viral strains.[3] The 5-cyclopropyl-indole scaffold has shown promise in this regard, with certain derivatives retaining activity against common NNRTI-resistant mutations such as K103N and Y181C.[4]

CompoundR1 (C2-Position)R2 (C3-Position)R3 (C5-Position)HIV-1 WT (IC50, µM)K103N (IC50, µM)Y181C (IC50, µM)Reference
1 -CONH2-SO2Ph-Cyclopropyl0.065>10>10[2]
2 -COOEt-SO2Ph-Cyclopropyl28.5NDND[2]
3 -CONH2-Ph-Cyclopropyl0.069NDND[2]
Nevirapine ---0.087>100>100[2]
Efavirenz ---0.0030.030.03[4]

ND: Not Determined

The data clearly indicates that the amide at C2 is superior to the ester. Furthermore, while potent against wild-type HIV-1, the initial 5-cyclopropyl-indole derivatives showed a significant loss of activity against resistant strains, a common challenge for many NNRTIs.[4] More recent efforts have focused on modifying the C3-substituent to improve the resistance profile.[4]

C. Comparison with Other NNRTI Scaffolds

The 5-cyclopropyl-indole scaffold holds its own when compared to other established NNRTI classes.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Drugs
DAPY (Diarylpyrimidine) Flexible "wings" that can adapt to mutationsHigh potency against resistant strainsComplex synthesisEtravirine, Rilpivirine
Benzoxazinone Rigid tricyclic systemHigh potency, good CNS penetrationPotential for CNS side effectsEfavirenz
Pyridinone Simple heterocyclic coreFavorable safety profileGenerally lower potency against resistant strainsNevirapine
5-Cyclopropyl-Indole Rigid core with flexible substitution pointsHigh potency against WT HIV-1, relatively simple synthesisCan be susceptible to resistance mutations(Investigational)

The flexibility of the DAPY scaffold allows it to better accommodate mutations in the NNIBP, leading to a superior resistance profile compared to more rigid scaffolds like the benzoxazinones and pyridinones.[3] The 5-cyclopropyl-indole scaffold, while showing high initial potency, shares the challenge of resistance with the earlier generation NNRTIs. Future design efforts should focus on incorporating elements of flexibility to improve activity against resistant strains.

II. Emerging Potential: 5-Cyclopropyl-Indoles as Kinase Inhibitors

The indole scaffold is also a well-recognized pharmacophore in the development of kinase inhibitors.[5] While the SAR of 5-cyclopropyl-indole derivatives in this area is less mature compared to their NNRTI counterparts, preliminary studies suggest their potential as inhibitors of key kinases involved in cancer and other diseases, such as VEGFR-2.

A. Targeting VEGFR-2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6]

CompoundR1 (Indole Position)R2 (Indole Position)VEGFR-2 IC50 (nM)Reference
Indole-carboxamide 1 -CONH-aryl (C2)-H (C3)1.10[6]
Indole-carboxamide 2 -CONH-aryl (C2)-CH=CH-OMe (C3)>100[6]
Sunitinib --1.2[1]
Sorafenib --90[1]

While specific data for 5-cyclopropyl-indole derivatives as VEGFR-2 inhibitors is limited in the public domain, the broader class of indole-carboxamides has shown significant promise.[6] The data suggests that substitution at the C3 position can have a dramatic effect on activity, with even small changes leading to a significant loss of potency. This highlights the need for careful optimization of this position to achieve potent and selective VEGFR-2 inhibition.

B. Comparative Landscape of Kinase Inhibitor Scaffolds

The field of kinase inhibitors is dominated by a variety of heterocyclic scaffolds.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Drugs
Quinazoline Bicyclic system, mimics the adenine part of ATPWell-established scaffold, potent inhibitorsCan have off-target effectsGefitinib, Erlotinib
Pyrimidine Simple, versatile coreGood drug-like propertiesCan be metabolically labileImatinib
Indolinone Fused bicyclic systemPotent and selective inhibitorsCan have solubility issuesSunitinib
Indole Versatile scaffold, can be readily modifiedBroad target applicabilitySAR can be complex(Various in development)

The indole scaffold offers a high degree of synthetic tractability and the potential to target a wide range of kinases.[5] The addition of a 5-cyclopropyl group could provide a valuable tool for enhancing potency and modulating selectivity against specific kinase targets.

III. Experimental Protocols

A. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol describes a common method for assessing the inhibitory activity of compounds against HIV-1 RT.

Principle: This assay is an enzyme-linked immunosorbent assay (ELISA) that measures the amount of digoxigenin (DIG)-labeled DNA synthesized by HIV-1 RT. The biotinylated DNA product is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP activity is then quantified by a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with streptavidin and block non-specific binding sites.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, a mixture of dNTPs including biotin-dUTP and DIG-dUTP, and the reaction buffer.

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO and then diluted in buffer) to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add a solution of recombinant HIV-1 RT to all wells except the negative controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.

  • Capture of DNA Product: Transfer the reaction mixtures to the streptavidin-coated plate and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add an HRP-conjugated anti-DIG antibody to each well and incubate.

  • Washing: Repeat the washing steps.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with an appropriate stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

HIV_RT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reagents (Template, Primer, dNTPs) D Combine Reagents, Compounds, and Enzyme in Microplate A->D B Prepare Test Compounds (Serial Dilutions) B->D C Prepare HIV-1 RT C->D E Incubate at 37°C D->E F Transfer to Streptavidin Plate E->F G Add Anti-DIG-HRP F->G H Add Substrate G->H I Read Absorbance H->I

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

B. VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method for determining the inhibitory effect of compounds on VEGFR-2 kinase activity.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. The remaining ATP is quantified using a luciferase-based reagent that produces a luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 substrate (e.g., a poly-Glu-Tyr peptide).

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a white 96-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase and Substrate Addition: Prepare a master mix containing the kinase buffer, ATP, and substrate. Add this master mix to all wells.

  • Enzyme Addition: Add a solution of recombinant VEGFR-2 kinase to all wells except the negative controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

VEGFR2_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reagents (Buffer, ATP, Substrate) D Combine Reagents, Compounds, and Enzyme in Microplate A->D B Prepare Test Compounds (Serial Dilutions) B->D C Prepare VEGFR-2 Enzyme C->D E Incubate at 30°C D->E F Add ATP Detection Reagent (Luciferase) E->F G Incubate at RT F->G H Read Luminescence G->H

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

IV. Conclusion and Future Directions

The 5-cyclopropyl-indole scaffold has proven to be a valuable starting point for the design of potent bioactive molecules. As HIV-1 NNRTIs, these derivatives exhibit high potency against wild-type virus, and ongoing research is focused on improving their resistance profiles. The exploration of this scaffold as kinase inhibitors is a promising and expanding area of research. Future efforts should focus on:

  • Structure-Based Design: Utilizing crystal structures of target proteins to design derivatives with improved potency and selectivity.

  • Addressing Resistance: For NNRTIs, designing compounds that can accommodate mutations in the NNIBP is paramount.

  • Kinase Selectivity Profiling: For kinase inhibitors, comprehensive screening against a panel of kinases is essential to ensure target selectivity and avoid off-target effects.

  • Optimizing Physicochemical Properties: Ensuring that potent compounds also possess favorable drug-like properties for in vivo efficacy.

By leveraging the insights from SAR studies and employing rational drug design principles, the 5-cyclopropyl-indole scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.

V. References

  • Structure–Activity Relationship Exploration of NNIBP Tolerant Region I Leads to Potent HIV-1 NNRTIs. ACS Publications. (2020). Available at: [Link]

  • Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. Available at: [Link]

  • Müller, R., et al. (2014). Novel indole based NNRTIs with improved potency against wild type and resistant HIV. Bioorganic & Medicinal Chemistry Letters, 24(18), 4376-4380. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. Available at: [Link]

  • De Clercq, E. (2009). Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Journal of Medicinal Chemistry, 52(21), 6387-6403. Available at: [Link]

  • Hassam, M., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 470-475. Available at: [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents. (2014). Journal of Medicinal Chemistry, 57(12), 5289-5309. Available at: [Link]

  • Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. (2013). Current Pharmaceutical Design, 19(34), 6077-6096. Available at: [Link]

  • Müller, R., et al. (2014). Novel Indole Based NNRTIs With Improved Potency Against Wild Type and Resistant HIV. Bioorganic & Medicinal Chemistry Letters, 24(18), 4376-4380. Available at: [Link]

  • FDA-approved and other indole-based VEGFR-2-TK inhibitors (VI–VIII). ResearchGate. (n.d.). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5671. Available at: [Link]

  • QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. (2023). Journal of Cheminformatics, 15(1), 1-13. Available at: [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers in Molecular Biosciences, 9, 848895. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Indo American Journal of Pharmaceutical Sciences, 4(08), 2583-2592. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2605-2623. Available at: [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2023). Molecules, 28(4), 1739. Available at: [Link]

  • Reported IC50 values of the selected inhibitors in nM. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. (2021). Research Journal of Pharmacy and Technology, 14(10), 5533-5537. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2605-2623. Available at: [Link]

  • Comparative Studies of Various NNRTIs in the Active Site of Different HIV-1RT Receptors. (2020). Molbank, 2020(4), M1179. Available at: [Link]

  • Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT6 Receptor Ligands. (2007). Archiv der Pharmazie, 340(10), 528-532. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). Tesi di dottorato. Available at: [Link]

Sources

Comparative

comparing the efficacy of different catalysts for indole synthesis

The Indole Scaffold: A Comparative Guide to Catalytic Efficacy and Mechanistic Design The indole nucleus is a privileged pharmacophore ubiquitous in natural products, CNS therapeutics, and oncology drugs. Historically, t...

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Author: BenchChem Technical Support Team. Date: April 2026

The Indole Scaffold: A Comparative Guide to Catalytic Efficacy and Mechanistic Design

The indole nucleus is a privileged pharmacophore ubiquitous in natural products, CNS therapeutics, and oncology drugs. Historically, the construction of this bicyclic system relied on harsh, thermally demanding conditions. However, the advent of transition-metal catalysis and visible-light photoredox systems has revolutionized indole synthesis, offering unprecedented regiochemical fidelity and functional group tolerance.

As drug development pipelines increasingly demand late-stage functionalization and milder reaction conditions, selecting the optimal catalyst is no longer just a matter of yield—it is a strategic decision balancing atom economy, regioselectivity, and scalability. This guide objectively compares the efficacy of classical Brønsted/Lewis acids, Palladium-based transition metal complexes, and modern Ruthenium/Iridium photocatalysts, providing actionable, self-validating protocols for bench scientists.

Mechanistic Paradigms & Catalyst Selection Logic

The synthesis of indoles generally proceeds via one of three primary mechanistic pathways, each dictated by the choice of catalyst and starting material:

  • Classical Fischer Indolization (Brønsted/Lewis Acids): Utilizes reagents like ZnCl2​ , BF3​⋅OEt2​ , or polyphosphoric acid to drive the [3,3]-sigmatropic rearrangement of aryl hydrazones. While cost-effective, it requires harsh thermal conditions (often >100°C) and suffers from poor regioselectivity when using unsymmetrical ketones.

  • Larock Heteroannulation (Palladium Complexes): Employs Pd(OAc)2​ to couple o-iodoanilines with internal alkynes. This method is the gold standard for regioselective 2,3-disubstituted indole synthesis, operating via a well-defined oxidative addition and migratory insertion cycle [1].

  • Photoredox Fischer Synthesis (Ru/Ir Complexes): Leverages visible-light sensitizers like Ru(bpy)3​Cl2​ to initiate an oxidative quenching cycle. This generates an aminoalkyl radical at ambient temperature (30°C), bypassing the thermal degradation of sensitive substrates [3].

CatalystSelection Start Indole Synthesis Pathway Selection Substrate1 Aryl Hydrazones (Ketone Precursors) Start->Substrate1 Substrate2 o-Iodoanilines + Internal Alkynes Start->Substrate2 Cat1 Brønsted/Lewis Acids (e.g., ZnCl2, BF3) Substrate1->Cat1 Thermal Cat2 Photoredox Catalysts (e.g., Ru(bpy)3Cl2) Substrate1->Cat2 Visible Light Cat3 Palladium Complexes (e.g., Pd(OAc)2 + LiCl) Substrate2->Cat3 Base, Additives Result1 Classical Fischer (Harsh, >100°C) Cat1->Result1 Result2 Milder Fischer (RT, Radical Pathway) Cat2->Result2 Result3 Larock Annulation (High Regioselectivity) Cat3->Result3

Decision matrix for indole synthesis catalyst selection based on substrates.

Quantitative Efficacy Comparison

When evaluating catalysts, researchers must weigh catalyst loading against regiochemical outcomes. The table below synthesizes experimental data across different catalytic systems to guide objective decision-making.

Catalyst SystemReaction TypeLoading (mol %)Temp (°C)Yield (%)RegioselectivityKey Additives / Mechanistic Notes
ZnCl2​ / p-TsOH Classical FischerStoichiometric100–14050–85PoorHigh thermal energy required; limited tolerance for thermolabile groups.
Pd(OAc)2​ Larock Annulation5100–12080–95Excellent1 equiv LiCl is crucial for stabilizing the active Pd(0) species [1].
Pd(acac)2​
  • Ligand
Asymmetric Larock6–1060–80Up to 90ExcellentChiral phosphoramidite ligands yield atroposelective N-N chiral indoles [2].
Ru(bpy)3​Cl2​⋅6H2​O Photoredox Fischer1–53070–85ModerateRequires BrCCl3​ as an oxidant; operates via single-electron transfer [3].
Eosin Y Organophotocatalysis5–102560–80ModerateMetal-free alternative; operates via direct Hydrogen Atom Transfer (HAT) [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail not just the procedural steps, but the underlying physicochemical causality that validates the workflow.

Protocol A: Palladium-Catalyzed Larock Heteroannulation

This protocol utilizes Pd(OAc)2​ to synthesize 2,3-disubstituted indoles with high regiocontrol.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ (5 mol%) and anhydrous LiCl (1.0 equiv) in degassed DMF (0.2 M).

    • Causality & Validation: The Pd(OAc)2​ is reduced in situ to Pd(0). LiCl coordinates to form a chloride-ligated zerovalent palladium species, preventing the precipitation of inactive palladium black. Crucial: Using strictly 1.0 equivalent of LiCl is mandatory; >1 equivalent oversaturates the coordination sphere, significantly retarding the subsequent alkyne ligand exchange [1]. A color shift to a clear, deep yellow/orange validates active catalyst formation.

  • Oxidative Addition: Add the o-iodoaniline derivative (1.0 equiv) and Na2​CO3​ (3.0 equiv).

    • Causality: Na2​CO3​ acts as a mild base to neutralize the HI byproduct generated during the final reductive elimination step, preventing the acid-catalyzed degradation of the product.

  • Migratory Insertion & Cyclization: Add the internal alkyne (2.0 equiv). Heat the mixture to 100°C for 12 hours.

    • Causality: The alkyne undergoes regioselective syn-insertion into the arylpalladium bond. The regioselectivity is sterically driven: the bulkier substituent of the alkyne will orient itself adjacent to the forming C-C bond (the C2 position of the indole) to minimize steric clash with the bulky palladium center [1].

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Purify via silica gel chromatography.

LarockMechanism Pd0 Pd(0) Active Species (Chloride-ligated) OxAdd Oxidative Addition (o-Iodoaniline) Pd0->OxAdd Coord Alkyne Coordination & Ligand Exchange OxAdd->Coord MigIns Regioselective Syn-Insertion Coord->MigIns CNBond C-N Bond Formation (Halide Displacement) MigIns->CNBond RedElim Reductive Elimination (Indole Product) CNBond->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Palladium-catalyzed Larock heteroannulation.

Protocol B: Visible-Light Photoredox Fischer Indolization

This protocol utilizes Ru(bpy)3​Cl2​ to achieve indolization at near-ambient temperatures, ideal for complex, late-stage intermediates.

  • Reaction Assembly: In a transparent borosilicate vial, dissolve the N,N-diarylhydrazone substrate (1.0 equiv) in isopropyl alcohol (i-PrOH, 0.1 M). Add Ru(bpy)3​Cl2​⋅6H2​O (2 mol%) and BrCCl3​ (2.0 equiv).

    • Causality & Validation: Ru(bpy)3​Cl2​ acts as the visible-light sensitizer due to its strong Metal-to-Ligand Charge Transfer (MLCT) absorption. BrCCl3​ serves as the terminal oxidant. Without BrCCl3​ , the excited ∗Ru(II) cannot be quenched to the highly oxidizing Ru(III) species required to activate the hydrazone [3].

  • Irradiation: Degas the mixture via sparging with argon for 10 minutes. Seal the vial and irradiate with blue LEDs ( λmax​ = 456 nm) at 30°C for 4 hours.

    • Causality: The photon energy drives the Single-Electron Transfer (SET), generating an aminoalkyl radical. This circumvents the high activation energy barrier typically overcome by heating to 140°C in classical methods. Complete consumption of the starting material via TLC validates the efficiency of the oxidative quenching cycle.

  • Isolation: Concentrate the mixture in vacuo and purify directly via flash chromatography.

Conclusion

The selection of a catalyst for indole synthesis is dictated by the structural complexity of the target molecule. For simple, robust substrates, classical Brønsted/Lewis acids remain economically viable. However, for complex pharmaceutical intermediates requiring strict regiocontrol, Palladium-catalyzed Larock annulation remains unparalleled. Conversely, when dealing with highly functionalized, thermolabile molecules, the mild, radical-driven pathways enabled by Ruthenium or Iridium photoredox catalysts offer a superior, modern alternative.

References

  • Larock, R. C.; Yum, E. K. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes." Journal of the American Chemical Society, 1991. URL:[Link]

  • Zhang, Y. et al. "Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles." Science Advances, 2022. URL:[Link]

  • MacMillan, D. W. C. et al. "Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis." Journal of the American Chemical Society, 2024. URL:[Link]

Validation

A Researcher's Guide to Investigating the Cross-Reactivity of 5-Cyclopropyl-1-methyl-1H-indole

For the researcher embarking on the characterization of novel chemical entities, understanding the potential for off-target interactions is as critical as confirming on-target potency. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher embarking on the characterization of novel chemical entities, understanding the potential for off-target interactions is as critical as confirming on-target potency. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of 5-Cyclopropyl-1-methyl-1H-indole, a molecule of interest due to the prevalence of the indole and cyclopropyl moieties in pharmacologically active compounds. While specific binding data for this exact molecule is not extensively published, this guide will equip you with the rationale and detailed protocols to generate a robust cross-reactivity profile. We will draw upon the known activities of structurally related compounds to inform our investigative strategy.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of neurotransmitters like serotonin and melatonin, and is found in drugs targeting a wide array of receptors.[1] The addition of a cyclopropyl group can enhance metabolic stability, improve potency, and influence receptor selectivity.[2] It is this combination of a versatile core and a modulating substituent that makes a thorough investigation of the cross-reactivity of 5-Cyclopropyl-1-methyl-1H-indole essential.

Part 1: Defining the Investigative Landscape: Potential Receptor Families of Interest

Based on the structural motifs of 5-Cyclopropyl-1-methyl-1H-indole, a primary screen should encompass receptors known to interact with indole-containing ligands. Our initial focus will be on:

  • Serotonin (5-HT) Receptors: The structural similarity of the indole core to serotonin makes the 5-HT receptor family a primary candidate for potential interactions. Various indole derivatives have been shown to have activity at 5-HT receptors.[3]

  • Dopamine (D) Receptors: Certain indole-containing compounds, particularly those with specific linker and substituent patterns, have demonstrated affinity for dopamine receptors. For instance, bivalent ligands incorporating a trans-cyclopropylmethyl linker have shown selectivity for the D3 receptor.[4]

  • Aryl Hydrocarbon Receptor (AhR): Methylindoles have been identified as both agonists and antagonists of the human Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in cellular metabolism and immune responses.[5]

  • Nuclear Receptors: While less common, some complex indole-containing molecules have been shown to target nuclear receptors. A notable example is LY2562175, a potent and selective Farnesoid X Receptor (FXR) agonist which contains a 1-methyl-1H-indole core.[6]

Part 2: Experimental Strategy for Determining Cross-Reactivity

A tiered approach is recommended, beginning with broad screening and progressing to more focused functional and mechanistic assays for any identified "hits."

Tier 1: Broad Receptor Profiling via Radioligand Binding Assays

The initial step is to perform a broad screen against a panel of receptors. This is most efficiently achieved using competitive radioligand binding assays. The principle of this assay is to measure the ability of the test compound (5-Cyclopropyl-1-methyl-1H-indole) to displace a known high-affinity radiolabeled ligand from its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Utilize commercially available membrane preparations from cell lines recombinantly expressing the target receptors or prepare membranes from tissues known to express the receptor endogenously.

    • Quantify the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd for the receptor), and a range of concentrations of the test compound (5-Cyclopropyl-1-methyl-1H-indole).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled ligand).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The incubation time should be determined empirically for each receptor-ligand pair.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data Template for Radioligand Binding Screen

Receptor TargetRadioligand UsedKd of Radioligand (nM)Calculated Ki of 5-Cyclopropyl-1-methyl-1H-indole (µM)
5-HT1A[3H]-8-OH-DPAT0.8Experimental Value
5-HT2A[3H]-Ketanserin1.2Experimental Value
D2[3H]-Spiperone0.1Experimental Value
D3[3H]-Spiperone0.3Experimental Value
AhR[3H]-TCDD0.2Experimental Value
FXR[3H]-Chenodeoxycholic acid5.0Experimental Value

This table should be populated with the experimentally determined values.

Diagram 1: Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Receptor_Prep Receptor Membrane Preparation Assay_Plate Combine Receptor, Radioligand, and Test Compound in 96-well Plate Receptor_Prep->Assay_Plate Compound_Prep Serial Dilution of 5-Cyclopropyl-1-methyl-1H-indole Compound_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Generate Dose-Response Curve (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calc

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Tier 2: Functional Assays to Determine Mechanism of Action

Any significant binding interactions (typically Ki < 10 µM) identified in Tier 1 should be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at that receptor. The choice of assay depends on the signaling pathway of the receptor.

For G-Protein Coupled Receptors (GPCRs) such as 5-HT and Dopamine Receptors:

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET).

  • Calcium Flux Assays: For Gq-coupled receptors, mobilization of intracellular calcium (Ca2+) can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.

  • Inositol Phosphate (IP) Accumulation Assays: As an alternative for Gq-coupled receptors, the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, can be measured.[7]

Experimental Protocol: cAMP HTRF Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Culture a cell line stably expressing the receptor of interest.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • For agonist testing, add varying concentrations of 5-Cyclopropyl-1-methyl-1H-indole.

    • For antagonist testing, pre-incubate the cells with varying concentrations of 5-Cyclopropyl-1-methyl-1H-indole before adding a known agonist at its EC50 concentration.

  • Lysis and Detection: After incubation, lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Signal Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

For Nuclear Receptors like FXR:

  • Reporter Gene Assays: These assays measure the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to that receptor.

Diagram 2: GPCR Signaling Pathways and Assay Readouts

G cluster_GPCR GPCR Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Ligand Ligand (e.g., 5-Cyclopropyl-1-methyl-1H-indole) GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq AC_Gs Adenylyl Cyclase Gs->AC_Gs + cAMP cAMP AC_Gs->cAMP cAMP_Assay cAMP Assay (HTRF, BRET) cAMP->cAMP_Assay AC_Gi Adenylyl Cyclase Gi->AC_Gi - cAMP_inhibit cAMP AC_Gi->cAMP_inhibit cAMP_Assay_Gi cAMP Assay (HTRF, BRET) cAMP_inhibit->cAMP_Assay_Gi PLC Phospholipase C Gq->PLC + PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca2 Ca2+ IP3->Ca2 IP1_Assay IP1 Accumulation Assay IP3->IP1_Assay metabolizes to IP1 Ca_Assay Calcium Flux Assay Ca2->Ca_Assay

Caption: Simplified GPCR signaling pathways and corresponding functional assay readouts.

Part 3: Interpreting the Data and Next Steps

The data generated from these assays will provide a comprehensive profile of the cross-reactivity of 5-Cyclopropyl-1-methyl-1H-indole.

Table 2: Template for Summarizing Functional Activity

Receptor HitAssay TypeAgonist EC50 (µM)Antagonist Kb (µM)Efficacy (% of control agonist)
e.g., 5-HT2ACalcium FluxExperimental ValueExperimental ValueExperimental Value
e.g., D3cAMP AssayExperimental ValueExperimental ValueExperimental Value

This table should be populated with the experimentally determined values.

A "clean" compound will show high potency and selectivity for its intended target with minimal or no activity at other receptors in the panel. If significant off-target activity is observed, further investigation into the structure-activity relationship (SAR) may be necessary to mitigate these effects. This could involve synthesizing and testing analogs of 5-Cyclopropyl-1-methyl-1H-indole to identify which structural features contribute to the off-target binding.

By following this structured, evidence-based approach, researchers can confidently characterize the receptor cross-reactivity profile of 5-Cyclopropyl-1-methyl-1H-indole, providing crucial insights for its potential development as a pharmacological tool or therapeutic agent.

References

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC. [Link]

  • Biomedical Importance of Indoles. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PMC. [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 5-Cyclopropyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds like 5-Cyclopropyl-1-methyl-1H-indole, a molecule with potential applications in medicinal chemistry, ensuring its purity is paramount to the validity of any subsequent biological and pharmacological evaluation.[1][2][3] Impurities, even in trace amounts, can lead to erroneous experimental results, misleading structure-activity relationships, and potential toxicity.[4]

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 5-Cyclopropyl-1-methyl-1H-indole. It is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to design a robust and self-validating analytical workflow. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis—each offer a unique lens through which to scrutinize the compound's integrity.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Determination

A single analytical method is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more complete and trustworthy purity profile. For 5-Cyclopropyl-1-methyl-1H-indole, a combination of chromatographic and spectroscopic methods is highly recommended.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleStrengthsLimitationsIdeal for Detecting
HPLC (Reversed-Phase) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5]High resolution, sensitive, quantitative, widely applicable for non-volatile compounds.[1]May not be suitable for highly volatile or thermally labile compounds.Non-volatile organic impurities, isomers, and degradation products.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.[6]Excellent for volatile and semi-volatile compounds, provides structural information of impurities.[7]Requires derivatization for non-volatile compounds, potential for thermal degradation.[8]Residual solvents, volatile starting materials, and by-products.
qNMR Spectroscopy Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[9]Non-destructive, provides structural confirmation and quantification without a reference standard of the analyte, highly accurate.[10][11][12]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4]Molar purity, structural isomers, and non-chromophoric impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then measured.[13]Provides the elemental composition (C, H, N) of the bulk sample, useful for confirming the empirical formula.[14]Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results (typically >95%).[15][16]Inorganic impurities and confirming the overall elemental composition.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of a wide range of organic molecules, including indole derivatives.[1][5] Its versatility and sensitivity make it an ideal first-line method for quantifying the main compound and detecting non-volatile impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

  • Mobile Phase Preparation: A gradient elution is often employed for optimal separation of indole derivatives.[17] A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthesized 5-Cyclopropyl-1-methyl-1H-indole.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Indoles typically have a strong UV absorbance around this wavelength).[5]

    • Gradient Program: A linear gradient from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC Purity Analysis Workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or volatile starting materials.[1][6] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1-2 mg) of 5-Cyclopropyl-1-methyl-1H-indole in a volatile solvent like dichloromethane or ethyl acetate (1 mL).[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify peaks corresponding to impurities. The mass spectrum of each impurity peak can be compared to spectral libraries for identification. Semi-quantification can be achieved by comparing the peak area of the impurity to that of the main compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze_TIC Analyze Total Ion Chromatogram Detect->Analyze_TIC Identify Identify Impurities via MS Library Analyze_TIC->Identify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Standard Weigh_Std->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Molar Purity Integrate->Calculate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-1-methyl-1H-indole

The procedures outlined herein are grounded in regulations and best practices from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in regulations and best practices from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these guidelines is paramount for protecting laboratory personnel, the wider community, and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the chemical structure—an indole nucleus with cyclopropyl and methyl substituents—5-Cyclopropyl-1-methyl-1H-indole should be treated as a potentially hazardous substance. Indole derivatives can exhibit varying levels of toxicity and reactivity.

Assumed Hazard Profile:

Hazard TypePotential Classification & Rationale
Skin Irritation Indole and its derivatives can cause skin irritation upon contact.[1][2]
Eye Irritation Likely to cause serious eye irritation.[1][2][3]
Acute Toxicity (Oral) May be harmful if swallowed.[2]
Aquatic Hazard Indoles can be harmful to aquatic life.

Mandatory Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling 5-Cyclopropyl-1-methyl-1H-indole for disposal purposes:

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with any solvents used for rinsing.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[5] It prevents dangerous reactions between incompatible chemicals.[6]

Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for collecting hazardous waste.[6][7][8] This area must be under the control of laboratory personnel.[7]

  • Select an Appropriate Waste Container:

    • Use a container that is in good condition, leak-proof, and has a secure screw-top cap.[6][7]

    • The container material must be compatible with 5-Cyclopropyl-1-methyl-1H-indole and any solvents used. For instance, do not store acidic waste in metal containers.[9]

  • Label the Waste Container:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[7][8]

    • Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[7][10]

  • Waste Accumulation:

    • Collect waste 5-Cyclopropyl-1-methyl-1H-indole, including any contaminated materials (e.g., gloves, weighing paper), in the designated container.

    • If the compound is in a solvent, list the solvent on the hazardous waste label.

    • Keep the waste container securely closed at all times, except when adding waste.[1][7][10] Do not leave a funnel in the container.[7]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[3] A general best practice is to store acids and bases separately, as well as oxidizers from organic substances.[6]

Disposal Workflow: From Laboratory to Licensed Facility

The disposal of hazardous chemical waste is a regulated process that must be managed from its point of generation to its final disposition.[11]

Step-by-Step Disposal Procedure:

  • Container Fullness: Fill the waste container to no more than 90% capacity to allow for expansion.[9]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]

  • Documentation: Complete any necessary waste pickup forms, ensuring an accurate description of the container's contents.[5]

  • Professional Collection: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory's SAA.[1] Do not transport hazardous waste yourself.

The final disposal method, such as incineration or other treatments, will be determined by the licensed waste disposal facility in accordance with federal and state regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyclopropyl-1-methyl-1H-indole.

DisposalWorkflow start Waste 5-Cyclopropyl-1-methyl-1H-indole Generated identify_hazard Identify as Potentially Hazardous Waste start->identify_hazard select_container Select Appropriate & Compatible Waste Container identify_hazard->select_container label_container Label with 'HAZARDOUS WASTE' and Contents select_container->label_container accumulate_waste Accumulate Waste in SAA label_container->accumulate_waste segregate Segregate from Incompatible Chemicals accumulate_waste->segregate container_full Container Full (≤90%) or No Longer in Use? segregate->container_full container_full->accumulate_waste No schedule_pickup Contact EHS for Waste Pickup container_full->schedule_pickup Yes end_process Waste Collected by Authorized Personnel schedule_pickup->end_process

Sources

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